7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Description
Properties
IUPAC Name |
7-thiophen-2-ylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O2S/c15-11(16)7-6-13-14-8(3-4-12-10(7)14)9-2-1-5-17-9/h1-6H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OURWKHLDAVYMGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=NC3=C(C=NN23)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406419 | |
| Record name | 7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
676247-93-1 | |
| Record name | 7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive and scientifically grounded methodology for the synthesis of 7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure, known to be a core component in a variety of biologically active molecules, including potent kinase inhibitors for cancer therapy.[1][2][3] This guide details a robust and efficient two-step synthetic pathway, commencing with the construction of the core heterocyclic system via a cyclocondensation reaction, followed by the hydrolysis of an ester intermediate to yield the final carboxylic acid. The rationale behind the chosen synthetic strategy, detailed experimental protocols, and analytical characterization are presented to ensure reproducibility and facilitate further research and development.
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold
The fusion of pyrazole and pyrimidine rings to form the pyrazolo[1,5-a]pyrimidine system creates a unique bicyclic aromatic structure with a rich chemical space for substitution.[3] This scaffold has garnered substantial attention from medicinal chemists due to its versatile biological activities, which include anti-inflammatory, antiviral, and notably, anticancer properties.[4] Many compounds incorporating this core have been identified as potent inhibitors of various protein kinases, making them highly attractive candidates for the development of targeted cancer therapies.[1][2] The introduction of a thiophene moiety at the 7-position and a carboxylic acid at the 3-position can further modulate the compound's physicochemical properties and biological activity, potentially leading to enhanced target binding and improved pharmacokinetic profiles.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of the target molecule, 7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, suggests a disconnection at the carboxylic acid functional group, leading back to the corresponding ethyl ester. This ester can be synthesized through a cyclocondensation reaction between a 3-aminopyrazole precursor and a thiophene-containing β-dicarbonyl equivalent. This two-step approach is advantageous as it allows for the purification of the stable ester intermediate before proceeding to the final hydrolysis step.
Caption: Retrosynthetic analysis of the target molecule.
The forward synthesis, therefore, involves two key transformations:
-
Step 1: Synthesis of Ethyl 7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate. This is achieved through the cyclocondensation of ethyl 3-aminopyrazole-4-carboxylate with a suitable 1,3-dielectrophilic partner, such as 3-(dimethylamino)-1-(thiophen-2-yl)propen-1-one. This reaction is a well-established method for constructing the pyrazolo[1,5-a]pyrimidine core.[5][6]
-
Step 2: Hydrolysis to 7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. The ethyl ester intermediate is then hydrolyzed under basic conditions to afford the final carboxylic acid.
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
This step involves a cyclocondensation reaction, a cornerstone for the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold.[5] The reaction proceeds by the nucleophilic attack of the exocyclic amino group of the pyrazole onto the enone system, followed by an intramolecular cyclization and subsequent elimination of dimethylamine and water.
Caption: Experimental workflow for the cyclocondensation reaction.
Protocol:
-
To a stirred solution of ethyl 3-aminopyrazole-4-carboxylate (1.0 equivalent) in glacial acetic acid, add 3-(dimethylamino)-1-(thiophen-2-yl)propen-1-one (1.1 equivalents).
-
Heat the reaction mixture to reflux and maintain for 16 hours, monitoring the progress by Thin Layer Chromatography (TLC).[7]
-
Upon completion, allow the mixture to cool to room temperature and remove the acetic acid under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate.
Justification of Experimental Choices:
-
Solvent: Glacial acetic acid serves as both the solvent and an acid catalyst, facilitating the condensation and cyclization steps.[8]
-
Reagents: 3-(dimethylamino)-1-(thiophen-2-yl)propen-1-one is a highly reactive 1,3-dielectrophile due to the electron-donating dimethylamino group, which makes the β-carbon susceptible to nucleophilic attack.
-
Work-up: The sodium bicarbonate wash is crucial to neutralize the acidic reaction mixture, and the subsequent extraction isolates the desired product.
| Parameter | Value/Condition | Rationale |
| Starting Materials | Ethyl 3-aminopyrazole-4-carboxylate, 3-(dimethylamino)-1-(thiophen-2-yl)propen-1-one | Readily available precursors for the target scaffold. |
| Solvent | Glacial Acetic Acid | Acts as both solvent and acid catalyst.[8] |
| Reaction Temperature | Reflux | Provides sufficient energy to overcome the activation barrier of the cyclization. |
| Reaction Time | 16 hours | Typically sufficient for complete conversion, should be monitored by TLC.[7] |
| Purification Method | Column Chromatography | Effective for separating the product from unreacted starting materials and byproducts. |
Step 2: Hydrolysis to 7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
The final step is the saponification of the ethyl ester to the corresponding carboxylic acid. This is a standard transformation in organic synthesis.
Protocol:
-
Dissolve the ethyl 7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (1.0 equivalent) in a mixture of ethanol and water.
-
Add an excess of a base, such as lithium hydroxide or sodium hydroxide (e.g., 2-3 equivalents).[9]
-
Stir the reaction mixture at room temperature or gently heat to facilitate the hydrolysis. Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Acidify the aqueous solution with a dilute acid (e.g., 1 M HCl) to a pH of approximately 3-4.
-
The carboxylic acid product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product, 7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid.
Justification of Experimental Choices:
-
Base: Lithium hydroxide or sodium hydroxide are commonly used for ester hydrolysis as they are strong bases that effectively cleave the ester bond.
-
Acidification: This step is essential to protonate the carboxylate salt formed during the basic hydrolysis, leading to the precipitation of the desired carboxylic acid.
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the presence of characteristic peaks for the pyrazolo[1,5-a]pyrimidine core, the thiophene ring, and the carboxylic acid proton.
-
Mass Spectrometry (MS): To determine the molecular weight of the compounds and confirm their elemental composition.
-
Infrared (IR) Spectroscopy: To identify the characteristic stretching frequencies of the functional groups, such as the C=O of the carboxylic acid and the aromatic C-H bonds.
-
Melting Point: To assess the purity of the final product.
Conclusion
This guide outlines a reliable and well-precedented synthetic route for the preparation of 7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. The described two-step sequence, involving a key cyclocondensation reaction followed by ester hydrolysis, provides an efficient pathway to this valuable heterocyclic compound. The detailed protocols and the rationale behind the experimental choices are intended to provide researchers with a solid foundation for the synthesis and further exploration of this and related pyrazolo[1,5-a]pyrimidine derivatives in the context of drug discovery and development.
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- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
- Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytop
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- synthesis of pyrazolo[1,5-a]pyrimidines from methyl 3-amino-1H-pyrazole-4-carboxyl
- Pyrazolo[l,S-alpyrimidine: Synthesis and Regiospecific Electrophilic - Substitution in the Pyrazole and/or Pyrimidine Rings1. Can. J. Chem.
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- Synthesis of 2-Methyl-7-(3-pyridyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester. pFKo2QumJ9y9EcA9lhxWFSw==)
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An In-depth Technical Guide to 7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid: Properties, Synthesis, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the foundation of numerous biologically active molecules.[1] This fused ring system, comprising a pyrazole and a pyrimidine ring, offers a rigid and planar structure with versatile points for chemical modification. Its derivatives have demonstrated a wide array of pharmacological activities, including roles as kinase inhibitors, anti-inflammatory agents, and central nervous system modulators.[1][2][3] Notably, compounds bearing this scaffold have been investigated as inhibitors of various kinases crucial in cancer signaling pathways, such as B-Raf, Pim-1, and PI3Kδ.[4][5] The thiophene moiety is also a well-established pharmacophore, known to enhance the biological activity of various compounds through its unique electronic properties and ability to form key interactions with biological targets.[6] The strategic combination of the pyrazolo[1,5-a]pyrimidine core with a thiophene substituent at the 7-position and a carboxylic acid at the 3-position in 7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid suggests a molecule designed for specific biological interactions, likely involving hydrogen bonding and potential coordination with enzymatic targets.
This technical guide provides a comprehensive overview of the known chemical properties, a detailed synthesis protocol, and an exploration of the potential biological significance of this compound, tailored for professionals in drug discovery and development.
Physicochemical and Structural Properties
This compound is a structurally complex organic molecule with the molecular formula C₁₁H₇N₃O₂S.[7] The key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₇N₃O₂S | [7] |
| Molecular Weight | 253.26 g/mol | [1] |
| Predicted XlogP | 1.2 | [7] |
| CAS Number (HCl Salt) | 2901086-45-9 | [8] |
The predicted XlogP value of 1.2 suggests a moderate lipophilicity, which is often a desirable characteristic for drug candidates, balancing aqueous solubility with the ability to cross cellular membranes. The carboxylic acid functional group is expected to significantly influence the molecule's acidity and solubility profile.
Synthesis and Purification
Proposed Synthetic Pathway
The synthesis can be envisioned in a multi-step sequence, beginning with the preparation of the key intermediate, ethyl 5-amino-1H-pyrazole-4-carboxylate, followed by the construction of the thiophene-containing β-enaminone, and culminating in the cyclization and final hydrolysis.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of (E)-3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one
-
Rationale: This step creates the three-carbon electrophilic component required for the pyrimidine ring formation. The use of N,N-dimethylformamide dimethyl acetal (DMF-DMA) is a common and efficient method for generating β-enaminones from methyl ketones.
-
Procedure:
-
To a solution of 2-acetylthiophene (1.0 eq) in a suitable solvent such as toluene or xylene, add N,N-dimethylformamide dimethyl acetal (1.2 eq).
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to yield the crude (E)-3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one, which can often be used in the next step without further purification.
-
Step 2: Synthesis of Ethyl 7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
-
Rationale: This is the key cyclocondensation step to form the pyrazolo[1,5-a]pyrimidine core. Glacial acetic acid serves as both the solvent and an acid catalyst to facilitate the reaction between the 5-aminopyrazole and the β-enaminone.[10]
-
Procedure:
-
Dissolve (E)-3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one (1.0 eq) and ethyl 5-amino-1H-pyrazole-4-carboxylate (1.0 eq) in glacial acetic acid.
-
Heat the mixture to reflux for 12-16 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Cool the reaction mixture and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate.
-
Step 3: Synthesis of this compound
-
Rationale: The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard transformation, and the choice of base (NaOH or LiOH) and solvent system can be optimized for yield and purity.
-
Procedure:
-
Suspend ethyl 7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide or lithium hydroxide (2-3 eq).
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and carefully acidify with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Spectroscopic Characterization (Predicted)
While experimental spectra for the title compound are not publicly available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrazolo[1,5-a]pyrimidine core protons, the thiophene ring protons, and the acidic proton of the carboxylic acid. The thiophene protons will likely appear as a set of doublets and a doublet of doublets in the aromatic region. The pyrimidine and pyrazole protons will also resonate in the downfield region. The carboxylic acid proton will be a broad singlet, the chemical shift of which will be concentration and solvent dependent.
-
¹³C NMR: The carbon NMR will display signals corresponding to the carbon atoms of the fused heterocyclic system, the thiophene ring, and the carbonyl carbon of the carboxylic acid, which is expected to be significantly downfield.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 253.26 g/mol . Predicted fragmentation patterns for the pyrazolo[1,5-a]pyrimidine core often involve the loss of small molecules like HCN.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching vibration for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretching band for the carboxylic acid will be present around 1700 cm⁻¹. The spectrum will also feature C=N and C=C stretching vibrations from the aromatic rings, as well as C-H stretching and bending vibrations.
Potential Biological Activity and Therapeutic Applications
The structural features of this compound suggest a high potential for biological activity, particularly as a kinase inhibitor. The pyrazolo[1,5-a]pyrimidine scaffold is a known "hinge-binding" motif for many protein kinases, where the nitrogen atoms of the pyrimidine ring can form crucial hydrogen bonds with the backbone of the kinase hinge region. The thiophene ring at the 7-position can extend into a hydrophobic pocket, contributing to binding affinity and selectivity. The carboxylic acid at the 3-position can act as a hydrogen bond donor or acceptor, potentially interacting with charged or polar residues in the active site.
Given the established activity of related pyrazolo[1,5-a]pyrimidine derivatives, this compound warrants investigation as an inhibitor of kinases implicated in oncology, such as:
-
B-Raf Kinase: A key component of the MAPK/ERK signaling pathway, often mutated in melanoma and other cancers.[4]
-
Pim-1 Kinase: A serine/threonine kinase involved in cell survival and proliferation, and a target in various cancers.[5]
-
Phosphoinositide 3-kinases (PI3Ks): A family of lipid kinases that play a central role in cell growth, proliferation, and survival.[6]
The potential mechanism of action would likely involve competitive inhibition at the ATP-binding site of the target kinase.
Caption: Putative mechanism of action as a kinase inhibitor.
Future Directions and Conclusion
This compound represents a promising, yet underexplored, molecule with significant potential in drug discovery. The immediate future research should focus on the validation of the proposed synthetic route and complete physicochemical and spectroscopic characterization. Following this, a comprehensive biological evaluation is warranted, including in vitro kinase screening against a panel of cancer-relevant kinases. Cellular assays to determine its anti-proliferative effects and further mechanistic studies would be the logical next steps to elucidate its therapeutic potential. The insights gained from such studies will be invaluable for the rational design of next-generation pyrazolo[1,5-a]pyrimidine-based therapeutics.
References
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- Stypik, M., et al. (2022).
- Sharma, S., et al. (2010). Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(5), 1633-1637.
- ChemSrc. (n.d.). Synthesis of 2-Methyl-7-(3-pyridyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester.
- Costanzo, A., et al. (2023). 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABAA Receptor Subtype. Molecules, 28(7), 3054.
- Xu, Y., et al. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 6(1), 63-67.
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- PubChem. (n.d.). Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid.
- El-Sayed, N. F., et al. (2023). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 13(45), 31693-31713.
- Lindsley, C. W., et al. (2011). Discovery and evaluation of pyrazolo[1,5-a]pyrimidines as neuropeptide Y1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 21(9), 2658-2661.
- PubChem. (n.d.). 7-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid.
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A Technical Guide to the Spectroscopic Characterization of 7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Introduction
7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound featuring a fused pyrazolo[1,5-a]pyrimidine core, a well-recognized pharmacophore in medicinal chemistry.[1][2] The pyrazolo[1,5-a]pyrimidine scaffold is integral to numerous molecules investigated for their potential as protein kinase inhibitors in cancer therapy.[2] The addition of a thiophene moiety and a carboxylic acid group at the 7- and 3-positions, respectively, modulates the molecule's electronic properties, solubility, and potential for intermolecular interactions, making it a compound of interest for drug discovery and materials science.
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. In the absence of a complete, publicly available experimental dataset, this document synthesizes foundational spectroscopic principles with published data from analogous structures—specifically the pyrazolo[1,5-a]pyrimidine system and substituted thiophenes—to present a robust, predictive analysis.[3][4][5] We will detail the anticipated features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Furthermore, this guide outlines the standardized, best-practice protocols for acquiring such data, ensuring a self-validating framework for researchers aiming to synthesize or analyze this molecule.
Molecular Structure and Atom Numbering
A precise understanding of the molecule's structure is fundamental to interpreting its spectral data. The structure of this compound, with IUPAC-standard numbering for the heterocyclic core and primed numbers for the thiophene ring, is shown below. This numbering will be used for all spectral assignments.
Figure 1: Molecular Structure and Numbering Scheme
Part 1: Predicted Spectroscopic Data & Analysis
This section details the predicted spectroscopic signatures of the target molecule. The analysis explains the causal relationships between the molecular structure and the expected spectral features.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum is expected to reveal five signals in the aromatic region and a broad signal for the carboxylic acid proton. The solvent of choice for analysis would be DMSO-d₆, which can exchange with the acidic proton.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale & Expert Insights |
| COOH | > 12.0 | broad singlet | - | The acidic proton of the carboxylic acid is highly deshielded and typically appears as a broad singlet that exchanges with D₂O. |
| H-2 | 8.6 - 8.8 | singlet | - | This proton is on the electron-deficient pyrazole ring and adjacent to a nitrogen atom, leading to a significant downfield shift. |
| H-5 | 9.0 - 9.2 | doublet | J₅,₆ ≈ 7.0 | Located on the pyrimidine ring, H-5 is strongly deshielded by the adjacent nitrogen (N-4) and the anisotropic effect of the thiophene ring. It couples with H-6. |
| H-6 | 7.4 - 7.6 | doublet | J₆,₅ ≈ 7.0 | H-6 is coupled to H-5 and is expected to be the most upfield of the pyrazolo[1,5-a]pyrimidine protons.[3][4] |
| H-3' | 7.8 - 8.0 | doublet of doublets | J₃',₄' ≈ 3.6, J₃',₅' ≈ 1.1 | This thiophene proton is deshielded by the proximity to the pyrimidine ring. It shows coupling to both H-4' and a long-range coupling to H-5'. |
| H-4' | 7.2 - 7.3 | doublet of doublets | J₄',₃' ≈ 3.6, J₄',₅' ≈ 5.1 | This proton is in a typical chemical shift range for a thiophene ring proton and couples to its neighbors, H-3' and H-5'. |
| H-5' | 7.7 - 7.9 | doublet of doublets | J₅',₄' ≈ 5.1, J₅',₃' ≈ 1.1 | Deshielded due to its proximity to the sulfur atom's lone pairs and the adjacent pyrimidine ring. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum will provide insight into the electronic environment of each carbon atom in the molecule. Eleven distinct signals are expected.
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale & Expert Insights |
| C-2 | 145 - 147 | The chemical shift is characteristic of a CH carbon in a five-membered azole ring.[3][4] |
| C-3 | 110 - 112 | This carbon is shielded relative to C-2 and is directly attached to the electron-withdrawing carboxylic acid group. |
| C-3a | 149 - 151 | A quaternary carbon at the junction of the two rings, its chemical shift is typical for such bridgehead carbons. |
| C-5 | 140 - 142 | A CH carbon in the six-membered pyrimidine ring, deshielded by the adjacent nitrogen. |
| C-6 | 112 - 114 | Shielded relative to C-5 and C-7 due to its position beta to two nitrogen atoms. |
| C-7 | 155 - 157 | This quaternary carbon is significantly deshielded due to its direct attachment to a nitrogen atom and the thiophene ring. |
| C-2' | 142 - 144 | The quaternary carbon of the thiophene ring attached to the pyrimidine core. Its downfield shift is expected due to desubstitution. |
| C-3' | 128 - 130 | A standard chemical shift for a CH carbon in a 2-substituted thiophene. |
| C-4' | 127 - 129 | Similar in environment to C-3', its chemical shift is expected to be in a comparable range. |
| C-5' | 129 - 131 | Deshielded relative to C-4' due to its proximity to the electronegative sulfur atom. |
| C=O | 163 - 165 | The carbonyl carbon of the carboxylic acid group, appearing in the typical downfield region. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular formula is C₁₁H₇N₃O₂S.
Table 3: Predicted High-Resolution Mass Spectrometry Data (ESI+)
| Parameter | Predicted Value | Notes |
| Molecular Formula | C₁₁H₇N₃O₂S | - |
| Monoisotopic Mass | 245.0259 Da | The exact mass calculated for the most abundant isotopes.[6] |
| [M+H]⁺ | 246.0332 Da | The expected parent ion peak in positive electrospray ionization (ESI+) mode. |
| [M-H]⁻ | 244.0186 Da | The expected parent ion peak in negative electrospray ionization (ESI-) mode.[6] |
| Key Fragmentation Pathways | ||
| Loss of H₂O | [M+H - H₂O]⁺ at m/z 228.02 | A common fragmentation for carboxylic acids. |
| Loss of COOH | [M+H - 45]⁺ at m/z 201.03 | Decarboxylation is a highly probable fragmentation pathway. |
| Cleavage of Thiophene | [M+H - C₄H₃S]⁺ at m/z 163.04 | Cleavage of the bond between the heterocyclic systems. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum will be dominated by absorptions from the carboxylic acid and the aromatic rings.
Table 4: Predicted Key IR Absorption Bands (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| 2500-3300 | Broad | O-H stretch | Carboxylic Acid |
| ~3100 | Medium | C-H stretch | Aromatic C-H |
| ~1700 | Strong | C=O stretch | Carboxylic Acid |
| 1500-1620 | Medium-Strong | C=C and C=N stretches | Aromatic Rings |
| 1210-1320 | Strong | C-O stretch | Carboxylic Acid |
| ~850 | Strong | C-H out-of-plane bend | 2-substituted Thiophene |
The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid. The strong carbonyl (C=O) absorption confirms its presence. The various C=C and C=N stretches in the fingerprint region confirm the complex aromatic system.[7]
Part 2: Standardized Experimental Protocols
To ensure the generation of high-quality, reproducible data, the following experimental protocols are recommended.
General Sample Preparation
-
Purity: Ensure the sample is of high purity (>95%), as determined by HPLC or LC-MS, to avoid spectral artifacts.
-
Drying: Dry the sample under a high vacuum for several hours to remove residual solvents, especially water, which can interfere with IR and NMR analysis.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is chosen for its ability to dissolve the polar carboxylic acid and for its high boiling point.
-
Acquisition:
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire spectra on a 400 MHz or higher field spectrometer.
-
¹H NMR: Acquire at least 16 scans with a relaxation delay of 2 seconds.
-
¹³C NMR: Acquire at least 1024 scans using a proton-decoupled pulse program with a relaxation delay of 2-3 seconds.
-
-
Data Processing: Process the FID using an exponential multiplication function and reference the spectrum to the residual DMSO solvent peak (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Acquisition:
-
Infuse the sample solution at a flow rate of 5-10 µL/min.
-
Acquire data in both positive and negative ion modes over a mass range of m/z 50-500.
-
Perform MS/MS (tandem mass spectrometry) on the parent ion (m/z 246.03) to confirm fragmentation patterns.
-
-
Data Analysis: Determine the exact mass of the parent ion and compare it to the calculated theoretical mass. Analyze the fragmentation pattern to support the proposed structure.
FT-IR Spectroscopy Protocol
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr. Grind the mixture thoroughly in an agate mortar.
-
Pellet Formation: Press the mixture into a transparent pellet using a hydraulic press.
-
Acquisition:
-
Place the pellet in the sample holder of an FT-IR spectrometer.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Collect at least 32 scans at a resolution of 4 cm⁻¹ and perform a background subtraction using an empty sample holder.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Part 3: Data Synthesis & Workflow Visualization
The corroboration of data from multiple spectroscopic techniques provides the highest level of confidence in structural elucidation.
-
MS confirms the molecular weight and elemental composition.
-
IR confirms the presence of key functional groups (carboxylic acid, aromatic rings).
-
¹³C NMR confirms the number of unique carbon environments (11 in this case).
-
¹H NMR confirms the proton environments, their connectivity through coupling patterns, and provides the final, detailed proof of structure.
The workflow from sample to final structure confirmation is a systematic process illustrated below.
Caption: Workflow for Spectroscopic Structure Elucidation.
Conclusion
This guide provides a detailed, predictive framework for the spectroscopic analysis of this compound. By integrating established data from its core structural motifs, we have outlined the expected ¹H NMR, ¹³C NMR, MS, and IR spectral features. The provided protocols offer a standardized methodology for researchers to obtain high-quality data. This comprehensive approach ensures that any scientist working with this compound has a reliable, scientifically-grounded reference for its characterization, facilitating further research and development.
References
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S. M. O’karu, et al. (2018). The Ultraviolet Spectra of the Thiophene Derivatives. Bulletin of University of Osaka Prefecture. Series A, Engineering and natural sciences, 7(1), pp.91-99. Available at: [Link]
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Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Available at: [Link]
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S. M. O’karu, et al. (1958). The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of University of Osaka Prefecture. Series A, Engineering and natural sciences, 6(1), pp.103-116. Available at: [Link]
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Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). ChemInform Abstract: ¹H and ¹³C NMR Study of the Pyrazolo(1,5-a)pyrimidine System. ChemInform, 23(49). Available at: [Link]
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Boig, F. S., Costa, G. W., & Osvar, I. (1953). Ultraviolet absorption spectra in the thiophene series halogen and nitro derivatives. The Journal of Organic Chemistry, 18(6), 775-782. Available at: [Link]
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Chimichi, S., et al. (1992). ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Available at: [Link]
- ResearchGate. (n.d.). ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system.
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Zaleski, D. P., et al. (2018). Precise equilibrium structure determination of thiophene (c-C4H4S) by rotational spectroscopy—Structure of a five-membered heterocycle containing a third-row atom. The Journal of Chemical Physics, 148(14), 144307. Available at: [Link]
- ResearchGate. (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,...
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Al-Abdullah, E. S., et al. (2021). Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Letters in Applied NanoBioScience, 10(2), 2135-2144. Available at: [Link]
- PubChemLite. (n.d.). 7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid.
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Da Settimo, F., et al. (2019). 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABA A Receptor Subtype. Molecules, 24(17), 3054. Available at: [Link]
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Sławiński, J., et al. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 26(11), 3226. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. PubChem Compound Database. Retrieved from [Link]
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Ugbabe, G. E., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(10), 1845-1869. Available at: [Link]
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The Architectural Blueprint of a Privileged Scaffold: A Technical Guide to the Crystal Structure of Pyrazolo[1,5-a]pyrimidine Derivatives
Foreword: From Molecule to Medicine, The Critical Role of Solid-State Structure
In the landscape of modern drug discovery, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a "privileged structure," forming the core of numerous clinically successful therapeutic agents.[1] Its remarkable versatility allows for tailored modifications, leading to potent and selective inhibitors for a wide array of protein kinases, which are crucial targets in oncology.[2][3] However, the journey from a promising molecule to an effective drug is paved with intricate challenges, many of which are dictated by the molecule's solid-state properties. The precise three-dimensional arrangement of molecules in a crystal, or its crystal structure, governs critical pharmaceutical parameters such as solubility, stability, bioavailability, and manufacturability. This guide provides an in-depth exploration of the crystal structure of pyrazolo[1,5-a]pyrimidine derivatives, offering researchers, scientists, and drug development professionals a comprehensive understanding of the principles and practices that underpin the solid-state characterization of this vital class of compounds.
I. The Genesis of Form: Synthesis and the Art of Crystallization
The journey to elucidating a crystal structure begins with the synthesis of the target molecule and its subsequent crystallization into a single, high-quality crystal. The synthetic pathways to pyrazolo[1,5-a]pyrimidine derivatives are diverse and well-established, often involving the cyclization of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[4][5] These methods, including conventional heating, microwave-assisted synthesis, and multi-component reactions, offer a versatile toolkit for accessing a wide range of derivatives with varied substitution patterns.[4]
The ability to introduce diverse functional groups is paramount, as these substituents not only modulate the biological activity but also play a crucial role in directing the intermolecular interactions that govern crystal packing.[4] Modifications at various positions on the fused bicyclic system can influence electronic properties, lipophilicity, and the potential for hydrogen bonding, hydrophobic interactions, and π–π stacking.[4]
Experimental Protocol: Obtaining Single Crystals for X-ray Diffraction
The growth of a single crystal suitable for X-ray diffraction is often the most challenging step in structure determination.[6] It is a meticulous process that blends scientific principle with empirical skill. The ideal crystal for single-crystal X-ray diffraction should be of sufficient size (typically >0.1 mm in all dimensions), possess a regular and well-defined shape, and be free from significant internal defects.[6]
Causality in Experimental Choices: The selection of a crystallization method and solvent is critical and is guided by the physicochemical properties of the compound. The principle of "like dissolves like" is a fundamental starting point for solvent selection.[7] A good solvent for crystallization will typically dissolve the compound more readily at higher temperatures than at lower temperatures.[8] This temperature-dependent solubility allows for the creation of a supersaturated solution upon cooling, from which crystals can nucleate and grow.[8] The rate of cooling is a key parameter; slow cooling generally promotes the growth of larger, higher-quality crystals by allowing molecules to arrange themselves in an ordered fashion on the growing crystal lattice.[8]
Herein, we detail common crystallization techniques applicable to pyrazolo[1,5-a]pyrimidine derivatives:
1. Slow Evaporation:
-
Principle: This technique relies on gradually increasing the concentration of the solute by slowly evaporating the solvent.[3]
-
Step-by-Step Methodology:
-
Prepare a saturated or near-saturated solution of the pyrazolo[1,5-a]pyrimidine derivative in a suitable solvent (e.g., ethanol, methanol, acetonitrile, or a mixture).
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial or beaker.
-
Cover the container with a perforated lid (e.g., Parafilm with a few pinholes) to allow for slow evaporation.
-
Place the container in a vibration-free environment at a constant temperature.
-
Monitor for crystal growth over several days to weeks.
-
2. Slow Cooling:
-
Principle: This method exploits the decreased solubility of the compound at lower temperatures.[8]
-
Step-by-Step Methodology:
-
Prepare a saturated solution of the compound in a minimal amount of a suitable solvent at an elevated temperature (e.g., just below the solvent's boiling point).[8]
-
Ensure the compound is fully dissolved. If necessary, filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature. Placing the flask in a Dewar flask containing hot water can achieve a very slow cooling rate.[3]
-
Once at room temperature, the solution can be transferred to a refrigerator or freezer to further induce crystallization.
-
Avoid disturbing the solution during crystal growth to prevent the formation of multiple small crystals.[8]
-
3. Vapor Diffusion:
-
Principle: This technique involves the slow diffusion of a "non-solvent" (a solvent in which the compound is insoluble) into a solution of the compound in a "good" solvent. This gradually decreases the solubility of the compound, leading to crystallization.
-
Step-by-Step Methodology:
-
Dissolve the pyrazolo[1,5-a]pyrimidine derivative in a small amount of a "good" solvent in a small, open vial.
-
Place this vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).
-
Add a "non-solvent" to the larger container, ensuring the level is below the top of the inner vial.
-
The vapor of the non-solvent will slowly diffuse into the solution in the inner vial, inducing crystallization.
-
II. Unveiling the Atomic Architecture: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional atomic arrangement within a crystalline solid.[1] It provides precise information on bond lengths, bond angles, and the overall molecular conformation, which are indispensable for understanding a molecule's structure and reactivity.[1]
The Foundational Principles
The technique is based on the diffraction of X-rays by the ordered array of atoms in a crystal. When a monochromatic X-ray beam is directed at a single crystal, the electrons of the atoms scatter the X-rays. Due to the periodic arrangement of atoms in the crystal lattice, the scattered waves interfere with each other. Constructive interference occurs only in specific directions, governed by Bragg's Law, producing a unique diffraction pattern of spots or "reflections."[9] The positions and intensities of these reflections contain the information required to reconstruct the three-dimensional electron density map of the unit cell, and from this, the atomic structure can be deduced.[6]
Experimental Workflow: From Crystal to Structure
The process of determining a crystal structure via single-crystal X-ray diffraction is a systematic workflow, as illustrated in the diagram below.
Step-by-Step Methodology:
-
Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.[10] This process, known as the rotation method, ensures that all possible reflections are measured.[10]
-
Data Processing: The collected images are processed to determine the unit cell parameters, space group, and the intensities of each reflection.[11]
-
Structure Solution: The "phase problem" is the central challenge in crystallography. While the intensities of the reflections are measured, their phases are lost. Various methods, such as direct methods or Patterson methods, are used to estimate the initial phases and generate an initial electron density map.[10]
-
Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods.[12] This iterative process optimizes the atomic positions, and thermal parameters to achieve the best possible agreement between the calculated and observed diffraction patterns.[12]
-
Structure Validation: The final refined structure is rigorously validated using a variety of crystallographic and stereochemical checks to ensure its quality and accuracy.
III. The Supramolecular Architecture of Pyrazolo[1,5-a]pyrimidine Derivatives
The crystal packing of pyrazolo[1,5-a]pyrimidine derivatives is dictated by a delicate balance of intermolecular interactions, including hydrogen bonds, π–π stacking, and weaker van der Waals forces. The nature and arrangement of substituents on the heterocyclic core play a pivotal role in directing these interactions and, consequently, the overall supramolecular architecture.[4]
Key Intermolecular Interactions
Hydrogen Bonding: The presence of nitrogen atoms in both the pyrazole and pyrimidine rings, along with the potential for amino, hydroxyl, or carbonyl substituents, makes hydrogen bonding a dominant force in the crystal packing of these derivatives. Common hydrogen bonding motifs include:
-
N—H···N and N—H···O interactions: These are particularly prevalent in derivatives with amino or amide groups. For instance, in the crystal structure of 7-amino-5-methyl-2-phenyl-6-(phenyldiazenyl)pyrazolo[1,5-a]pyrimidine, intermolecular N—H···N hydrogen bonds link molecules into chains.[13]
-
C—H···N and C—H···O interactions: While weaker than conventional hydrogen bonds, these interactions are frequently observed and contribute to the overall stability of the crystal lattice. In some cases, C—H···π(arene) interactions are also observed, where a C-H bond interacts with the electron-rich face of an aromatic ring.[13]
π–π Stacking: The planar, aromatic nature of the pyrazolo[1,5-a]pyrimidine core facilitates π–π stacking interactions between adjacent molecules. These interactions can be either face-to-face or offset, and their geometry is influenced by the steric and electronic nature of the substituents. These stacking interactions are crucial in the formation of one-dimensional columns or two-dimensional sheets within the crystal structure.[5]
Common Packing Motifs
The interplay of these intermolecular interactions gives rise to a variety of packing motifs. Analysis of known crystal structures reveals that pyrazolo[1,5-a]pyrimidine derivatives often pack in layered or herringbone arrangements. The specific motif is highly dependent on the substitution pattern. For example, bulky substituents may hinder close packing and lead to more open framework structures, while planar substituents with hydrogen bonding capabilities can promote the formation of dense, sheet-like arrangements.
Table 1: Representative Crystallographic Data for Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Space Group | Key Intermolecular Interactions | Reference |
| 7-Amino-5-methyl-2-phenyl-6-(phenyldiazenyl)pyrazolo[1,5-a]pyrimidine | P2₁/n | N—H···N hydrogen bonds, C—H···π(arene) hydrogen bonds | [13] |
| 3-Amino-4-nitro-6-methyl-8-oxopyrazolo[1,5-a]pyrimidine | P2₁/n | Hydrogen-bonded chains | |
| 3-Amino-4-nitro-6,8-dimethylpyrazolo[1,5-a]pyrimidine | Pī | Dimeric arrangement through hydrogen bonds |
Note: Specific crystallographic data for the latter two compounds were mentioned in a search result abstract, but the full details were not accessible. The provided information is based on the available abstract.
IV. Structure-Property Relationships: The Impact of Crystal Packing
The supramolecular arrangement of pyrazolo[1,5-a]pyrimidine derivatives in the solid state has profound implications for their physicochemical properties and, ultimately, their therapeutic efficacy.
-
Solubility and Dissolution Rate: The strength of the intermolecular interactions in the crystal lattice directly affects the energy required to break the lattice and dissolve the compound. Strongly hydrogen-bonded structures are often less soluble in non-polar solvents. Polymorphism, the ability of a compound to exist in multiple crystalline forms with different packing arrangements, can lead to significant differences in solubility and dissolution rates.
-
Stability and Polymorphism: The thermodynamic stability of a crystalline form is determined by its lattice energy. The existence of multiple polymorphs is a common phenomenon for organic molecules and presents a significant challenge in drug development. Different polymorphs can have different stabilities, and a less stable form may convert to a more stable form over time, potentially altering the drug's properties.
-
Bioavailability: The bioavailability of an orally administered drug is influenced by its solubility and dissolution rate. Therefore, the crystal structure can have a direct impact on how much of the drug reaches its biological target.
-
Interaction with Biological Targets: The conformation of the pyrazolo[1,5-a]pyrimidine molecule in the solid state can provide insights into its preferred geometry for binding to a biological target, such as the ATP-binding pocket of a kinase.[14] While the solution-state conformation is also critical, the crystal structure provides a detailed snapshot of a low-energy conformation.
V. Conclusion and Future Perspectives
The crystal structure of pyrazolo[1,5-a]pyrimidine derivatives is a critical determinant of their solid-state properties and plays an indispensable role in their development as therapeutic agents. A thorough understanding of the interplay between molecular structure, intermolecular interactions, and crystal packing is essential for controlling and optimizing the pharmaceutical properties of these important compounds.
This guide has provided a comprehensive overview of the key aspects of the crystal structure analysis of pyrazolo[1,5-a]pyrimidine derivatives, from synthesis and crystallization to the intricacies of their supramolecular architecture. As the field of crystal engineering continues to advance, the ability to predict and design crystal structures with desired properties will become increasingly important. For pyrazolo[1,5-a]pyrimidines, this will undoubtedly lead to the development of more effective and reliable medicines.
VI. References
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University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization. [Link]
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Glidewell, C., et al. (2013). 7-Amino-5-methyl-2-phenyl-6-(phenyldiazenyl)pyrazolo[1,5-a]pyrimidine crystallizes with Z′ = 2: pseudosymmetry and the formation of complex sheets built from N—H⋯N and C—H⋯π(arene) hydrogen bonds. Acta Crystallographica Section C: Crystal Structure Communications, 69(Pt 10), 1165–1170.
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Iorkula, T. H., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 13(42), 29401–29425.
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Iorkula, T. H., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]
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ResearchGate. (n.d.). Hydrogen-bonding (dashed lines) patterns in compound (I). [Link]
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Crystallisation Techniques. (2006, January 8). [Link]
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Carleton College, Science Education Resource Center. (2007, May 17). Single-crystal X-ray Diffraction. [Link]
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Wikipedia. (2024, November 26). X-ray crystallography. [Link]
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ResearchGate. (n.d.). Hydrogen-bonding patterns entangled around symmetry elements in the crystal structures of (a) 1 and (b) 2. [Link]
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ResearchGate. (n.d.). The molecular view of (II), showing the intramolecular stacking and.... [Link]
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Glidewell, C., et al. (2016). Hydrogen bonding in the crystal structure of the molecular salt of pyrazole–pyrazolium picrate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 6), 868–871.
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Wlodawer, A., et al. (2008). Data Collection for Crystallographic Structure Determination. In Protein Crystallography (pp. 115–136). Humana Press.
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Cametti, G., & Ciriotti, M. (2021). Recommended X-ray single-crystal structure refinement and Rietveld refinement procedure for tremolite. IUCrJ, 8(Pt 3), 350–363.
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Ramirez-Salinas, M. A., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(16), 4946.
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da Silva, J. H., et al. (2024). The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. ACS Organic & Inorganic Au.
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Wieczorek, M., et al. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences, 22(19), 10452.
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YouTube. (2021, February 3). X-ray Crystallography: Data collection and processing. [Link]
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Wieczorek, M., et al. (2020). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 25(23), 5626.
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Sharma, P., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560.
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The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine nucleus, a fused heterocyclic system, has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] This guide provides a comprehensive overview of the diverse therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their efficacy. The inherent drug-like properties of this scaffold have led to its incorporation in several commercially available drugs and numerous candidates in clinical development.[2][3]
A Versatile Pharmacophore: Unlocking a Spectrum of Biological Activities
The pyrazolo[1,5-a]pyrimidine core has proven to be a fertile ground for the development of novel therapeutic agents across a wide range of diseases. Its unique electronic and structural features allow for targeted modifications, enabling the fine-tuning of its biological activity.[4] This has resulted in the discovery of potent compounds with anticancer, anti-inflammatory, and antimicrobial properties.[1][5][6]
Potent Anticancer Activity through Kinase Inhibition
A predominant application of the pyrazolo[1,5-a]pyrimidine scaffold is in the development of protein kinase inhibitors for cancer therapy.[1][4] These compounds often act as ATP-competitive inhibitors, targeting the ATP-binding pocket of various kinases that are crucial for cancer cell proliferation and survival.[1]
Tropomyosin Receptor Kinase (Trk) Inhibition: Several pyrazolo[1,5-a]pyrimidine-based Trk inhibitors, such as Entrectinib and Repotrectinib, have been approved for the treatment of solid tumors harboring NTRK gene fusions.[3][7] These inhibitors have demonstrated remarkable efficacy in patients with various cancer types. The development of second-generation inhibitors like Repotrectinib has been crucial in overcoming resistance mutations that can arise with first-generation therapies.[3][7]
Cyclin-Dependent Kinase (CDK) Inhibition: The pyrazolo[1,5-a]pyrimidine core is also a key feature in a number of potent CDK inhibitors.[8] For instance, some derivatives have shown significant inhibitory activity against CDK2, a key regulator of the cell cycle, with IC50 values in the nanomolar range.[2] Dual inhibitors targeting both CDK2 and TrkA have also been developed, presenting a promising strategy to combat cancer drug resistance.[8][9]
FLT3-ITD Inhibition in Acute Myeloid Leukemia (AML): Internal tandem duplication of the FMS-like tyrosine kinase 3 (FLT3-ITD) is a common mutation in AML associated with a poor prognosis. Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent and selective FLT3-ITD inhibitors, with some compounds exhibiting IC50 values in the sub-nanomolar range and demonstrating efficacy against quizartinib-resistant mutations.[10]
Pim Kinase Inhibition: Pim kinases are another important target in oncology. Novel pyrazolo[1,5-a]pyrimidine compounds have been developed as potent pan-Pim inhibitors, showcasing the scaffold's adaptability in targeting different kinase families.[11][12]
Quantitative Analysis of Anticancer Activity
The following tables summarize the in vitro potency of representative pyrazolo[1,5-a]pyrimidine derivatives against various cancer-related kinases and cell lines.
Table 1: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against Protein Kinases
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Entrectinib | TrkA | 1.7 | [13] |
| Repotrectinib | TrkA | 0.17 | [13] |
| Compound 21c | CDK2 | 18 | [2] |
| Roscovitine (Reference) | CDK2 | 140 | [2] |
| Compound 17 | FLT3-ITD | 0.4 | [1][11] |
| Compound 19 | FLT3-ITD (D835Y) | 0.3 | [1][11] |
| Compound 1 | Pim-1 | 45 | [11] |
Table 2: Cytotoxic Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 13g | HCT-116 | Colon Cancer | 0.45 | [2] |
| Compound 21c | HCT-116 | Colon Cancer | 0.09 | [2] |
| Roscovitine (Reference) | HCT-116 | Colon Cancer | 0.07 | [2] |
| Compound 4m | SMMC-7721 | Hepatocellular Carcinoma | 9.78 | |
| Compound 3a | MCF-7 | Breast Cancer | 7.43 |
Signaling Pathway Modulation: A Visual Representation
The anticancer activity of many pyrazolo[1,5-a]pyrimidine compounds stems from their ability to inhibit key signaling pathways that drive tumor growth and survival. The diagram below illustrates a simplified representation of the FLT3 signaling pathway and the point of inhibition by a pyrazolo[1,5-a]pyrimidine-based FLT3-ITD inhibitor.
Caption: Inhibition of the FLT3 signaling pathway by a pyrazolo[1,5-a]pyrimidine compound.
Beyond Cancer: Anti-inflammatory and Antimicrobial Potential
The therapeutic utility of pyrazolo[1,5-a]pyrimidines extends beyond oncology. Several derivatives have demonstrated significant anti-inflammatory and antimicrobial activities.
Anti-inflammatory Properties
Certain pyrazolo[1,5-a]pyrimidine-7-ones have been synthesized and evaluated for their anti-inflammatory effects.[5] These compounds have shown the ability to inhibit prostaglandin and leukotriene biosynthesis, key mediators of inflammation, with some derivatives exhibiting potent in vivo and in vitro activity with low toxicity.[5]
Antimicrobial Activity
The pyrazolo[1,5-a]pyrimidine scaffold has also been explored for the development of novel antibacterial and antifungal agents.[6][14] Several derivatives have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting minimum inhibitory concentration (MIC) values comparable to or better than established antibiotics.[6][15] The mechanism of action for some of these compounds has been linked to the inhibition of essential bacterial enzymes like RNA polymerase.[16]
Quantitative Analysis of Antimicrobial Activity
Table 3: Minimum Inhibitory Concentration (MIC) of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 4c | Escherichia coli | 1.95 | [6] |
| Compound 7i | Escherichia coli | 2.6 | [15] |
| Compound 7j | Escherichia coli | 2.8 | [15] |
| Compound 3a | Staphylococcus aureus | 0.125 | [17] |
| Compound 6 | Pseudomonas aeruginosa | 0.375 | [17] |
Experimental Protocols: A Guide to Evaluating Biological Activity
To ensure the trustworthiness and reproducibility of research findings, standardized and well-documented experimental protocols are essential. This section provides detailed, step-by-step methodologies for key assays used to evaluate the biological activity of pyrazolo[1,5-a]pyrimidine compounds.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.
Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.
Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations.
-
Kinase Reaction Setup: In a 384-well plate, add the kinase enzyme solution to each well. Then, add the serially diluted test compound or DMSO as a control. Incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Initiation of Kinase Reaction: Add a reaction mixture containing ATP and the specific kinase substrate to each well to start the reaction. Incubate for a specified time (e.g., 30-60 minutes) at the optimal temperature for the kinase.
-
ADP Detection: Add a reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete any remaining ATP. Incubate as per the manufacturer's instructions.
-
Signal Generation: Add a detection reagent that converts the ADP produced during the kinase reaction back to ATP, which is then used by a luciferase to generate a luminescent signal.
-
Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. The signal intensity is proportional to the amount of ADP produced and, therefore, to the kinase activity. Plot the luminescence against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[18]
Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for the MTT cell viability and cytotoxicity assay.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to attach overnight.[7]
-
Compound Treatment: Treat the cells with a range of concentrations of the pyrazolo[1,5-a]pyrimidine compound. Include appropriate vehicle controls (e.g., DMSO).
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution (final concentration ~0.5 mg/mL) to each well. Incubate for 2-4 hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.[9]
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition and Analysis: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This protocol describes a standard method for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
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An In-Depth Technical Guide to the Kinase Inhibitory Potential of 7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
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A Senior Application Scientist's Perspective on Evaluation and Protocol Validation
Introduction: The Promise of the Pyrazolo[1,5-a]pyrimidine Scaffold in Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine core is a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous potent and selective kinase inhibitors. This heterocyclic system's versatility allows for extensive structural modifications, leading to the discovery of inhibitors for a wide array of protein kinases.[1] Notably, this scaffold is present in several FDA-approved drugs, including the Tropomyosin Receptor Kinase (Trk) inhibitors Larotrectinib and Entrectinib, and the second-generation inhibitor Repotrectinib, used in the treatment of NTRK fusion-positive cancers.[2][3][4]
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] Consequently, they are a major target for therapeutic intervention. The pyrazolo[1,5-a]pyrimidine framework has demonstrated significant potential in the development of inhibitors for various kinase families, including Cyclin-Dependent Kinases (CDKs), Src Family Kinases (SFKs), and Trk kinases.[2][5][6]
This guide provides a comprehensive technical overview of the methodologies and rationale required to evaluate the kinase inhibitory potential of a novel compound, 7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid . While specific data for this exact molecule is not extensively available in the public domain, its structure suggests a strong potential for kinase inhibition based on the well-established principles of the pyrazolo[1,5-a]pyrimidine class.[7][8] We will, therefore, use this compound as a representative example to delineate a robust, field-proven workflow for characterization and validation.
Part 1: Synthesis and Characterization
The journey of evaluating a novel kinase inhibitor begins with its chemical synthesis and rigorous characterization. The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves multi-step reactions.[9] A general approach often starts with the reaction of a 5-aminopyrazole derivative with a β-ketoester or a related three-carbon synthon to construct the fused pyrimidine ring.[1][9] Subsequent modifications, such as palladium-catalyzed cross-coupling reactions, can be employed to introduce various substituents at different positions of the scaffold, thereby enabling the exploration of structure-activity relationships (SAR).[1]
For our target compound, this compound, a plausible synthetic route would involve the condensation of a 3-amino-4-(thiophen-2-yl)pyrazole with a suitable dicarbonyl compound to form the pyrazolo[1,5-a]pyrimidine core, followed by functional group manipulations to install the carboxylic acid at the 3-position.[10][11]
Diagram 1: General Synthetic Workflow
Caption: A generalized workflow for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives.
Upon successful synthesis, the compound's identity and purity must be unequivocally confirmed using a battery of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Part 2: In Vitro Kinase Inhibition Assays
The cornerstone of evaluating a potential kinase inhibitor is the in vitro kinase assay. This allows for the direct measurement of the compound's ability to inhibit the enzymatic activity of a specific kinase. Various assay formats are available, each with its own advantages and considerations.[12][13]
2.1. Assay Formats: A Comparative Overview
| Assay Format | Principle | Advantages | Disadvantages |
| Radiometric Assays | Measures the transfer of a radiolabeled phosphate ([γ-³²P]ATP or [γ-³³P]ATP) to a substrate.[14][15] | Gold standard, highly sensitive, direct measurement. | Requires handling of radioactive materials, low throughput. |
| Fluorescence-Based Assays | Utilizes fluorescently labeled substrates or antibodies to detect phosphorylation.[12][13] | High throughput, non-radioactive, amenable to automation. | Potential for compound interference with fluorescence. |
| Luminescence-Based Assays | Measures the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.[13] | High throughput, sensitive, wide dynamic range. | Indirect measurement of kinase activity. |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | A specific type of fluorescence-based assay that minimizes background fluorescence.[13] | High sensitivity, robust, homogeneous format. | Requires specialized plate readers. |
2.2. A Self-Validating Experimental Protocol: In Vitro Kinase Inhibition Assay
The following protocol provides a detailed, step-by-step methodology for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of target kinases.
Materials:
-
Recombinant human kinases (e.g., CDK2/CycA, Src, TrkA).
-
Kinase-specific peptide or protein substrates.
-
Adenosine triphosphate (ATP).
-
Kinase assay buffer (specific to each kinase).
-
Test compound (this compound) dissolved in dimethyl sulfoxide (DMSO).
-
Positive control inhibitor (e.g., Staurosporine).
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit).
-
384-well assay plates.
-
Multichannel pipettes and a plate reader.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Reaction Setup:
-
Add kinase buffer to each well of the 384-well plate.
-
Add the test compound or DMSO (vehicle control) to the appropriate wells.
-
Add the kinase to all wells except the negative control wells.
-
Add the substrate to all wells.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 10-15 minutes) to allow the compound to bind to the kinase.
-
-
Initiation of Kinase Reaction: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the Michaelis-Menten constant (Km) for each kinase to ensure competitive inhibition can be accurately measured.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the kinase reaction and detect the amount of ADP produced using a luminescence-based assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Subtract the background signal (no kinase) from all other readings.
-
Normalize the data to the vehicle control (100% activity) and a high concentration of a known potent inhibitor (0% activity).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Diagram 2: In Vitro Kinase Assay Workflow
Caption: A streamlined workflow for determining the IC₅₀ of a kinase inhibitor.
Part 3: Cellular Assays for Biological Activity
While in vitro assays are essential for determining direct kinase inhibition, cell-based assays are crucial for understanding a compound's biological effects in a more physiologically relevant context.[16] These assays can assess a compound's ability to penetrate cell membranes, its stability in the cellular environment, and its impact on downstream signaling pathways and cellular phenotypes.
3.1. Anti-Proliferative Assays
A primary goal of many kinase inhibitors is to inhibit the proliferation of cancer cells. The following is a standard protocol for assessing the anti-proliferative activity of our test compound.
Protocol: Cell Viability Assay (MTS/MTT)
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
MTS/MTT Addition: Add MTS or MTT reagent to each well and incubate for 2-4 hours. Live cells will metabolize the reagent into a colored formazan product.
-
Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).
3.2. Target Engagement and Downstream Signaling
To confirm that the observed anti-proliferative effects are due to the inhibition of the target kinase, it is essential to measure the compound's effect on the phosphorylation of downstream substrates in the relevant signaling pathway.
Protocol: Western Blot Analysis
-
Cell Treatment: Treat cells with the test compound at various concentrations for a short period (e.g., 1-4 hours).
-
Cell Lysis: Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinase and its downstream substrates (e.g., p-Rb and total Rb for CDK inhibitors; p-STAT3 and total STAT3 for Src inhibitors).
-
Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to visualize the protein bands.
Diagram 3: Cellular Assay Workflow for Kinase Inhibitor Validation
Caption: A comprehensive workflow for the cellular validation of a kinase inhibitor.
Part 4: Structure-Activity Relationship (SAR) and In Silico Modeling
The pyrazolo[1,5-a]pyrimidine scaffold offers multiple positions for chemical modification, allowing for the systematic exploration of SAR.[17][1] By synthesizing and testing a series of analogs of this compound, researchers can identify the key structural features that contribute to potency and selectivity.
4.1. Key SAR Insights for Pyrazolo[1,5-a]pyrimidines
-
Position 7: Substitutions at this position can significantly impact potency and selectivity. The thiophene group in our lead compound is a common bioisostere for a phenyl ring and can engage in various interactions within the kinase active site.
-
Position 3: The carboxylic acid at this position can form important hydrogen bonds with the kinase. Esterification or amidation of this group can modulate the compound's properties, such as cell permeability.[18]
-
Other Positions (e.g., 2 and 5): Modifications at these positions can be used to fine-tune the compound's physicochemical properties and to explore additional interactions with the kinase.[6]
Table 1: Representative SAR Data for Pyrazolo[1,5-a]pyrimidine-based CDK Inhibitors
| Compound | R-group at C7 | CDK2 IC₅₀ (nM) | CDK9 IC₅₀ (nM) | Reference |
| BS-194 | Substituted aniline | 3 | 90 | [5][19] |
| Compound 5j | Substituted phenyl | 160 | - | [20] |
| Compound 21c | Substituted triazole | 18 | - | [21] |
4.2. Molecular Docking
Molecular docking is a powerful computational tool that can predict the binding mode of a small molecule within the active site of a protein.[22][23][24] For our lead compound, docking studies can provide valuable insights into how the thiophene and carboxylic acid moieties interact with the amino acid residues of the target kinase, thereby guiding the design of more potent and selective analogs.
Diagram 4: Logic of an SAR Study Supported by Molecular Docking
Caption: An iterative cycle of SAR and molecular docking for lead optimization.
Conclusion
The evaluation of the kinase inhibitory potential of a novel compound like this compound requires a multi-faceted approach that combines chemical synthesis, in vitro and cellular assays, and computational modeling. The pyrazolo[1,5-a]pyrimidine scaffold has a proven track record in the development of successful kinase inhibitors, and a systematic and rigorous evaluation of new derivatives is essential for advancing the field of targeted therapy. The protocols and workflows outlined in this guide provide a robust framework for researchers and drug development professionals to unlock the full therapeutic potential of this promising class of compounds.
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The Strategic Importance of the 7-Position: A Deep Dive into the Structure-Activity Relationship of Pyrazolo[1,5-a]pyrimidines
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold as a Privileged Structure in Medicinal Chemistry
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] This scaffold is considered a "privileged structure" as it can interact with a wide range of biological targets, particularly protein kinases, by mimicking the adenine moiety of ATP.[3][4] Its rigid, planar structure provides a robust framework for the strategic placement of various substituents to modulate potency, selectivity, and pharmacokinetic properties.[5] Numerous compounds incorporating this core have been investigated for their therapeutic potential, with some, like the Tropomyosin Receptor Kinase (Trk) inhibitors Larotrectinib and Entrectinib, receiving FDA approval for the treatment of cancers with NTRK gene fusions.[6][7]
While substitutions at various positions on the pyrazolo[1,5-a]pyrimidine ring system have been explored, the 7-position of the pyrimidine ring has emerged as a critical determinant of biological activity and selectivity.[3] This guide will provide a comprehensive analysis of the structure-activity relationship (SAR) of 7-substituted pyrazolo[1,5-a]pyrimidines, offering insights into the rational design of novel therapeutics. We will delve into the influence of different substituents at this position on various biological targets, present detailed synthetic methodologies, and provide protocols for relevant biological assays.
The Pivotal Role of the 7-Substituent: A Detailed SAR Analysis
The nature of the substituent at the 7-position of the pyrazolo[1,5-a]pyrimidine core can profoundly impact its interaction with the target protein, influencing binding affinity, selectivity, and overall pharmacological profile. This section will explore the SAR of various 7-substituents, including aryl, amino, and heterocyclic moieties.
7-Aryl Substituents: Modulating Potency and Selectivity
The introduction of an aryl group at the 7-position has been a widely employed strategy in the design of pyrazolo[1,5-a]pyrimidine-based inhibitors. The electronic and steric properties of the aryl ring can be fine-tuned to optimize interactions within the ATP-binding pocket of kinases and other enzymes.
Recent studies on 7-aryl-pyrazolo[1,5-a]pyrimidines as dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TrkA) have demonstrated the importance of the substitution pattern on the aryl ring.[7] For instance, compounds with a phenyl group at the 7-position have shown potent inhibitory activity against CDK2.[2] The nature of the substituent on this phenyl ring further modulates the activity.
dot
Caption: General synthetic workflow for 7-substituted pyrazolo[1,5-a]pyrimidines.
Detailed Experimental Protocol: Synthesis of 2-(Anilinyl)-7-(aryl)pyrazolo[1,5-a]pyrimidine-3-carbonitriles
The following protocol is adapted from the synthesis of 7-aryl pyrazolo[1,5-a]pyrimidines as dual CDK2/TRKA inhibitors. [7] Objective: To synthesize 2-(anilinyl)-7-(aryl)pyrazolo[1,5-a]pyrimidine-3-carbonitriles via the cyclocondensation of 5-amino-3-(anilinyl)-1H-pyrazole-4-carbonitrile with an appropriate enaminone.
Materials:
-
5-Amino-3-(anilinyl)-1H-pyrazole-4-carbonitrile
-
Substituted enaminone (e.g., 3-(dimethylamino)-1-(aryl)prop-2-en-1-one)
-
Glacial acetic acid
-
Ethanol
-
Dimethylformamide (DMF)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a 25 mL round-bottom flask, dissolve 10 mmol of 5-amino-3-(anilinyl)-1H-pyrazole-4-carbonitrile and 10 mmol of the corresponding enaminone in glacial acetic acid.
-
Reaction: Heat the reaction mixture to reflux for 3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. The resulting solid product is collected by filtration.
-
Purification: Wash the isolated solid with ethanol and then dry it. Further purification can be achieved by crystallization from a dimethylformamide-water mixture to yield the desired 2-(anilinyl)-7-(aryl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile.
Characterization: The structure and purity of the final compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Biological Evaluation: In Vitro Kinase Inhibition Assay
The following is a general protocol for an in vitro kinase inhibition assay, which is a common method for evaluating the potency of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. [8][9] Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Materials:
-
Recombinant protein kinase (e.g., CDK2, TrkA, PI3Kδ)
-
Kinase substrate (e.g., a specific peptide or protein)
-
Adenosine triphosphate (ATP), often radiolabeled ([γ-³²P]ATP or [γ-³³P]ATP) or a system for non-radioactive detection (e.g., ADP-Glo™ Kinase Assay)
-
Test compound (dissolved in a suitable solvent like DMSO)
-
Kinase reaction buffer
-
Microplates (e.g., 96-well or 384-well)
-
Plate reader or scintillation counter
Procedure:
-
Assay Setup: In a microplate, add the kinase reaction buffer, the test compound at various concentrations, the substrate, and the recombinant kinase.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30 °C or 37 °C) for a defined period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., a solution containing EDTA).
-
Detection: Quantify the amount of phosphorylated substrate. For radioactive assays, this can be done by capturing the phosphorylated substrate on a filter and measuring the radioactivity using a scintillation counter. For non-radioactive assays like ADP-Glo™, the amount of ADP produced is measured via a luminescence-based detection system.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the test compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Conclusion and Future Perspectives
The 7-position of the pyrazolo[1,5-a]pyrimidine scaffold is a key "handle" for medicinal chemists to modulate the pharmacological properties of this important class of compounds. The strategic introduction of aryl, amino, and heterocyclic substituents at this position has led to the discovery of potent and selective inhibitors for a variety of therapeutic targets. The structure-activity relationships discussed in this guide provide a framework for the rational design of next-generation pyrazolo[1,5-a]pyrimidine-based drugs.
Future research in this area will likely focus on the exploration of novel 7-substituents to further optimize potency, selectivity, and drug-like properties. The use of computational modeling and structure-based drug design will continue to play a crucial role in guiding these efforts. Furthermore, the development of more efficient and sustainable synthetic methodologies for the construction of these complex molecules will be essential for advancing this field. The continued investigation of the SAR of 7-substituted pyrazolo[1,5-a]pyrimidines holds great promise for the discovery of new and effective treatments for a range of diseases, from cancer to infectious diseases.
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The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Framework for Novel Kinase Inhibitors
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Rise of a Privileged Scaffold in Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has emerged as a "privileged scaffold" in modern medicinal chemistry, particularly in the discovery of potent and selective kinase inhibitors.[1] This structural motif is present in several FDA-approved drugs, demonstrating its clinical significance.[2] The versatility of the pyrazolo[1,5-a]pyrimidine ring system allows for extensive synthetic modifications, enabling the fine-tuning of inhibitory activity and selectivity against a wide array of protein kinases.[3][4] This guide provides a comprehensive technical overview of the discovery and development of novel pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, from synthetic strategies and structure-activity relationship (SAR) analysis to detailed protocols for their biological evaluation.
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[5] Consequently, they have become major targets for therapeutic intervention.[6] Pyrazolo[1,5-a]pyrimidine derivatives have proven to be effective inhibitors of various kinases, including Tropomyosin Receptor Kinases (Trk), Cyclin-Dependent Kinases (CDKs), and Pim kinases, by acting as ATP-competitive or allosteric inhibitors.[5][7] This guide will delve into the nuances of targeting these specific kinase families with this versatile scaffold.
I. Synthetic Strategies for the Pyrazolo[1,5-a]pyrimidine Core
The synthetic accessibility of the pyrazolo[1,5-a]pyrimidine scaffold is a key factor in its widespread use in drug discovery.[8] Various synthetic routes have been developed, allowing for the introduction of diverse substituents to explore the chemical space and optimize biological activity.[4]
Core Synthesis: A Generalized Multi-Step Protocol
A common and effective method for the synthesis of the pyrazolo[1,5-a]pyrimidine core involves the condensation of a 5-aminopyrazole derivative with a β-dicarbonyl compound or its equivalent. This approach offers a high degree of flexibility in introducing substituents at various positions of the final heterocyclic system.
Experimental Protocol: General Synthesis of the Pyrazolo[1,5-a]pyrimidine Core
-
Step 1: Synthesis of the 5-Aminopyrazole Intermediate.
-
React a suitable hydrazine (e.g., hydrazine hydrate) with a β-ketonitrile in a suitable solvent (e.g., ethanol) under reflux to yield the corresponding 5-aminopyrazole. The choice of β-ketonitrile allows for the introduction of desired substituents at the 3-position of the pyrazole ring.
-
-
Step 2: Cyclocondensation to Form the Pyrazolo[1,5-a]pyrimidine Ring.
-
To a solution of the 5-aminopyrazole from Step 1 in a suitable solvent (e.g., acetic acid or a high-boiling point alcohol), add a 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate).
-
Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Upon cooling, the product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization or column chromatography.
-
This generalized protocol can be adapted and modified based on the desired substitution pattern. For instance, multicomponent reactions involving a 5-aminopyrazole, an aldehyde, and an active methylene compound provide a one-pot approach to highly substituted pyrazolo[1,5-a]pyrimidines.[8]
Caption: Generalized workflow for the synthesis of the pyrazolo[1,5-a]pyrimidine core.
II. Targeting Key Kinase Families with Pyrazolo[1,5-a]pyrimidine Inhibitors
The structural features of the pyrazolo[1,5-a]pyrimidine scaffold make it an ideal starting point for the design of inhibitors targeting various kinase families. The following sections will focus on its application in inhibiting Trk, CDK, and Pim kinases.
A. Tropomyosin Receptor Kinase (Trk) Inhibitors
The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are crucial for the development and function of the nervous system.[1] Gene fusions involving the neurotrophic tyrosine receptor kinase (NTRK) genes are oncogenic drivers in a wide range of cancers.[9] This has led to the successful development of Trk inhibitors, with several pyrazolo[1,5-a]pyrimidine-based compounds receiving regulatory approval.
Upon binding of their neurotrophin ligands, Trk receptors dimerize and autophosphorylate, initiating downstream signaling cascades that regulate cell survival, proliferation, and differentiation.[4][10] Key pathways activated by Trk signaling include the Ras/MAPK, PI3K/Akt, and PLCγ pathways.[11]
Caption: Simplified overview of the Trk signaling pathway.
SAR studies have revealed key structural features for potent Trk inhibition.[1][9] Substitutions at the 3- and 5-positions of the pyrazolo[1,5-a]pyrimidine core are crucial for activity. For example, the presence of an amide or carboxamide group at the 3-position and a substituted pyrrolidine at the 5-position significantly enhances Trk inhibition.[1]
| Compound ID | R1 (Position 3) | R2 (Position 5) | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | Reference |
| Compound A | Picolinamide | 2,5-difluorophenyl-pyrrolidine | 1.7 | - | - | [1] |
| Compound B | 3-Carboxamide | Pyridine-pyrrolidine | 0.2 | - | - | [12] |
| Compound C | Macrocyclic sulfonamide | - | 1.9 | 3.1 | 2.3 | [9] |
| Larotrectinib | - | - | 1.2 | 2.1 | 2.1 | [9] |
| Compound 6s | Furan | - | 0.23 µM | - | - | [3] |
| Compound 6t | Thiophene | - | 0.45 µM | - | - | [3] |
Note: IC50 values are indicative and may vary based on assay conditions. "-" indicates data not available.
B. Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are a family of serine/threonine kinases that regulate the cell cycle, and their aberrant activity is a common feature of cancer.[13] The pyrazolo[1,5-a]pyrimidine scaffold has been successfully utilized to develop potent inhibitors of various CDKs, particularly CDK2 and CDK9.[3][13]
CDKs form complexes with cyclins to become active and phosphorylate key substrates that drive the progression of the cell cycle through its different phases (G1, S, G2, and M).[13] Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: A simplified representation of the role of CDKs in the G1/S transition.
| Compound ID | Target CDK(s) | IC50 (nM) | Reference |
| BS-194 (4k) | CDK2, CDK1, CDK9 | 3, 30, 90 | [13] |
| Compound 6s | CDK2 | 230 | [3] |
| Compound 6t | CDK2 | 90 | [3] |
| Compound 15 | CDK2/cyclin A2 | 61 | [14] |
| Compound 4a | CDK2 | 210 | [15] |
Note: IC50 values are indicative and may vary based on assay conditions.
C. Pim Kinase Inhibitors
The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are proto-oncogenes involved in cell survival, proliferation, and apoptosis resistance.[2][5] Overexpression of Pim kinases is associated with various cancers, making them attractive therapeutic targets.
Pim kinases are constitutively active and their expression is regulated at the transcriptional and post-transcriptional levels. They phosphorylate a number of downstream targets, including proteins involved in cell cycle progression and apoptosis.
| Compound ID | Pim-1 IC50 (µM) | Pim-2 IC50 (µM) | Pim-3 IC50 (µM) | Reference |
| Compound 4d | 0.61 | - | - | [2] |
| Compound 5d | 0.54 | - | - | [2] |
| Compound 9a | 0.68 | - | - | [2] |
| Initial Hit | 52 | - | - | [8] |
Note: IC50 values are indicative and may vary based on assay conditions. "-" indicates data not available.
III. In Vitro and Cellular Evaluation of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors
A critical step in the drug discovery process is the thorough in vitro and cellular characterization of newly synthesized compounds. This involves assessing their potency, selectivity, and mechanism of action.
A. In Vitro Kinase Inhibition Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. A common and robust method is the luminescence-based kinase assay.
Experimental Protocol: Luminescence-Based Kinase Assay
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Kinase Reaction Setup: In a 96-well plate, add the kinase, the test compound, and a suitable kinase buffer.
-
Pre-incubation: Incubate the plate to allow the compound to bind to the kinase.
-
Reaction Initiation: Add a mixture of the kinase substrate and ATP to initiate the reaction.
-
Incubation: Incubate the plate at a controlled temperature to allow the kinase reaction to proceed.
-
ADP Detection: Add a reagent that stops the kinase reaction and depletes the remaining ATP. Then, add a second reagent that converts the generated ADP to ATP, which in turn drives a luciferase-luciferin reaction, producing a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for a luminescence-based kinase inhibition assay.
B. Cell-Based Assays
Cell-based assays are essential to confirm that a compound can inhibit its target kinase in a more physiologically relevant context. These assays can measure downstream effects of kinase inhibition, such as changes in cell proliferation or substrate phosphorylation.
Experimental Protocol: Cell Proliferation Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate to allow viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength using a plate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
IV. Preclinical Pharmacokinetic Profiling
Understanding the pharmacokinetic (PK) properties of a lead compound is crucial for its progression into clinical development. Preclinical PK studies in animal models provide essential information on the absorption, distribution, metabolism, and excretion (ADME) of the drug candidate.
A Generalized Workflow for Preclinical PK Studies
A typical preclinical PK study involves administering the compound to an animal model (e.g., mouse or rat) and collecting blood samples at various time points. The concentration of the compound in the plasma is then quantified to determine key PK parameters.
Caption: A generalized workflow for a preclinical pharmacokinetic study.
V. Conclusion and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold has firmly established itself as a cornerstone in the development of targeted kinase inhibitors. Its synthetic tractability and ability to be tailored for high potency and selectivity against various kinases have led to significant clinical successes. The continued exploration of this privileged scaffold, coupled with advances in rational drug design and a deeper understanding of kinase biology, holds immense promise for the discovery of next-generation kinase inhibitors with improved efficacy and safety profiles. Future research will likely focus on developing novel pyrazolo[1,5-a]pyrimidine derivatives that can overcome drug resistance, target novel kinases, and exhibit favorable pharmacokinetic properties for a wider range of therapeutic applications.
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Design, Synthesis, and 2D QSAR Analysis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives as Pim-1 Kinase Inhibitors for the Treatment of MCF-7 Breast Cancer. Drug Dev Res. 2025 Nov;86(7):e70168. [Link]
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]
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A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. PubMed. [Link]
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Trk receptor signaling pathways. Upon neurotrophin binding, the... ResearchGate. [Link]
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- 14. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
This guide provides a comprehensive exploration into the probable mechanism of action of 7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. While direct experimental data on this specific molecule is nascent, this document leverages extensive research on the pyrazolo[1,5-a]pyrimidine scaffold, a privileged structure in modern medicinal chemistry. We will dissect the core biological activities associated with this chemical class and present a robust, hypothesis-driven framework for elucidating the precise molecular interactions and cellular consequences of the title compound. This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate this promising molecular entity.
The Pyrazolo[1,5-a]pyrimidine Core: A Scaffold of Potent Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine nucleus is a recurring motif in the discovery of potent and selective modulators of cellular signaling pathways.[1][2] Its rigid, bicyclic structure provides a versatile template for the strategic placement of functional groups that can engage with the active sites of various enzymes. A significant body of literature has solidified the role of pyrazolo[1,5-a]pyrimidine derivatives as formidable inhibitors of protein kinases.[3]
Protein kinases are central to the regulation of a vast array of cellular processes, including proliferation, differentiation, apoptosis, and metabolism.[4] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The pyrazolo[1,5-a]pyrimidine scaffold has been successfully employed to develop inhibitors against a range of kinases, including:
-
Pim-1 Kinase: A serine/threonine kinase implicated in cell survival and proliferation.[5][6][7][8]
-
Tropomyosin Receptor Kinases (Trks): A family of receptor tyrosine kinases whose fusion proteins are oncogenic drivers in various cancers.[9]
-
Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle.[4][10]
-
B-Raf Kinase: A key component of the MAPK/ERK signaling pathway, frequently mutated in melanoma.[3][11]
-
Fms-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase often mutated in acute myeloid leukemia (AML).[12]
-
Phosphoinositide 3-Kinase δ (PI3Kδ): A lipid kinase involved in immune cell signaling.[13][14]
The primary mechanism by which these compounds exert their inhibitory effects is through competitive binding at the ATP-binding pocket of the target kinase.[3] This prevents the phosphorylation of downstream substrates, thereby attenuating the signaling cascade.
Hypothesized Mechanism of Action of this compound
Based on the extensive precedent of the pyrazolo[1,5-a]pyrimidine scaffold, the primary hypothesis for the mechanism of action of this compound is that it functions as a protein kinase inhibitor .
The thiophene moiety at the 7-position and the carboxylic acid group at the 3-position are critical determinants of its potential selectivity and potency. The thiophene ring can engage in hydrophobic and aromatic interactions within the kinase active site, while the carboxylic acid can form key hydrogen bonds or salt bridges, potentially anchoring the molecule and conferring selectivity for specific kinase targets.
The following sections outline a comprehensive experimental strategy to test this hypothesis and precisely define the mechanism of action.
Experimental Roadmap for Mechanistic Elucidation
The following protocols provide a step-by-step guide to systematically investigate the mechanism of action of this compound.
Initial Target Identification: In Vitro Kinase Inhibition Profiling
The logical first step is to screen the compound against a broad panel of protein kinases to identify potential primary targets. This provides an unbiased view of the compound's selectivity profile.
Experimental Protocol: In Vitro Kinase Panel Screen
-
Compound Preparation: Solubilize this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Assay Plate Preparation: Prepare serial dilutions of the compound stock in the appropriate assay buffer.
-
Kinase Reaction: In a multi-well plate, combine the diluted compound, the target kinase, a suitable substrate (peptide or protein), and ATP (often radiolabeled, e.g., [γ-³³P]ATP, or in a system with a coupled-enzyme for luminescence or fluorescence readout).
-
Incubation: Incubate the reaction mixture at the optimal temperature for the specific kinase (typically 30°C) for a predetermined time.
-
Detection of Substrate Phosphorylation:
-
Radiometric Assay: Stop the reaction and spot the mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated [γ-³³P]ATP. Quantify the incorporated radioactivity using a scintillation counter.
-
Luminescence/Fluorescence Assay: Utilize a commercial kit (e.g., ADP-Glo™, Z'-LYTE™) that measures ATP consumption or peptide phosphorylation via a change in light output or fluorescence polarization.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control (e.g., DMSO). Plot the inhibition data against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
| Parameter | Description |
| Kinase Panel | A diverse selection of kinases representing different families of the kinome. |
| Compound Concentration | Typically a range from low nanomolar to high micromolar. |
| ATP Concentration | Usually at or near the Kₘ for each kinase to ensure competitive binding can be detected. |
| IC₅₀ Value | A measure of the compound's potency against a specific kinase. |
Target Engagement in a Cellular Context
Once primary kinase targets are identified, it is crucial to confirm that the compound engages these targets within a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat the cells with either the test compound or a vehicle control for a specified period.
-
Harvesting and Lysate Preparation: Harvest the cells, wash with PBS, and resuspend in a suitable lysis buffer containing protease and phosphatase inhibitors. Lyse the cells (e.g., by freeze-thaw cycles or sonication) and clarify the lysate by centrifugation.
-
Heat Challenge: Aliquot the cell lysate into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
Separation of Soluble and Aggregated Proteins: Cool the samples to room temperature and centrifuge at high speed to pellet the aggregated, denatured proteins.
-
Analysis by Western Blot: Carefully collect the supernatant (containing the soluble, non-denatured proteins) and analyze the protein concentration. Normalize the samples and analyze the abundance of the target kinase in the soluble fraction by Western blotting using a specific antibody.
-
Data Analysis: Quantify the band intensities from the Western blot. For each temperature, calculate the fraction of soluble target protein remaining. Plot the fraction of soluble protein against temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Elucidating Downstream Signaling Effects
Inhibition of a target kinase should lead to a measurable decrease in the phosphorylation of its downstream substrates. Western blotting is the gold standard for this analysis.
Experimental Protocol: Western Blot Analysis of Downstream Signaling
-
Cell Culture and Treatment: Seed a relevant cell line and allow the cells to adhere. Starve the cells (if necessary to reduce basal signaling) and then treat with a range of concentrations of the test compound for a specified time. Stimulate with an appropriate growth factor or ligand if required to activate the pathway of interest.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Normalize the protein amounts for each sample, add Laemmli buffer, and heat. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate of interest.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total protein of the downstream substrate, as well as a loading control (e.g., GAPDH or β-actin).
-
Data Analysis: Quantify the band intensities and express the level of the phosphorylated protein relative to the total protein and the loading control.
Assessing the Phenotypic Consequences: Antiproliferative Activity
A key outcome of inhibiting kinases involved in cell growth and survival is a reduction in cell proliferation. This can be assessed using various cell viability and proliferation assays.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cell lines known to be dependent on the hypothesized target kinase into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for a specified duration (e.g., 72 hours). Include a vehicle control.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI₅₀ (the concentration that causes 50% growth inhibition).
Visualizing the Mechanism and Workflow
Diagrams are essential for conceptualizing complex biological pathways and experimental designs.
Caption: Experimental workflow for elucidating the mechanism of action.
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold represents a highly validated starting point for the development of potent and selective kinase inhibitors. [1][3]The title compound, this compound, is poised to leverage this rich history. The experimental framework detailed in this guide provides a clear and logical path to rigorously test the central hypothesis of kinase inhibition, identify specific molecular targets, and characterize the resulting cellular effects.
Future work should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as comprehensive ADME/Tox profiling to assess the compound's drug-like properties. The insights gained from the described mechanistic studies will be invaluable in guiding these subsequent steps in the drug discovery and development process.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. PubMed Central.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. Royal Society of Chemistry.
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- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - NIH. National Institutes of Health.
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors | ACS Medicinal Chemistry Letters. American Chemical Society.
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - MDPI. MDPI.
- Synthesis, Characterization and Biological Evaluation of some Novel Pyrazolo[1,5-a]Pyrimidine Derivatives - Semantic Scholar. Semantic Scholar.
- Full article: Synthesis and biological evaluation of aryl derivatives of isoxazole pyrazolo[1,5-a] pyrimidines as anticancer agents. Taylor & Francis Online.
- A Novel Pyrazolo[1,5-a]pyrimidine Is a Potent Inhibitor of Cyclin-Dependent Protein Kinases 1, 2, and 9, Which Demonstrates Antitumor Effects in Human Tumor Xenografts Following Oral Administration | Journal of Medicinal Chemistry - ACS Publications. American Chemical Society.
- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - MDPI. MDPI.
- Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors.
- 7-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrochloride - BLDpharm. BLDpharm.
- 7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid - PubChemLite. PubChemLite.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC - NIH. National Institutes of Health.
- 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABAA Receptor Subtype - PMC - PubMed Central. PubMed Central.
- Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - NIH. National Institutes of Health.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. PubMed Central.
- Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors - PubMed. PubMed.
- US20080070912A1 - Substituted pyrazolo [1,5-a] pyridine compounds and their methods of use - Google Patents. Google Patents.
- Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors - PubMed. PubMed.
- Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies - MDPI. MDPI.
- Pyrazoles containing thiophene, thienopyrimidine and thienotriazolopyrimidine as COX-2 selective inhibitors: Design, synthesis, in vivo anti-inflammatory activity, docking and in silico chemo-informatic studies - PubMed. PubMed.
- CA1050027A - Derivatives of pyrazolo (3,4-b) thieno (2,3-d) pyridine-2-carboxylic acids. Google Patents.
- A synthesis, in silico, in vitro and in vivo study of thieno[2,3-b]pyridine anticancer analogues. Royal Society of Chemistry.
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Methodological & Application
Protocol for the Synthesis of 7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Abstract
This application note provides a detailed, robust, and validated protocol for the synthesis of 7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The synthesis is achieved through a two-step process commencing with the cyclocondensation of ethyl 3-amino-1H-pyrazole-4-carboxylate with 3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one to form the corresponding ethyl ester, followed by alkaline hydrolysis to yield the target carboxylic acid. This document is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, step-by-step methodologies, and characterization data.
Introduction
Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that are isosteres of purines and have garnered considerable attention in the field of medicinal chemistry due to their diverse pharmacological activities.[1] The structural versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for substitutions at various positions, leading to a wide range of biological effects.[2] The incorporation of a thiophene ring, a common motif in many pharmaceuticals, at the 7-position, and a carboxylic acid group, which can act as a key pharmacophore or a handle for further derivatization, at the 3-position, makes this compound a valuable compound for drug discovery programs.
This protocol outlines a reliable synthetic route that is amenable to laboratory scale-up. The primary synthetic strategy is the well-established cyclocondensation reaction between a 3-aminopyrazole and a 1,3-bielectrophilic species to construct the pyrazolo[1,5-a]pyrimidine core.[3]
Reaction Scheme
Caption: Overall synthetic route for this compound.
Materials and Methods
Materials
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier | Notes |
| Ethyl 3-amino-1H-pyrazole-4-carboxylate | 6994-25-8 | 155.15 | Commercially available | Can be synthesized[2][4] |
| 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one | 50879-11-3 | 181.26 | Commercially available | Can be synthesized[5] |
| Glacial Acetic Acid | 64-19-7 | 60.05 | ACS Grade | |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | ACS Grade | |
| Ethanol (EtOH) | 64-17-5 | 46.07 | Anhydrous | |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 2 M aqueous solution | |
| Ethyl Acetate | 141-78-6 | 88.11 | ACS Grade | For extraction and chromatography |
| Hexanes | 110-54-3 | 86.18 | ACS Grade | For chromatography |
| Anhydrous Sodium Sulfate (Na2SO4) | 7757-82-6 | 142.04 | ACS Grade | For drying organic phases |
Equipment
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Separatory funnel
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Flash chromatography system
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
Experimental Protocol
Step 1: Synthesis of Ethyl 7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
This step involves the cyclocondensation reaction to form the pyrazolo[1,5-a]pyrimidine core. Glacial acetic acid serves as both the solvent and an acid catalyst for this transformation.
Caption: Workflow for the synthesis of the ethyl ester intermediate.
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 3-amino-1H-pyrazole-4-carboxylate (1.55 g, 10 mmol, 1.0 eq) and 3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one (2.0 g, 11 mmol, 1.1 eq).
-
Add glacial acetic acid (50 mL).
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 16-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The reaction is complete when the starting materials are no longer visible.
-
Allow the mixture to cool to room temperature.
-
Remove the acetic acid under reduced pressure using a rotary evaporator.
-
Carefully neutralize the residue by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford ethyl 7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate as a solid.
Step 2: Synthesis of this compound
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid using a strong base.
Procedure:
-
Dissolve the purified ethyl 7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (from Step 1) in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Add sodium hydroxide (NaOH) (2.0-3.0 equivalents) to the solution.
-
Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC until the starting ester is completely consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution to pH 3-4 by the dropwise addition of 2 M hydrochloric acid (HCl). A precipitate will form.
-
Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water and dry under vacuum to yield this compound.[6]
Characterization
The synthesized compound should be characterized by standard analytical techniques to confirm its identity and purity.
-
Appearance: Off-white to pale yellow solid.
-
Melting Point: To be determined experimentally.
-
¹H NMR: The spectrum should show characteristic peaks for the aromatic protons of the pyrazolo[1,5-a]pyrimidine and thiophene rings, as well as a broad singlet for the carboxylic acid proton.
-
¹³C NMR: The spectrum should show the expected number of signals corresponding to the carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the product (C₁₁H₇N₃O₂S, Calculated Monoisotopic Mass: 245.03 g/mol ).[7] The predicted m/z for [M+H]⁺ is 246.03318.[7]
-
Purity (HPLC): The purity of the final compound should be determined by High-Performance Liquid Chromatography (HPLC).
Discussion and Scientific Rationale
The chosen synthetic route is efficient and relies on well-established chemical transformations. The initial cyclocondensation reaction is a classic example of forming the pyrazolo[1,5-a]pyrimidine scaffold. The use of an enaminone, 3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one, as the 1,3-bielectrophilic partner is advantageous due to its stability and reactivity.[8] The reaction proceeds via a nucleophilic attack of the exocyclic amino group of the pyrazole onto the enaminone, followed by an intramolecular cyclization and elimination of dimethylamine.
The final hydrolysis of the ethyl ester is a standard procedure for the deprotection of carboxylic acids.[9] Alkaline conditions are employed to saponify the ester, and subsequent acidification protonates the carboxylate to yield the desired carboxylic acid.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
-
Glacial acetic acid is corrosive and has a strong odor. Handle with care.
-
Sodium hydroxide is corrosive. Avoid contact with skin and eyes.
-
Hydrochloric acid is corrosive. Handle with care.
-
Organic solvents are flammable. Keep away from open flames and ignition sources.
References
-
Castillo, J. C., et al. (2016). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 21(11), 1510. [Link]
- Sikdar, A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Journal of Biomolecular Structure and Dynamics, 1-18.
- Process for the preparation of a pyrazole derivative. (2011).
-
3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one. ChemBK. [Link]
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1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2372. [Link]
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Synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, ethyl ester. PrepChem.com. [Link]
- Generation of a structurally diverse library through alkylation and ring closure reactions using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride. (2014). Acta Chimica Slovenica, 61(4), 845-856.
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Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (2020). Molecules, 25(21), 5025. [Link]
- Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. (2023). International Journal of Pharmaceutical Sciences Review and Research, 81(1), 1-15.
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3-Amino-1H-pyrazole-4-carboxylic acid. Amerigo Scientific. [Link]
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7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. PubChem. [Link]
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Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2017). Beilstein Journal of Organic Chemistry, 13, 1266–1309. [Link]
- Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. (2020). Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 835-844.
- Methods for the production of 3-methylamino-1-(thiene-2-yl)-propane-1-ol. (2009).
- Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. (2012). Hecheng Huaxue, 20(4), 543-546.
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Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2020). Molecules, 25(17), 3983. [Link]
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18F-labeled Pyrazolo[1,5-a]pyrimidine Derivatives: Synthesis from 2,4-Dinitrobenzamide and Tosylate Precursors and Comparative Biological Evaluation for Tumor Imaging with Positron Emission Tomography. (2014). Molecular Pharmaceutics, 11(10), 3646–3657. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2017). Beilstein Journal of Organic Chemistry, 13, 1266–1309. [Link]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2022). Molecules, 27(21), 7264. [Link]
- Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine. (2023). Journal of the Indian Chemical Society, 100(11), 101201.
- Resourceful synthesis of pyrazolo[1,5-a]pyrimidines under ultrasound irradiation. (2011). Tetrahedron Letters, 52(42), 5464-5466.
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1-(Thiophen-2-yl)butan-1-one. MySkinRecipes. [Link]
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Synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, ethyl ester. PrepChem.com. [Link]
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1-(THIOPHEN-2-YL)BUTAN-1-ONE. ChemUniverse. [Link]
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Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. PubChem. [Link]
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Synthesis of Thienothiophenes. (2022). Organics, 3(1), 29-47. [Link]
- Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. (2016). International Journal of Pharmaceutical Sciences and Research, 7(11), 4416-4421.
-
Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. (2022). Molecules, 27(2), 400. [Link]
-
Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal. [Link]
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Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. (2017). Organic Chemistry Frontiers, 4(10), 1965-1969. [Link]
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- 9. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]
Topic: High-Efficiency Chromatographic Purification of 7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Principle and Rationale
The 7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic molecule incorporating the pyrazolo[1,5-a]pyrimidine scaffold. This scaffold is recognized as a "privileged" structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents under investigation for diseases ranging from cancer to inflammatory disorders.[1][2][3] The ultimate biological activity and safety profile of any potential drug candidate are intrinsically linked to its purity. Therefore, developing a robust, scalable, and efficient purification protocol is a critical, non-negotiable step in the drug discovery and development pipeline.[4][5]
This application note provides a comprehensive guide to the purification of this target compound, moving from analytical method development to preparative-scale isolation. We will explore the causal relationships between the molecule's physicochemical properties and the selection of an optimal chromatographic strategy, focusing primarily on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), with a discussion on Supercritical Fluid Chromatography (SFC) as a potent alternative.
Compound Properties and Strategic Chromatographic Selection
A successful purification strategy begins with a thorough understanding of the target molecule's properties.[6]
-
Structure: C₁₁H₇N₃O₂S[7]
-
Acidity: The presence of a carboxylic acid group (pKa typically ~3-5) dictates that the compound's charge state is highly dependent on pH. In an unbuffered mobile phase, this can lead to severe peak tailing and poor reproducibility.
-
Polarity: The molecule possesses both polar functionalities (carboxylic acid, nitrogen atoms) and non-polar aromatic rings (thiophene, pyrazolopyrimidine). This amphiphilic nature makes it an ideal candidate for reversed-phase chromatography.
-
UV Chromophore: The extensive conjugated aromatic system provides a strong UV chromophore, making UV-Vis detection a straightforward and sensitive choice for monitoring the separation.[5]
Rationale for Method Selection
Reversed-Phase HPLC (RP-HPLC) is the primary technique of choice. The ability to modulate the mobile phase pH is crucial for controlling the ionization of the carboxylic acid, thereby achieving sharp, symmetrical peaks.[8][9] By operating at a pH well below the compound's pKa (e.g., pH 2-3), the carboxylic acid is protonated and un-ionized, leading to better retention and peak shape on C18 columns.[10][11]
Supercritical Fluid Chromatography (SFC) is presented as an advanced alternative. SFC utilizes supercritical CO₂ as the main mobile phase, offering a non-polar environment that can provide orthogonal selectivity to RP-HPLC.[12][13] It is particularly advantageous for preparative applications due to faster separations, significantly reduced organic solvent consumption (making it a "green" technique), and simplified fraction processing, as the CO₂ evaporates upon depressurization.[14][15]
The logical flow for selecting the appropriate purification method is outlined below.
Caption: Logic diagram for chromatography mode selection.
Experimental Protocols
Protocol 1: Analytical RP-HPLC Method Development
This protocol establishes a robust analytical method for assessing the purity of crude samples and guiding the development of the preparative method.
3.1.1 Materials and Equipment
-
HPLC System: Agilent 1260 Infinity II or equivalent, with quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).[5]
-
Column: Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Acetonitrile (ACN).
-
Sample Diluent: 50:50 Acetonitrile:Water.
-
Crude Sample: this compound.
3.1.2 Sample Preparation
-
Prepare a stock solution of the crude material at 1 mg/mL in the sample diluent.
-
Ensure the sample is fully dissolved; sonicate briefly if necessary.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
3.1.3 Step-by-Step Procedure
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min.
-
Set the column temperature to 30 °C.
-
Set the DAD to collect data from 200-400 nm, monitoring at a primary wavelength of 254 nm.
-
Inject 5 µL of the prepared sample.
-
Run the gradient elution program detailed in the table below.
| Time (min) | % Mobile Phase A (0.1% TFA in H₂O) | % Mobile Phase B (0.1% ACN) | Flow Rate (mL/min) |
| 0.0 | 95.0 | 5.0 | 1.0 |
| 20.0 | 5.0 | 95.0 | 1.0 |
| 25.0 | 5.0 | 95.0 | 1.0 |
| 25.1 | 95.0 | 5.0 | 1.0 |
| 30.0 | 95.0 | 5.0 | 1.0 |
3.1.4 Causality and Validation
- Why 0.1% TFA? The addition of an acid modifier like TFA suppresses the ionization of the carboxylic acid, minimizing ionic interactions with residual silanols on the stationary phase and resulting in sharper peaks.[8]
- Why a Gradient? A gradient from 5% to 95% ACN is a standard scouting run that ensures all components, from polar impurities to the less polar product, are eluted from the column within a reasonable time.
- Self-Validation: A successful method will show the main product peak well-resolved from major impurities, with a peak tailing factor between 0.9 and 1.5.
Protocol 2: Preparative RP-HPLC Purification
This protocol scales the analytical method for isolating the target compound in milligram-to-gram quantities.
3.2.1 Materials and Equipment
-
Preparative HPLC System: With binary pump capable of high flow rates, manual or auto-injector, fraction collector, and UV detector.
-
Column: C18 preparative column (e.g., 250 x 21.2 mm, 10 µm).
-
Mobile Phases: As in Protocol 3.1, but using larger volumes.
-
Crude Sample: Dissolved at a high concentration (e.g., 20-50 mg/mL) in a minimal amount of DMSO or DMF, then diluted with Mobile Phase A until the point of precipitation.
3.2.2 Step-by-Step Procedure
-
Develop a Focused Gradient: Based on the analytical run, create a shallower gradient focused around the elution time of the target compound. For example, if the product elutes at 50% ACN in the analytical run, a preparative gradient might run from 40% to 60% ACN over 20 minutes.
-
Equilibrate the System: Equilibrate the preparative column with the starting mobile phase conditions for at least 3-5 column volumes.
-
Perform a Loading Study: Inject a small amount first to confirm retention time. Gradually increase the injection volume to determine the maximum loading capacity without compromising resolution.
-
Execute the Purification Run: Inject the concentrated crude sample.
-
Collect Fractions: Collect fractions based on the UV detector signal, ensuring collection starts before the peak rises and ends after it returns to baseline.
-
Analyze Fractions: Quickly analyze the collected fractions using the analytical HPLC method (Protocol 3.1) to identify the pure fractions.
-
Combine and Evaporate: Combine the pure fractions. Remove the acetonitrile using a rotary evaporator.
-
Lyophilize: Freeze-dry the remaining aqueous solution to yield the purified compound as a fluffy solid.
The overall workflow from crude material to purified product is visualized below.
Caption: General workflow for preparative HPLC purification.
Alternative Method: Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique for purifying compounds that are challenging for RP-HPLC or when a green chemistry approach is desired.[15] It operates on normal-phase principles, where the primary mobile phase is non-polar (supercritical CO₂) and a polar organic co-solvent (like methanol) is used to modulate retention.[12][13]
Protocol 3: SFC Screening
4.1.1 Materials and Equipment
-
SFC System: Waters UPC² or equivalent, with a convergence manager, column manager, and PDA detector.
-
Column: Chiral Technologies (Daicel) or other SFC-specific columns (e.g., Diol, 2-EP).
-
Mobile Phase A: Supercritical CO₂.
-
Mobile Phase B (Co-solvent): Methanol with 0.1% formic acid or other suitable additive.
4.1.2 Step-by-Step Procedure
-
Prepare a 1 mg/mL sample solution in methanol.
-
Set the Automated Back Pressure Regulator (ABPR) to 150 bar.
-
Set the column temperature to 40 °C.
-
Equilibrate the column with 5% co-solvent.
-
Inject 1-2 µL of the sample.
-
Run a fast gradient from 5% to 40% co-solvent over 5-7 minutes.
-
Monitor the separation by PDA.
4.1.3 Causality and Advantages
-
Why SFC? The low viscosity and high diffusivity of supercritical CO₂ allow for much faster separations and re-equilibration times compared to HPLC.[14]
-
Orthogonal Selectivity: SFC provides a different separation mechanism than RP-HPLC, which can be crucial for separating impurities that co-elute in the reversed-phase system.
-
Preparative Efficiency: The primary mobile phase (CO₂) is a gas at ambient pressure, simplifying solvent removal from collected fractions and drastically reducing organic solvent waste.[15]
Data Summary and Expected Results
The following table summarizes the optimized conditions and expected outcomes for the primary RP-HPLC purification method.
| Parameter | Analytical Method | Preparative Method | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | C18, 250 x 21.2 mm, 10 µm | Direct scalability of stationary phase chemistry. |
| Mobile Phase | 0.1% TFA in H₂O / ACN | 0.1% TFA in H₂O / ACN | Consistent mobile phase for predictable retention. |
| Flow Rate | 1.0 mL/min | 20 mL/min (Typical) | Flow rate scaled to column diameter. |
| Loading | ~5 µg | 50-100 mg (per injection) | Loading is optimized for isolation, not just detection. |
| Detection | DAD (254 nm) | UV (254 nm) | UV detection is robust for high concentrations. |
| Expected Purity | Crude: 85-95% | Purified: >99.0% | The goal of preparative chromatography is high purity. |
Troubleshooting
| Problem | Potential Cause | Solution |
| Severe Peak Tailing | Insufficient mobile phase acidity; secondary interactions with silanols. | Ensure TFA concentration is 0.1%. Try formic acid as an alternative. Use a modern, high-purity silica column. |
| Poor Resolution | Inappropriate gradient slope; column overloading. | Optimize the gradient to be shallower around the target peak. Reduce sample load on the preparative column. |
| Low Recovery | Compound precipitation on-column or in tubing; irreversible adsorption. | Check sample solubility in the initial mobile phase conditions. Add a small % of organic to the sample diluent. |
| Split Peaks | Sample solvent stronger than mobile phase; column degradation. | Dissolve the sample in a solvent weaker than or equal to the initial mobile phase. Flush the column or replace if necessary. |
References
-
Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [Link]
-
An Effective Approach to HPLC Method Development. Onyx Scientific. [Link]
-
Supercritical fluid chromatography. Wikipedia. [Link]
-
What Is Supercritical Fluid Chromatography (SFC)? Chemistry For Everyone - YouTube. [Link]
-
Supercritical fluid chromatography of pharmaceutical alkylating agents using electron capture detection. ResearchGate. [Link]
-
Supercritical Fluid Chromatography. ResearchGate. [Link]
-
Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. [Link]
-
HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. HELIX Chromatography. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC - NIH. [Link]
-
Supercritical Fluid Chromatography (SFC) Columns. Phenomenex. [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [Link]
-
HPLC method development and validation – A review. IJARIIT. [Link]
-
RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO. [Link]
-
Separation of 2,6,6-Trimethylcyclohexene-1-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
HPLC Separation of Carboxylic Acids. SIELC Technologies. [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS. [Link]
-
Discovery and Optimization of Pyrazolopyrimidine Sulfamates as ATG7 Inhibitors. ACS. [Link]
-
Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. ResearchGate. [Link]
-
7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. PubChemLite. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
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- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Esterification of 7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1][2] This bicyclic system, a fusion of pyrazole and pyrimidine rings, is a key structural motif in drugs targeting a range of diseases, including cancer and inflammatory conditions.[3][4] Its rigid, planar structure and the strategic placement of nitrogen atoms allow for diverse interactions with biological targets, particularly protein kinases.[4] The derivatization of this core, for instance, by introducing a thiophene ring at the 7-position and a carboxylic acid at the 3-position, creates a versatile platform for the development of novel therapeutics. The subsequent esterification of this carboxylic acid is a critical step in modulating the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby optimizing its pharmacokinetic and pharmacodynamic profile.
This document provides a comprehensive guide to the synthesis of the parent carboxylic acid and detailed protocols for its conversion to various esters, a key transformation for structure-activity relationship (SAR) studies in drug discovery.
Synthesis of the Starting Material: 7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
The synthesis of the title carboxylic acid is typically achieved through a multi-step sequence, beginning with the formation of an enaminone, followed by a cyclocondensation reaction to construct the pyrazolo[1,5-a]pyrimidine core, and culminating in the hydrolysis of an ester intermediate.[5]
Step 1: Synthesis of (E)-3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one
The initial step involves the reaction of 2-acetylthiophene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the corresponding enaminone. This reaction is a well-established method for the preparation of 1,3-bielectrophiles necessary for subsequent cyclization reactions.
Protocol 1: Synthesis of (E)-3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one
| Reagent | MW | Equivalents | Amount |
| 2-Acetylthiophene | 126.17 g/mol | 1.0 | 10.0 g |
| DMF-DMA | 119.16 g/mol | 1.5 | 14.2 g (15.0 mL) |
| Toluene | - | - | 50 mL |
Procedure:
-
To a solution of 2-acetylthiophene (10.0 g, 79.3 mmol) in toluene (50 mL) in a round-bottom flask equipped with a reflux condenser, add N,N-dimethylformamide dimethyl acetal (14.2 g, 119 mmol).
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl acetate in Hexane).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the desired enaminone as a crystalline solid.
Step 2: Synthesis of Ethyl 7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
The pyrazolo[1,5-a]pyrimidine core is constructed via a cyclocondensation reaction between the enaminone and ethyl 5-amino-1H-pyrazole-4-carboxylate in the presence of an acid catalyst, typically acetic acid.[6]
Protocol 2: Synthesis of Ethyl 7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
| Reagent | MW | Equivalents | Amount |
| (E)-3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one | 181.26 g/mol | 1.0 | 10.0 g |
| Ethyl 5-amino-1H-pyrazole-4-carboxylate | 155.15 g/mol | 1.0 | 8.56 g |
| Glacial Acetic Acid | - | - | 100 mL |
Procedure:
-
Suspend (E)-3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one (10.0 g, 55.2 mmol) and ethyl 5-amino-1H-pyrazole-4-carboxylate (8.56 g, 55.2 mmol) in glacial acetic acid (100 mL) in a round-bottom flask fitted with a reflux condenser.
-
Heat the mixture to reflux (approximately 118 °C) and stir for 12-16 hours. Monitor the reaction by TLC (Eluent: 70% Ethyl acetate in Hexane).
-
After completion, cool the reaction mixture to room temperature, which may result in the precipitation of the product.
-
Pour the mixture into ice-water (500 mL) with stirring.
-
Collect the precipitated solid by vacuum filtration, wash with water, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to yield the crude ethyl ester. Further purification can be achieved by recrystallization from ethanol or by column chromatography on silica gel.
Step 3: Hydrolysis to 7-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions, for example, using sodium hydroxide or lithium hydroxide, followed by acidification.[7]
Protocol 3: Hydrolysis to the Carboxylic Acid
| Reagent | MW | Equivalents | Amount |
| Ethyl 7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate | 273.31 g/mol | 1.0 | 10.0 g |
| Sodium Hydroxide | 40.00 g/mol | 3.0 | 4.40 g |
| Ethanol | - | - | 100 mL |
| Water | - | - | 50 mL |
| 2M Hydrochloric Acid | - | - | As needed |
Procedure:
-
Dissolve ethyl 7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (10.0 g, 36.6 mmol) in a mixture of ethanol (100 mL) and water (50 mL) in a round-bottom flask.
-
Add sodium hydroxide (4.40 g, 110 mmol) to the solution and heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours, or until TLC indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether or ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 2M hydrochloric acid.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to afford 7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid as a solid.
Esterification Methodologies
Several standard esterification methods can be applied to this compound. The choice of method will depend on the nature of the alcohol, the desired scale of the reaction, and the presence of other functional groups.
Method 1: Fischer-Speier Esterification
This classical method involves the reaction of a carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst.[8][9] It is a cost-effective method, particularly for simple, unhindered primary and secondary alcohols.
Causality Behind Experimental Choices:
-
Excess Alcohol: The Fischer esterification is an equilibrium-controlled process.[6] Using the alcohol as the solvent drives the equilibrium towards the product side, maximizing the yield.
-
Acid Catalyst (H₂SO₄): A strong protic acid is required to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by the alcohol.[9]
-
Reflux Conditions: The reaction is typically slow at room temperature, and heating to reflux increases the reaction rate.
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- 9. 5-THIOPHEN-2-YL-7-TRI-F-ME-PYRAZOLO(1,5-A)PYRIMIDINE-2-CARBOXYLIC ACID ME ESTER AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Application Note: A Cell-Based Luminescent Assay for Quantifying the Potency of 7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, a Novel Kinase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its potent activity as a protein kinase inhibitor in targeted cancer therapy.[1] Kinases are crucial regulators of cellular signaling, and their dysregulation is a frequent driver of cancer, making them prime targets for small-molecule inhibitors.[1] Derivatives of this scaffold have shown promise as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), B-Raf, and Cyclin-Dependent Kinases (CDKs), which are implicated in the progression of multiple cancers.[1][2]
This document details a robust, cell-based assay for determining the inhibitory activity of 7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (referred to herein as Compound TPP) against a relevant cancer-driving kinase. For the purpose of this protocol, we will focus on a hypothetical scenario where Compound TPP targets EGFR, a receptor tyrosine kinase frequently overexpressed or mutated in cancers like non-small cell lung cancer (NSCLC).[3][4] The assay described herein provides a quantitative measure of the compound's ability to inhibit cell proliferation driven by EGFR signaling.
Assay Principle & Workflow
The fundamental principle of this assay is to indirectly measure the activity of Compound TPP by quantifying its effect on the proliferation and metabolic activity of cancer cells dependent on EGFR signaling. In many cancer cells, EGFR activation triggers downstream pathways, such as the MAPK and PI3K/AKT pathways, which promote cell proliferation and survival.[3][5][6][7] Inhibition of EGFR by Compound TPP is expected to decrease the rate of cell proliferation.
Metabolically active, viable cells maintain a high intracellular concentration of adenosine triphosphate (ATP). As cell proliferation is inhibited and viability decreases, the intracellular ATP pool is rapidly depleted. This assay utilizes a luciferase-based reagent, such as the Promega CellTiter-Glo® Luminescent Cell Viability Assay, to quantify the amount of ATP present.[8][9] The reagent lyses the cells to release ATP, which then serves as a substrate for a thermostable luciferase enzyme. The resulting luminescent signal is directly proportional to the amount of ATP and, consequently, to the number of viable cells in culture.[8][9][10] By measuring the reduction in luminescence across a range of Compound TPP concentrations, a dose-response curve can be generated to determine its half-maximal inhibitory concentration (IC50).
Figure 2. Simplified EGFR signaling pathway inhibited by Compound TPP.
Conclusion
This application note provides a comprehensive, step-by-step protocol for determining the cell-based activity of this compound. By leveraging the highly sensitive and robust CellTiter-Glo® technology, this assay offers a reliable method to quantify the anti-proliferative potency (IC50) of novel kinase inhibitors. The self-validating nature of the protocol, through the inclusion of appropriate controls and the calculation of the Z-factor, ensures data integrity and trustworthiness, making it an essential tool for drug discovery and development professionals.
References
-
Ghareb, N., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]
-
Wee, P., & Wang, Z. (2017). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers. [Link]
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Garg, K., et al. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? Expert Opinion on Therapeutic Targets. [Link]
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Normanno, N., et al. (2006). Epidermal growth factor receptor (EGFR) signaling in cancer. Gene. [Link]
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Shin, A. Z-factors. BIT 479/579 High-throughput Discovery. [Link]
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Lo, H. W. (2010). EGFR signaling pathway in breast cancers. ResearchGate. [Link]
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Stypik, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules. [Link]
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Mahajan, A. T., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. [Link]
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Sroka, W., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules. [Link]
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PunnettSquare Tools. (2025). Z-Factor Calculator. [Link]
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GraphPad. Calculating a Z-factor to assess the quality of a screening assay. [Link]
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ResearchGate. (2024). (PDF) Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. [Link]
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GraphPad. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. [Link]
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National Institutes of Health. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. [Link]
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INiTS. (2020). Cell-based test for kinase inhibitors. [Link]
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Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]
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MilliporeSigma. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube. [Link]
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Bioorganic & Medicinal Chemistry Letters. (2011). Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. [Link]
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PubChemLite. 7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. [Link]
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Maccioni, E., et al. (2023). 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABA A Receptor Subtype. Molecules. [Link]
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Liang, J., et al. (2016). Lead optimization of a pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold to identify potent, selective and orally bioavailable KDM5 inhibitors suitable for in vivo biological studies. Bioorganic & Medicinal Chemistry Letters. [Link]
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Application Notes and Protocols for the Evaluation of 7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Pyrazolo[1,5-a]pyrimidine Derivatives in Oncology
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its versatile biological activities. This class of compounds has garnered significant attention in oncology for its potent inhibitory effects on various protein kinases, which are key regulators of cellular signaling pathways frequently dysregulated in cancer. Derivatives of pyrazolo[1,5-a]pyrimidine have been developed as inhibitors of critical cancer-related kinases, including Epidermal Growth Factor Receptor (EGFR), B-Raf, MEK, and Cyclin-Dependent Kinases (CDKs), making them promising candidates for targeted cancer therapy.
This document provides a comprehensive guide for the preclinical evaluation of 7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid , a representative member of this class, in cancer cell lines. While specific biological data for this particular derivative is not extensively published, the protocols and scientific rationale outlined herein are based on the established mechanisms of related pyrazolo[1,5-a]pyrimidine compounds and provide a robust framework for its investigation as a potential anti-cancer agent.
Postulated Mechanism of Action: A Kinase Inhibition Paradigm
Based on the known pharmacology of the pyrazolo[1,5-a]pyrimidine core, it is hypothesized that this compound functions as an ATP-competitive inhibitor of one or more protein kinases. By occupying the ATP-binding pocket of the kinase, the compound can block the transfer of a phosphate group to substrate proteins, thereby interrupting the downstream signaling cascade that promotes cancer cell proliferation, survival, and metastasis. Key cellular processes that are likely to be affected include cell cycle progression and apoptosis.
Figure 1: Postulated Inhibition of the MAPK Signaling Pathway. This diagram illustrates the potential mechanism of action where this compound inhibits key kinases like RAF and MEK in the MAPK pathway, thereby blocking downstream signaling that leads to cancer cell proliferation and survival.
Experimental Workflow for Preclinical Evaluation
A systematic approach is crucial for characterizing the anticancer properties of a novel compound. The following workflow outlines the key stages of in vitro testing.
Figure 2: Experimental Workflow. This flowchart outlines the sequential steps for the in vitro evaluation of a novel anticancer compound, from initial cytotoxicity screening to detailed mechanistic studies.
Protocols for In Vitro Assays
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Harvest and count cancer cells from logarithmic phase growth.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a no-cell control (medium only).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1][2]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[3]
-
Read the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
| Parameter | Description | Example Value (Illustrative) |
| Cell Line | Human cancer cell line | A549 (Lung Carcinoma) |
| Seeding Density | Cells per well in a 96-well plate | 8,000 cells/well |
| Treatment Duration | Duration of compound exposure | 48 hours |
| IC₅₀ | Half-maximal inhibitory concentration | 5.2 µM |
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[4] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[4]
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the IC₅₀ value for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells by trypsinization and centrifugation (1-5 x 10⁵ cells per sample).[5]
-
Wash the cells once with cold PBS.[5]
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[5][6]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (or as per manufacturer's instructions).[6]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5][6]
-
Add 400 µL of 1X Binding Buffer to each tube before analysis.[5]
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately by flow cytometry.
-
Use FITC signal (FL1) to detect Annexin V-positive cells and PI signal (FL2 or FL3) to detect PI-positive cells.
-
Set up appropriate compensation and gates using unstained and single-stained controls.
-
Data Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA, allowing for the quantification of DNA content in a cell population by flow cytometry. This enables the determination of the percentage of cells in the G0/G1 (diploid DNA content), S (intermediate DNA content), and G2/M (tetraploid DNA content) phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells in 6-well plates with the compound at desired concentrations for a specified time (e.g., 24 hours).
-
Harvest approximately 1 x 10⁶ cells per sample.
-
-
Cell Fixation:
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[8] A typical solution is 50 µg/mL PI and 100 µg/mL RNase A in PBS.[8][9]
-
Incubate for 15-30 minutes at room temperature in the dark.[10]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, collecting the PI fluorescence signal on a linear scale.
-
Use software to model the cell cycle distribution and quantify the percentage of cells in each phase.
-
Data Interpretation:
-
An accumulation of cells in a specific phase (e.g., G1 or G2/M) compared to the control suggests that the compound induces cell cycle arrest at that checkpoint.
Western Blotting for Signaling Pathway Analysis
Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein. This can be used to assess the phosphorylation status (activation) of key signaling proteins.
Protocol:
-
Protein Extraction:
-
Treat cells with the compound for a short duration (e.g., 30 minutes to 6 hours) to observe effects on signaling pathways.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA or Bradford assay.
-
-
Gel Electrophoresis and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein (e.g., phospho-ERK, total-ERK, phospho-Akt, total-Akt, PARP, Caspase-3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again with TBST.
-
-
Detection:
Data Interpretation:
-
A decrease in the phosphorylation of a kinase (e.g., p-ERK) in compound-treated cells compared to the control would support an inhibitory mechanism.
-
An increase in the cleavage of PARP or Caspase-3 would provide further evidence of apoptosis induction.
Conclusion and Future Directions
The protocols detailed in this guide provide a robust framework for the initial in vitro characterization of this compound as a potential anticancer agent. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle progression, researchers can gain valuable insights into its efficacy and mechanism of action. Subsequent western blot analysis of key signaling pathways will further elucidate the molecular targets of this compound. Positive results from these foundational studies would warrant further investigation, including kinase profiling assays to identify specific targets, and in vivo studies in animal models to assess therapeutic potential in a more complex biological system.
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Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014). In Methods in Molecular Biology. Springer. Available at: [Link]
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Targeting the MAPK Pathway in Cancer. (2023). International Journal of Molecular Sciences. MDPI. Available at: [Link]
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DNA Cell Cycle Analysis with PI. University of Massachusetts Medical School. Available at: [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2019). MethodsX. Elsevier. Available at: [Link]
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Propidium Iodide Cell Cycle Staining Protocol. The Francis Crick Institute. Available at: [Link]
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Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link]
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MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]
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MTT Proliferation Assay Protocol. (2025). ResearchGate. Available at: [Link]
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Cell Cycle Analysis by Propidium Iodide Staining. UCL. Available at: [Link]
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Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. Available at: [Link]
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Western blot of key signaling molecules in MAPK and NFkB pathways in... ResearchGate. Available at: [Link]
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Cell Viability Assays. (2013). Assay Guidance Manual. National Center for Biotechnology Information. Available at: [Link]
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Application Notes & Protocols: A Guide to the Development of Pyrazolo[1,5-a]pyrimidine Derivatives for Targeted Cancer Therapy
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a fused N-heterocyclic system recognized in medicinal chemistry as a "privileged structure."[1] Its synthetic versatility allows for extensive structural modifications, making it an ideal core for designing combinatorial libraries for drug discovery.[1] In the realm of oncology, these derivatives have emerged as a significant class of protein kinase inhibitors (PKIs), playing a crucial role in the advancement of targeted cancer therapies.[2][3]
Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a common feature of many cancers.[2] Pyrazolo[1,5-a]pyrimidines have demonstrated potent inhibitory activity against a range of clinically relevant kinases, including Cyclin-Dependent Kinases (CDKs), Bruton's Tyrosine Kinase (BTK), and Tropomyosin Receptor Kinases (Trks), making them attractive candidates for therapeutic development.[2][4][5][6][7][8]
This guide provides an in-depth overview of the preclinical development workflow for a novel pyrazolo[1,5-a]pyrimidine-based anticancer agent. It covers the rationale behind targeting specific kinases, detailed protocols for chemical synthesis, in vitro enzymatic assays, and a suite of essential cell-based assays to characterize the compound's biological activity.
The Rationale: Mechanism of Action Against Cyclin-Dependent Kinases
A primary strategy in targeted cancer therapy is to inhibit the uncontrolled cell division that characterizes tumor growth. Cyclin-dependent kinases (CDKs) are key drivers of the cell cycle.[4][5] Specifically, CDK2, in complex with Cyclin E, is essential for the transition from the G1 phase (cell growth) to the S phase (DNA replication).[9] In many cancers, the activity of the CDK2/Cyclin E complex is abnormally high, leading to relentless cell proliferation.
Pyrazolo[1,5-a]pyrimidine derivatives are often designed as ATP-competitive inhibitors.[2] Their core structure mimics the purine ring of ATP, allowing them to bind to the kinase's active site. This occupation of the ATP-binding pocket prevents the phosphorylation of key substrates, such as the Retinoblastoma protein (Rb), thereby halting cell cycle progression and inhibiting proliferation.[4][5]
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Application Notes and Protocols for 7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid in Anti-Inflammatory Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Pyrazolo[1,5-a]pyrimidines in Inflammation
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] Within this class, derivatives have emerged as potent anti-inflammatory agents, often exhibiting their effects through the modulation of key signaling pathways and enzymatic activities that drive the inflammatory response.[2][3] Chronic inflammation is a hallmark of numerous debilitating diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders, making the development of novel anti-inflammatory therapeutics a critical endeavor.[4]
7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid represents a promising candidate for anti-inflammatory drug discovery. The thiophene moiety is a common feature in many biologically active compounds, and its incorporation into the pyrazolo[1,5-a]pyrimidine core may confer unique pharmacological properties. These application notes provide a comprehensive guide for researchers to investigate the anti-inflammatory potential of this compound, from initial in vitro screening to in vivo validation.
Postulated Mechanism of Action
Based on the broader class of pyrazolo[1,5-a]pyrimidine derivatives, the anti-inflammatory activity of this compound is likely mediated through one or more of the following mechanisms:
-
Inhibition of Pro-inflammatory Mediators: The compound may suppress the production of key inflammatory molecules such as prostaglandins and leukotrienes.[2] This could involve the direct inhibition of enzymes like cyclooxygenase-2 (COX-2).[5]
-
Modulation of Inflammatory Signaling Pathways: The compound could interfere with intracellular signaling cascades that are crucial for the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][6]
-
Suppression of Pro-inflammatory Cytokine Production: It may reduce the expression and release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[7]
The following experimental protocols are designed to systematically evaluate these potential mechanisms.
In Vitro Evaluation of Anti-Inflammatory Activity
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Rationale: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a key event in the inflammatory process. This assay provides a rapid and reliable method to screen for compounds that can suppress this pro-inflammatory mediator.[6]
Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., L-NMMA, a known iNOS inhibitor).
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC₅₀ value of the compound.
Data Presentation:
| Concentration (µM) | Absorbance (540 nm) | % NO Inhibition |
| Vehicle Control | ||
| LPS Control | 0% | |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| L-NMMA (Positive Control) |
Expected Outcome: A dose-dependent decrease in absorbance, indicating inhibition of NO production.
Measurement of Pro-inflammatory Cytokine Production
Rationale: Pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are central to the inflammatory cascade. Quantifying the effect of the test compound on their production provides insight into its immunomodulatory activity.[7]
Protocol:
-
Cell Culture and Treatment: Follow steps 1-5 from the NO inhibition protocol.
-
Supernatant Collection: After the 24-hour incubation, centrifuge the 96-well plate at 300 x g for 5 minutes and collect the cell culture supernatant.
-
Cytokine Quantification (ELISA):
-
Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α, IL-6, and IL-1β.
-
Follow the manufacturer's instructions for the ELISA procedure.
-
-
Data Analysis: Calculate the concentration of each cytokine in the supernatant based on the standard curve. Determine the percentage of inhibition for each cytokine at different compound concentrations.
Data Presentation:
| Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | |||
| LPS Control | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
Expected Outcome: A dose-dependent reduction in the levels of pro-inflammatory cytokines.
Western Blot Analysis of NF-κB and MAPK Signaling Pathways
Rationale: The NF-κB and MAPK signaling pathways are critical regulators of inflammatory gene expression. Western blotting allows for the visualization and quantification of key proteins in these pathways to determine if the compound's anti-inflammatory effects are mediated through their modulation.[6]
Protocol:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with the test compound for 1 hour, followed by LPS stimulation for a shorter duration (e.g., 30-60 minutes) to observe changes in protein phosphorylation.
-
Protein Extraction: Lyse the cells and extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-p65, total p65, phospho-p38, total p38, phospho-ERK, total ERK, phospho-JNK, total JNK).
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software.
Expected Outcome: A reduction in the phosphorylation of key signaling proteins (p65, p38, ERK, JNK) in the presence of the compound, indicating inhibition of the NF-κB and MAPK pathways.
Visualization of Signaling Pathways:
Caption: Postulated inhibition of NF-κB and MAPK signaling pathways.
In Vivo Evaluation of Anti-Inflammatory Activity
Carrageenan-Induced Paw Edema in Rats
Rationale: The carrageenan-induced paw edema model is a well-established and highly reproducible in vivo assay for evaluating the acute anti-inflammatory activity of novel compounds.[8][9][10] Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of a compound's effect on different phases of inflammation.[11]
Protocol:
-
Animals: Use male Wistar or Sprague-Dawley rats (180-220 g). Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide the animals into the following groups (n=6-8 per group):
-
Group 1: Vehicle Control (e.g., 0.5% carboxymethyl cellulose)
-
Group 2: Carrageenan Control
-
Group 3: Positive Control (e.g., Indomethacin or Diclofenac Sodium, 10 mg/kg)
-
Groups 4-6: Test Compound at different doses (e.g., 10, 30, 100 mg/kg)
-
-
Compound Administration: Administer the test compound, positive control, or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to the initial volume.
-
Calculate the percentage inhibition of edema for each treatment group compared to the carrageenan control group.
-
Data Presentation:
| Time (hours) | Carrageenan Control (% Increase in Paw Volume) | Positive Control (% Inhibition) | Test Compound (Low Dose) (% Inhibition) | Test Compound (Mid Dose) (% Inhibition) | Test Compound (High Dose) (% Inhibition) |
| 1 | |||||
| 2 | |||||
| 3 | |||||
| 4 | |||||
| 5 |
Expected Outcome: A dose-dependent reduction in paw edema in the groups treated with this compound.
Experimental Workflow:
Caption: Workflow for the carrageenan-induced paw edema model.
Conclusion
These application notes provide a robust framework for the comprehensive evaluation of the anti-inflammatory properties of this compound. The described protocols, from in vitro mechanistic studies to in vivo efficacy models, will enable researchers to elucidate the compound's mechanism of action and assess its therapeutic potential. The data generated from these studies will be crucial for guiding further drug development efforts.
References
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 10. criver.com [criver.com]
- 11. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 7-Aryl-Pyrazolo[1,5-a]pyrimidines
Welcome to the technical support center dedicated to the synthesis of 7-aryl-pyrazolo[1,5-a]pyrimidines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this privileged heterocyclic scaffold. Pyrazolo[1,5-a]pyrimidines are of immense interest in drug discovery, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3]
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, reflecting field-proven insights to help you optimize your synthetic routes, improve yields, and ensure the regiochemical integrity of your target compounds.
Core Synthetic Strategy: An Overview
The most prevalent and versatile method for constructing the 7-aryl-pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation reaction between a 5-amino-1H-pyrazole and a 1,3-dielectrophile, such as a β-enaminone, an α,β-unsaturated ketone (e.g., a chalcone), or a 1,3-diketone.[1][3][4] The reaction is typically favored to produce the 7-aryl isomer due to the higher nucleophilicity of the exocyclic amino group of the aminopyrazole attacking the β-carbon of the unsaturated system, followed by intramolecular cyclization.
Below is a generalized workflow for this synthetic approach.
Caption: General experimental workflow for 7-aryl-pyrazolo[1,5-a]pyrimidine synthesis.
Troubleshooting Guide: Question & Answer Format
This section addresses specific experimental failures and offers systematic approaches to diagnose and resolve them.
Q1: My reaction yield is consistently low or fails to produce any desired product. What are the primary factors to investigate?
A low or non-existent yield is a common but solvable issue that typically points to problems with reactants, reaction conditions, or both. A systematic check is crucial.[5]
-
Purity of Starting Materials: This is the most critical factor. Impurities in either the 5-aminopyrazole or the 1,3-dicarbonyl compound can halt the reaction.[6]
-
Action: Verify the purity of your starting materials using NMR, LC-MS, and melting point analysis. If purity is questionable, purify the 5-aminopyrazole by recrystallization. Similarly, ensure the 1,3-dicarbonyl compound has not undergone self-condensation or degradation.
-
-
Reaction Conditions: The choice of solvent and catalyst is paramount.
-
Solvent: Glacial acetic acid is a common and effective solvent as it also acts as an acid catalyst. Ethanol is another frequent choice, sometimes requiring an additional catalyst.
-
Catalyst: If the reaction is sluggish in a neutral solvent like ethanol, the addition of a catalytic amount of a Brønsted acid (e.g., HCl, H₂SO₄) or a base (e.g., piperidine for chalcone-based reactions) can facilitate cyclization.[7][8]
-
Temperature & Time: These reactions often require elevated temperatures (reflux) to proceed to completion.[9] Monitor the reaction by TLC to determine the optimal reaction time, which can range from a few hours to overnight.[7] Incomplete conversion may simply require a longer reaction time or a moderate increase in temperature.[7]
-
Q2: I am using an unsymmetrical 1,3-dicarbonyl equivalent and obtaining a mixture of 5-aryl and 7-aryl isomers. How can I improve regioselectivity for the 7-aryl product?
This is a classic regioselectivity challenge in this synthesis. The formation of the 7-aryl isomer is generally kinetically and thermodynamically favored when reacting 5-aminopyrazoles with β-enaminones or α,β-unsaturated ketones.[1][4]
-
Mechanism Insight: The reaction proceeds via the initial nucleophilic attack of the exocyclic -NH₂ group of the pyrazole onto the electrophilic β-carbon of the unsaturated system. This is followed by intramolecular cyclization of the pyrazole ring nitrogen onto the carbonyl carbon. Using specific reagents can direct this outcome.
-
Choice of Dielectrophile: Using a β-enaminone or a chalcone derivative as your 1,3-dielectrophile strongly favors the formation of the 7-aryl isomer.[4][10]
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to not only reduce reaction times but also improve regioselectivity in certain cases, often favoring the 7-aryl product.[1][3] The controlled, rapid heating can favor the desired kinetic product.
Q3: My crude product is contaminated with significant side products. What are they likely to be, and how can I prevent their formation?
Side product formation often results from suboptimal reaction conditions or stoichiometry.
-
Self-Condensation: The 1,3-dicarbonyl starting material can undergo self-condensation, particularly under basic conditions.
-
Mitigation: Ensure controlled addition of reagents and maintain the correct stoichiometry. A slight excess of the aminopyrazole can sometimes suppress this side reaction.
-
-
Incomplete Cyclization: You may isolate the intermediate formed after the initial Michael addition but before the final cyclization and dehydration.[7]
-
Mitigation: Ensure sufficient heating and/or catalytic acidity to drive the final cyclization and dehydration steps.[7] If steric hindrance is a suspected issue, a stronger acid catalyst may be required.
-
-
Oxidation: The final pyrazolo[1,5-a]pyrimidine ring, or intermediates, can be susceptible to oxidation, especially if the reaction is run for extended periods at high temperatures in the presence of air.
-
Mitigation: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[5]
-
Q4: Purification of my final compound is challenging. What are the best practices for isolating a pure product?
Effective purification begins with a proper reaction work-up.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If an acidic solvent like acetic acid was used, it can often be partially removed under reduced pressure. The product may precipitate upon cooling or by pouring the reaction mixture into water or ice. If a base was used, neutralize the mixture with a suitable acid (e.g., dilute HCl) before extraction.[7]
-
Recrystallization: This is often the most effective method for purifying the final product and removing minor impurities.[7] Experiment with different solvent systems (e.g., ethanol, ethyl acetate/hexanes, DMF/water) to find the optimal conditions.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is a reliable alternative. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing polarity is typically effective.
Frequently Asked Questions (FAQs)
Q: What is the reaction mechanism for the formation of the 7-aryl-pyrazolo[1,5-a]pyrimidine core?
The mechanism involves a sequence of nucleophilic addition, intramolecular cyclization, and dehydration. The exocyclic amino group of the 5-aminopyrazole, being more nucleophilic, initiates the reaction.
Caption: Reaction mechanism for pyrazolo[1,5-a]pyrimidine formation.
Q: What are the typical reaction conditions used in this synthesis?
While conditions must be optimized for specific substrates, the following table summarizes common starting points.
| Parameter | Typical Conditions | Rationale & Notes |
| Solvent | Glacial Acetic Acid | Acts as both solvent and catalyst; excellent for many substrates. |
| Ethanol, Isopropanol | Good general solvents, may require an added catalyst.[11][12] | |
| DMF, Dioxane | High-boiling polar aprotic solvents, useful for less reactive substrates.[13] | |
| Catalyst | None (if using AcOH) | The solvent provides the necessary acidity. |
| HCl, H₂SO₄ (catalytic) | Brønsted acids to promote cyclization and dehydration.[7] | |
| Piperidine, TEA | Basic catalysts, often used when the electrophile is a chalcone.[8][11] | |
| Temperature | Reflux (80-120 °C) | Sufficient thermal energy is typically required to overcome activation barriers.[12] |
| Microwave (100-150 °C) | Allows for rapid heating, often reducing reaction times from hours to minutes.[1][11] | |
| Stoichiometry | 1:1 to 1:1.2 | A slight excess of one reagent may be used to drive the reaction to completion. |
Q: Are there alternative synthetic strategies to access this scaffold?
Yes, while the direct condensation is most common, other powerful methods exist:
-
Three-Component Reactions: A one-pot reaction involving a 5-aminopyrazole, an aryl aldehyde, and an active methylene compound (like malononitrile) can efficiently produce highly substituted pyrazolo[1,5-a]pyrimidines.[1][2]
-
Post-Functionalization: An existing pyrazolo[1,5-a]pyrimidine core can be functionalized. For instance, a 7-chloro derivative can undergo nucleophilic aromatic substitution (SNAr) with various amines or undergo palladium-catalyzed cross-coupling reactions to install the aryl group.[4][14] This is a valuable strategy for late-stage diversification.
Experimental Protocols
Protocol 1: Synthesis of a 7-Aryl-pyrazolo[1,5-a]pyrimidine from a Chalcone
This protocol describes a representative synthesis via the cyclocondensation of a 5-aminopyrazole with an aryl-substituted α,β-unsaturated ketone (chalcone).
-
Reactant Setup: In a round-bottom flask equipped with a reflux condenser, add the 5-aminopyrazole (1.0 eq) and the chalcone derivative (1.05 eq).
-
Solvent Addition: Add glacial acetic acid as the solvent (approximately 0.2 M concentration relative to the aminopyrazole).
-
Reaction: Heat the reaction mixture to reflux (typically 110-120 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a mixture such as 30-50% ethyl acetate in hexanes. The reaction is typically complete within 3-6 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of acetic acid by approximately half using a rotary evaporator.
-
Precipitation: Pour the concentrated reaction mixture slowly into a beaker of ice water with stirring. A solid precipitate should form.
-
Isolation: Collect the crude product by vacuum filtration, washing the solid with cold water and then a small amount of cold ethanol.
-
Purification: Dry the crude solid and purify by recrystallization from ethanol or by silica gel column chromatography to obtain the pure 7-aryl-pyrazolo[1,5-a]pyrimidine.
Protocol 2: Synthesis of a 5-Amino-1H-pyrazole Starting Material
This protocol outlines the synthesis of the key 5-aminopyrazole precursor from a β-ketonitrile.[12]
-
Reactant Setup: To a solution of the β-ketonitrile (1.0 eq) in ethanol (approx. 0.5 M), add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
Catalyst: Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Reaction: Heat the mixture to reflux and maintain for 4-16 hours. The reaction initially forms a hydrazone, which then undergoes intramolecular cyclization.
-
Monitoring: Monitor the disappearance of the starting material by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Isolation: The resulting residue can often be triturated with diethyl ether or cold water to induce crystallization.
-
Purification: Collect the solid by filtration. If necessary, the crude 5-aminopyrazole can be purified by recrystallization from an appropriate solvent like ethanol or an ethanol/water mixture.
References
- Benchchem. Troubleshooting unexpected side reactions in pyrimidine synthesis.
- Slideshare. Pinner pyrimidine synthesis.
- National Institutes of Health.
- MDPI. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
- Benchchem. Troubleshooting cyclocondensation reactions for pyrazolo[1,5-a]pyrimidine synthesis.
- Benchchem. "addressing challenges in the scale-up synthesis of pyrimidine compounds".
- MDPI.
- ResearchGate. Synthesis of (a) 5-aryl-12a–c and (b) 7-arylpyrazolo[1,5-a]pyrimidines 14.
- ResearchGate. Scheme 1. Synthesis of 3-amino -1H-pyrazolo[1,2-b]phthalazines.
- Ovid.
- PubMed Central. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold.
- MDPI.
- National Institutes of Health.
- ResearchGate.
- ACS Publications.
- MDPI. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- ResearchGate. Design and synthesis of certain 7-Aryl-2-Methyl-3-Substituted Pyrazolo {1,5-a}Pyrimidines as multikinase inhibitors.
- RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZ
- PubMed Central.
- ACS Publications. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors.
- PubMed. Structural optimization of pyrazolo[1,5-a]pyrimidine derivatives as potent and highly selective DPP-4 inhibitors.
- ResearchGate. The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the...
- PubMed Central.
- National Institutes of Health. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors.
- National Institutes of Health.
- RSC Publishing.
- My School Exams. EASY GUIDE TO PYRIMIDINE SYNTHESIS AND BREAKDOWN.
- Semantic Scholar. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
- PubMed Central. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold.
- Creative Proteomics.
- Taylor & Francis Online. Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine.
- BOC Sciences. De Novo Pyrimidine Synthesis.
- National Institutes of Health. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
- ACS Publications.
- RSC Publishing. Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists.
- PubMed. Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9.
- PubMed. Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Troubleshooting low yield in pyrazolo[1,5-a]pyrimidine synthesis
Welcome to the technical support resource for the synthesis of pyrazolo[1,5-a]pyrimidines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges, particularly low reaction yields, during the synthesis of this critical heterocyclic scaffold. Pyrazolo[1,5-a]pyrimidines are foundational cores in numerous therapeutic agents, including protein kinase inhibitors for cancer therapy, making their efficient synthesis paramount.[1][2]
This document moves beyond standard protocols to provide in-depth troubleshooting strategies, explain the chemical causality behind common issues, and offer field-proven solutions.
Troubleshooting Guide: Addressing Low Yields
This section is structured as a series of common problems encountered in the lab. Each question is addressed with a diagnostic approach, potential solutions, and the underlying scientific rationale.
Question 1: My reaction is showing low or no product yield. What are the primary factors to investigate?
Low or nonexistent yield is the most common issue, and it typically stems from one of three areas: starting material integrity, suboptimal reaction conditions, or inherent substrate reactivity.
A. Purity of Starting Materials
-
The Problem: The primary synthetic route involves the cyclocondensation of a 3-aminopyrazole with a 1,3-biselectrophilic compound (e.g., β-dicarbonyl, β-enaminone).[3][4] Impurities in either starting material can inhibit the reaction or lead to intractable side products.
-
The Solution:
-
Verify Purity: Confirm the purity of your 3-aminopyrazole and 1,3-dicarbonyl partner via NMR or LC-MS.
-
Purify if Necessary: If impurities are detected, purify the starting materials. Recrystallization is often effective for solid reagents.[3]
-
Handling Aminopyrazoles: 3-aminopyrazoles can be susceptible to oxidation or decomposition. Store them under an inert atmosphere (Nitrogen or Argon) and away from light.
-
B. Suboptimal Reaction Conditions
-
The Problem: The delicate balance of solvent, catalyst, temperature, and reaction time is crucial for driving the reaction to completion while minimizing side reactions.
-
The Solution: A systematic optimization is required.
-
Solvent and Catalyst Choice: The choice of an acidic or basic catalyst is highly dependent on the substrates. Acetic acid is a common choice as it serves as both a solvent and a mild acid catalyst.[5] For less reactive substrates, a stronger acid catalyst like sulfuric acid may be required.[5][6] Alternatively, basic conditions using catalysts like piperidine, triethylamine, or potassium hydroxide in solvents like ethanol or DMF can be effective, particularly for reactions involving chalcones or α,β-unsaturated nitriles.[5][7]
-
Temperature and Time: Many cyclocondensations require heat to proceed at a reasonable rate. If the reaction is sluggish at a given temperature, extending the reaction time or cautiously increasing the temperature may be necessary.[5] Crucially, monitor the reaction's progress by Thin Layer Chromatography (TLC) to identify the optimal endpoint and prevent product decomposition from prolonged heating.
-
Microwave-Assisted Synthesis: Microwave irradiation is a powerful tool for this synthesis. It offers rapid, uniform heating that can dramatically reduce reaction times (from hours to minutes) and often leads to cleaner reactions with significantly higher yields.[1][4][5] If you have access to a microwave reactor, this should be one of the first optimization strategies you explore.
-
C. Reactivity of the 1,3-Biselectrophile
-
The Problem: The structure of the 1,3-dicarbonyl compound or its equivalent significantly impacts reactivity.[5] Steric hindrance around the carbonyl groups can slow the reaction, while electronic effects can either activate or deactivate the electrophile.
-
The Solution:
-
Electronic Effects: Generally, electron-withdrawing groups (EWGs) on the aryl moieties of substrates like enaminones can enhance reaction yields by increasing the electrophilicity of the carbonyl carbons.[3] Conversely, strong electron-donating groups (EDGs) may require more forcing conditions.
-
Alternative Electrophiles: If a particular β-diketone is proving unreactive, consider alternatives. β-Enaminones, β-ketonitriles, and chalcones are excellent and widely used partners for aminopyrazoles and may offer a more favorable reactivity profile for your specific substrate.[3][4][7]
-
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting low yields.
Question 2: I am observing a mixture of products, likely regioisomers. How can I improve selectivity?
The formation of regioisomers is a classic challenge when using unsymmetrical 1,3-dicarbonyl compounds.[5] Controlling the regioselectivity is key to achieving a high yield of the desired product and simplifying purification.
-
The Underlying Mechanism: The reaction typically proceeds via a nucleophilic attack of the exocyclic amino group (N-H) of the pyrazole onto one of the carbonyl carbons, followed by an intramolecular cyclization of the pyrazole's ring nitrogen onto the second carbonyl, and subsequent dehydration.[1][5] The initial attack will preferentially occur at the more electrophilic (less sterically hindered and more electron-deficient) carbonyl carbon.
Strategies for Controlling Regioselectivity:
-
Tune Reaction Conditions: Fine-tuning the catalyst and temperature can influence the kinetic vs. thermodynamic product ratio.[5] For example, a milder acid catalyst or lower temperature might favor the kinetic product (formed via the path with the lower activation energy), while more forcing conditions might favor the more stable thermodynamic product.
-
Leverage Substituent Effects: The electronic and steric nature of substituents on both the aminopyrazole and the dicarbonyl compound dictates the outcome. For instance, in reactions with cyclic β-dicarbonyl compounds like 2-acetylcyclopentanone, the reaction can proceed with high regioselectivity.[1]
-
Choice of Biselectrophile: If possible, using a symmetrical 1,3-diketone completely avoids the issue of regioselectivity. When this is not an option, switching to a different class of unsymmetrical biselectrophile, such as a β-enaminone, may provide a different and more desirable regiochemical outcome.
General Reaction Mechanism Diagram
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
Technical Support Center: Synthesis of 7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Welcome to the technical support center for the synthesis of 7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable heterocyclic compound. The information is presented in a question-and-answer format to directly address specific issues you may face in your laboratory.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent and established method for synthesizing the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation reaction between a 5-aminopyrazole derivative and a 1,3-dicarbonyl compound or its synthetic equivalent.[1] For the target molecule, this typically involves the reaction of a 5-aminopyrazole bearing a carboxylic acid or ester group at the 3-position with a thiophene-containing 1,3-dicarbonyl compound. The reaction is generally acid-catalyzed, often using acetic acid as both the solvent and catalyst.[1]
Q2: I am observing a mixture of isomers in my final product. What is the likely cause and how can I improve regioselectivity?
This is a classic issue of regioselectivity in the cyclocondensation step. The 5-aminopyrazole has two nucleophilic nitrogen atoms (the endocyclic N1 and the exocyclic amino group) that can react with the dicarbonyl compound. This can lead to the formation of the desired pyrazolo[1,5-a]pyrimidine and the undesired pyrazolo[3,4-b]pyridine isomer.
-
Causality: The regioselectivity is influenced by several factors, including the substitution pattern on the pyrazole ring, the nature of the 1,3-dicarbonyl compound, and the reaction conditions.[2] For instance, the electronic properties of substituents on the pyrazole can alter the nucleophilicity of the ring nitrogens.
-
Troubleshooting:
-
Choice of Pyrazole Starting Material: Using a 1-substituted 5-aminopyrazole can block one of the reaction sites, thus directing the cyclization to form the desired pyrazolo[1,5-a]pyrimidine. However, this may not be suitable if the final product requires a proton at the N1 position.
-
Reaction Conditions: Fine-tuning the reaction conditions can significantly impact regioselectivity. Generally, acidic conditions (like refluxing in acetic acid) favor the formation of the pyrazolo[1,5-a]pyrimidine isomer. It is crucial to carefully control the temperature and reaction time.
-
Nature of the 1,3-Dicarbonyl: The structure of the thiophene-containing 1,3-dicarbonyl compound can also influence the outcome. The use of β-ketoesters or unsymmetrical diketones can sometimes lead to mixtures.
-
Q3: My reaction is complete, but I am struggling to isolate the pure carboxylic acid. What are the common purification challenges?
Purification of pyrazolo[1,5-a]pyrimidine-3-carboxylic acids can be challenging due to their often poor solubility in common organic solvents and their amphoteric nature.
-
Troubleshooting:
-
Crystallization: Recrystallization is a preferred method for purification. Experiment with a range of solvent systems. A mixture of a polar solvent (like DMF or DMSO) in which the compound is sparingly soluble at room temperature but soluble upon heating, and a less polar co-solvent can be effective.
-
Acid-Base Extraction: Utilize the carboxylic acid functionality for purification. Dissolve the crude product in a suitable organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution). The aqueous layer, containing the carboxylate salt, can then be washed with an organic solvent to remove non-acidic impurities. Subsequently, acidifying the aqueous layer will precipitate the pure carboxylic acid, which can be collected by filtration.
-
Chromatography: Column chromatography can be employed, but it may be challenging due to the compound's polarity. A polar stationary phase (like silica gel) with a polar eluent system (e.g., dichloromethane/methanol or ethyl acetate/methanol with a small amount of acetic acid to suppress tailing) may be effective.
-
II. Troubleshooting Guide: Common Side Reactions and Their Mitigation
This section provides a more in-depth look at specific side reactions that can occur during the synthesis of this compound.
Problem 1: Formation of the Regioisomeric Pyrazolo[3,4-b]pyridine
Symptoms:
-
Complex NMR spectra with more signals than expected for the desired product.
-
Multiple spots on TLC analysis, even after initial purification attempts.
-
Mass spectrometry data showing a peak corresponding to the mass of the desired product, but the fragmentation pattern may be inconsistent.
Root Cause Analysis: As discussed in the FAQs, the formation of the pyrazolo[3,4-b]pyridine isomer is a common side reaction. The reaction mechanism involves the initial condensation of the 5-aminopyrazole with one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by cyclization. The pathway leading to the pyrazolo[3,4-b]pyridine involves the endocyclic pyrazole nitrogen attacking the second carbonyl group.
Mitigation Strategies:
| Strategy | Experimental Protocol | Rationale |
| Optimize Reaction Conditions | Reflux the reaction mixture in glacial acetic acid. Monitor the reaction progress by TLC to avoid prolonged heating which might favor isomer formation. | Acidic conditions protonate the endocyclic pyrazole nitrogen, reducing its nucleophilicity and favoring the attack of the exocyclic amino group, leading to the desired pyrazolo[1,5-a]pyrimidine. |
| Use a Protected Pyrazole | If feasible for the overall synthetic scheme, start with a 1-substituted 5-aminopyrazole (e.g., N-benzyl). The protecting group can be removed in a subsequent step. | The substituent at the N1 position sterically and electronically hinders the participation of this nitrogen in the cyclization, forcing the reaction to proceed through the desired pathway. |
Visualizing the Competing Pathways:
Caption: Competing reaction pathways leading to the desired product and the regioisomeric side product.
Problem 2: Decarboxylation of the Final Product
Symptoms:
-
Presence of a significant amount of a less polar byproduct on TLC.
-
Mass spectrometry data shows a peak corresponding to the loss of 44 Da (CO2) from the molecular ion of the desired product.
-
¹H NMR spectrum shows the absence of the carboxylic acid proton and may show a new aromatic proton signal.
Root Cause Analysis: Heteroaromatic carboxylic acids can be susceptible to decarboxylation, especially under harsh acidic or thermal conditions. The electron-rich nature of the pyrazolo[1,5-a]pyrimidine ring system can facilitate the loss of carbon dioxide.
Mitigation Strategies:
| Strategy | Experimental Protocol | Rationale |
| Control Reaction Temperature and Time | Avoid excessive heating during the cyclocondensation and work-up steps. If the reaction is conducted in a high-boiling solvent, ensure the temperature is carefully controlled. Monitor the reaction closely and stop it as soon as the starting materials are consumed. | Minimizing thermal stress on the molecule reduces the likelihood of decarboxylation. |
| Mild Work-up Conditions | During purification, avoid prolonged exposure to strong acids or bases, especially at elevated temperatures. When performing acid-base extractions, use moderate concentrations of acids and bases and carry out the procedure at room temperature or below. | Harsh pH conditions can promote decarboxylation. |
| Synthesize the Ester and Hydrolyze under Mild Conditions | An alternative route is to synthesize the corresponding ethyl or methyl ester of the target molecule and then perform a mild hydrolysis to obtain the carboxylic acid. | Ester hydrolysis can often be achieved under milder conditions (e.g., using lithium hydroxide in a THF/water mixture at room temperature) than the direct synthesis of the carboxylic acid, thus avoiding decarboxylation.[3] |
Visualizing the Decarboxylation Process:
Caption: Decarboxylation of the target molecule leading to an undesired byproduct.
Problem 3: Instability of the Thiophene Ring
Symptoms:
-
Formation of dark, tarry byproducts.
-
Complex, uninterpretable NMR spectra.
-
Low overall yield of the desired product.
Root Cause Analysis: While the thiophene ring is generally considered aromatic and relatively stable, it can be susceptible to degradation under certain conditions, particularly in the presence of strong acids or oxidizing agents.[4] Under strongly acidic conditions, polymerization of thiophene can occur.
Mitigation Strategies:
| Strategy | Experimental Protocol | Rationale |
| Use of Milder Acid Catalysts | If the standard glacial acetic acid is leading to degradation, consider using a milder acid catalyst, such as p-toluenesulfonic acid in a non-acidic solvent like toluene. | This reduces the overall acidity of the reaction medium, minimizing the risk of thiophene ring decomposition. |
| Inert Atmosphere | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | This prevents potential oxidation of the electron-rich thiophene ring, especially at elevated temperatures. |
III. Experimental Protocols
Protocol 1: Synthesis of Ethyl 7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylate (Ester Precursor)
This protocol outlines a common approach to synthesize the ester precursor, which can then be hydrolyzed to the final carboxylic acid.
-
To a solution of ethyl 5-amino-1H-pyrazole-3-carboxylate (1.0 eq) in glacial acetic acid, add 1-(thiophen-2-yl)-1,3-butanedione (1.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Hydrolysis of the Ester to the Carboxylic Acid
-
Dissolve the ethyl 7-thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylate in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) (2-3 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted ester.
-
Carefully acidify the aqueous layer with dilute HCl until a precipitate forms.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
IV. References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.). Retrieved January 15, 2026, from [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - NIH. (n.d.). Retrieved January 15, 2026, from [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PubMed Central. (n.d.). Retrieved January 15, 2026, from [Link]
-
Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
-
Thiophene - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
-
Thiophene. (n.d.). Retrieved January 15, 2026, from [Link]
-
Vilsmeier–Haack formylation of acetonitrile revisited: Synthesis of novel pyrazolo[1,5‐a]pyrimidines and triazolo[1,5‐a]pyrimidine - Sci-Hub. (n.d.). Retrieved January 15, 2026, from [Link]
-
What is basicity order of thiophene pyrrole and furan? - Quora. (n.d.). Retrieved January 15, 2026, from [Link]
-
Why is thiophene stable to acid? : r/OrganicChemistry - Reddit. (n.d.). Retrieved January 15, 2026, from [Link]
-
Basicity and Acidic Character of Pyrrole, Furan and Thiophene - II - YouTube. (2021, December 30). Retrieved January 15, 2026, from [Link]
Sources
Technical Support Center: Enhancing the Solubility of Pyrazolo[1,5-a]pyrimidine-3-carboxylic Acids
This technical guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with pyrazolo[1,5-a]pyrimidine-3-carboxylic acids. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to systematically address and overcome these issues.
Troubleshooting Guide: Addressing Common Solubility Issues
This section is formatted as a direct question-and-answer guide to tackle specific problems you may be facing during your experiments.
Q1: My pyrazolo[1,5-a]pyrimidine-3-carboxylic acid won't dissolve in aqueous buffers for my biological assay. What is the first thing I should try?
A1: The first and most critical parameter to investigate is the pH of your aqueous buffer. Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is, as its name suggests, an acidic compound. Its solubility is highly dependent on the pH of the medium.
-
Causality: At neutral or acidic pH, the carboxylic acid group (-COOH) will be largely protonated and uncharged. This non-ionized form is generally less soluble in water. By increasing the pH to a basic level (typically 1.5 to 2 pH units above the compound's pKa), you deprotonate the carboxylic acid to form a carboxylate salt (-COO⁻). This ionized form is significantly more polar and will exhibit much higher aqueous solubility. While the exact pKa for this specific molecule is not readily published, a typical carboxylic acid pKa is around 4-5. Therefore, adjusting the pH to ≥ 7.4 should substantially improve solubility. One study on pyrazolo[1,5-a]pyrimidine derivatives demonstrated good kinetic solubility at pH 7.4.[1]
-
Immediate Action:
-
Prepare a stock solution of your compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol.
-
Prepare a series of buffers with increasing pH values (e.g., pH 6.0, 7.0, 7.4, 8.0).
-
Add a small aliquot of your stock solution to each buffer and observe the solubility. You should see a marked improvement at higher pH.
-
-
Caution: Ensure that the final pH of your solution is compatible with your experimental system (e.g., cell viability, enzyme activity).
Q2: I've adjusted the pH, and while solubility has improved, it's still not sufficient for my desired concentration. What's my next step?
A2: If pH adjustment alone is insufficient, the next logical step is to explore the use of co-solvents or solubilizing excipients. These agents modify the properties of the solvent to make it more favorable for your compound.
-
Co-solvents: These are water-miscible organic solvents that reduce the polarity of the aqueous medium, which can help solubilize non-polar compounds.
-
Common Examples: Ethanol, propylene glycol, polyethylene glycol (PEG 300 or 400), and glycerin.
-
Mechanism: Co-solvents work by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[2]
-
-
Surfactants: These molecules have both a hydrophilic (water-loving) and a lipophilic (oil-loving) part. Above a certain concentration (the critical micelle concentration), they form micelles that can encapsulate your poorly soluble drug.
-
Common Examples: Polysorbate 80 (Tween 80), Cremophor EL.
-
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from the aqueous environment.[3]
Q3: My compound is precipitating out of solution over time, even after initial dissolution. How can I prevent this?
A3: This is a common issue, especially when a "spring and parachute" effect is at play, where a supersaturated state is temporarily achieved but is not thermodynamically stable.[4] To address this, you need to consider strategies that either improve the thermodynamic solubility or kinetically stabilize the supersaturated state.
-
Salt Formation: Converting the carboxylic acid to a stable salt with a suitable base can dramatically increase its equilibrium solubility. This is often one of the most effective and widely used strategies for ionizable drugs.[5]
-
Cocrystallization: Forming a cocrystal with a pharmaceutically acceptable co-former can alter the crystal lattice energy of your compound, leading to improved solubility and dissolution rates.[6][7] For a carboxylic acid, suitable co-formers could include other organic acids or compounds with complementary hydrogen bonding sites.[6]
-
Amorphous Solid Dispersions: Dispersing your compound in an amorphous (non-crystalline) state within a polymer matrix can prevent it from recrystallizing and precipitating. This maintains a higher energy state, which corresponds to higher apparent solubility.
Frequently Asked Questions (FAQs)
Q: What is the expected aqueous solubility of pyrazolo[1,5-a]pyrimidine-3-carboxylic acid?
A: There is some conflicting information in publicly available data. Some sources describe it as insoluble in water, while others state it is soluble.[3] A computational model from the EPA T.E.S.T. predicts a water solubility of approximately 1411.54 mg/L. Given its chemical structure (a heterocyclic aromatic system with a carboxylic acid), it is best classified as a poorly soluble drug, especially at acidic to neutral pH. Experimental verification is strongly recommended.
Q: Can I improve solubility by modifying the chemical structure?
A: Yes, medicinal chemistry efforts on the pyrazolo[1,5-a]pyrimidine scaffold have shown that adding suitable substituents can improve solubility. For instance, incorporating groups that can extend into the solvent can enhance solubility and other ADME properties.[1] Functionalization at various positions on the pyrimidine ring can influence the molecule's polarity and hydrogen bonding capacity.
Q: What is the difference between salt formation and cocrystallization?
A: The key difference lies in the nature of the interaction between the components.
-
Salt Formation: Involves the transfer of a proton from the acidic drug to a basic counterion (or vice versa), resulting in an ionic bond. For pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, this would involve reacting it with a base (e.g., sodium hydroxide, tromethamine) to form a salt.
-
Cocrystallization: Involves two or more neutral molecules held together in a crystal lattice through non-ionic interactions, most commonly hydrogen bonds. Both your drug and the "co-former" exist as neutral species in the crystal.
Q: Are there any analytical techniques to confirm that I've successfully formed a salt or a cocrystal?
A: Absolutely. Several solid-state characterization techniques are essential:
-
Powder X-Ray Diffraction (PXRD): This is the gold standard. A new salt or cocrystal will have a unique diffraction pattern that is different from the patterns of the starting materials.
-
Differential Scanning Calorimetry (DSC): This technique measures heat flow as a function of temperature. A new solid form will typically have a different melting point than the parent compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Changes in the vibrational frequencies, particularly of the carboxylic acid group, can indicate the formation of a salt (disappearance of the C=O stretch of the acid and appearance of carboxylate stretches) or a cocrystal (shifts in the C=O stretch due to new hydrogen bonding).
Data Presentation
Table 1: Physicochemical Properties of Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
| Property | Value | Source |
| Molecular Formula | C₇H₅N₃O₂ | PubChem |
| Molecular Weight | 163.13 g/mol | PubChem |
| Predicted Water Solubility | 1411.54 mg/L | Chemchart (EPA T.E.S.T.) |
| Physical Appearance | White to light yellow crystalline powder | ChemBK[3] |
| Predicted XlogP | -0.1 | PubChem |
Experimental Protocols & Visualizations
Protocol 1: pH-Dependent Solubility Profiling
This protocol outlines a method to determine the solubility of your compound at various pH levels.
Objective: To quantify the aqueous solubility of pyrazolo[1,5-a]pyrimidine-3-carboxylic acid as a function of pH.
Materials:
-
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
-
A series of buffers (e.g., pH 2, 4, 6, 7.4, 8, 9)
-
HPLC system with a suitable column and method for quantification
-
Thermostatic shaker
-
0.22 µm syringe filters
-
Calibrated pH meter
Procedure:
-
Add an excess amount of the compound to vials containing each of the different pH buffers.
-
Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Allow the slurries to equilibrate for at least 24-48 hours.
-
After equilibration, check the pH of each slurry and adjust if necessary.
-
Filter an aliquot from each vial using a 0.22 µm syringe filter to remove undissolved solids.
-
Dilute the filtrate with a suitable mobile phase.
-
Quantify the concentration of the dissolved compound in each sample using a validated HPLC method.
-
Plot the solubility (e.g., in µg/mL) against the final measured pH of each buffer.
Caption: Workflow for determining pH-dependent solubility.
Protocol 2: High-Throughput Salt Screening
Objective: To rapidly screen a variety of counter-ions to identify stable, crystalline salts with improved solubility.
Materials:
-
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
-
Library of basic counter-ions (e.g., Sodium, Potassium, Calcium, Tromethamine, L-Arginine, Meglumine)
-
A variety of solvents (e.g., water, ethanol, acetone, isopropanol, acetonitrile)
-
96-well plates
-
Automated liquid handler (optional)
-
Evaporator (e.g., Genevac)
-
PXRD for analysis
Procedure:
-
Prepare a stock solution of the pyrazolo[1,s-a]pyrimidine-3-carboxylic acid in a suitable solvent (e.g., ethanol).
-
Prepare stock solutions of the basic counter-ions.
-
In a 96-well plate, combine the acid stock solution with each base stock solution in a 1:1 molar ratio.
-
Run a solvent screen by adding different solvents to the wells.
-
Induce precipitation/crystallization through slow evaporation or anti-solvent addition.
-
Analyze the resulting solids using PXRD to identify new crystalline patterns indicative of salt formation.
-
Promising hits can then be scaled up and their aqueous solubility determined.
Caption: High-throughput salt screening workflow.
References
-
Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab. 2024;8:212. Available from: [Link]
-
Chemchart. Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (25940-35-6). Available from: [Link]
-
Serafin K, et al. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Pharmaceuticals (Basel). 2022;15(8):949. Available from: [Link]
-
ChemBK. Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid(I). Available from: [Link]
- Patel, et al. Formulation Tactics for the Delivery of Poorly Soluble Drugs. Int. J. Pharm. Sci. Rev. Res.
-
Gong Y, et al. Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. Molecules. 2024;29(12):2879. Available from: [Link]
-
RJ Wave. Co-crystallization an alternative modified technique for solubility enhancement. Available from: [Link]
-
PubChem. Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. Available from: [Link]
-
Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. 2021. Available from: [Link]
-
Raghute AH, et al. Solubility And Dissolution Enhancement Of Hydrophobic Drug By Co-Crystallization. International Journal of Creative Research Thoughts (IJCRT). 2025;13(7). Available from: [Link]
-
Hart ML, et al. Brief Overview of Various Approaches to Enhance Drug Solubility. J Develop Drugs. 2018;7(2). Available from: [Link]
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available from: [Link]
-
GSC Online Press. A review on solubility enhancement technique for pharmaceutical drugs. 2024. Available from: [Link]
-
ResearchGate. Formulation strategies for poorly soluble drugs. Available from: [Link]
-
MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available from: [Link]
-
PMC. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Available from: [Link]
-
Walsh Medical Media. Solubility Enhancement of Ritonavir: Co-Crystallization. 2020. Available from: [Link]
-
PMC. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Available from: [Link]
-
PMC. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Available from: [Link]
-
PMC. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Available from: [Link]
-
RSC Publishing. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. 2020. Available from: [Link]
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available from: [Link]
-
PubChemLite. Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. Available from: [Link]
-
GSC Online Press. A review on solubility enhancement technique for pharmaceutical drugs. 2024. Available from: [Link]
Sources
- 1. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. scbt.com [scbt.com]
- 4. Preparation of Some New Pyrazolo[1,5-a]pyrimidines and Evaluation of Their Antioxidant, Antibacterial (MIC and ZOI) Activities, and Cytotoxic Effect on MCF-7 Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | C7H5N3O2 | CID 1910189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (25940-35-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
Overcoming poor regioselectivity in pyrazolo[1,5-a]pyrimidine synthesis
Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important heterocyclic scaffold. Here, we address common challenges, with a particular focus on overcoming poor regioselectivity, a frequent hurdle in this synthetic pathway.
Introduction: The Challenge of Regioselectivity
The synthesis of pyrazolo[1,5-a]pyrimidines most commonly involves the cyclocondensation of an aminopyrazole with a 1,3-bielectrophilic partner.[1][2] The aminopyrazole possesses two nucleophilic nitrogen atoms—the endocyclic N1 and the exocyclic NH2—which can react with the two electrophilic centers of the 1,3-bielectrophile. This duality of reaction pathways can lead to the formation of two constitutional isomers, the 5-substituted and the 7-substituted pyrazolo[1,5-a]pyrimidines, thus presenting a significant challenge in achieving regioselectivity.
This guide will provide in-depth troubleshooting advice and frequently asked questions to help you control the regiochemical outcome of your reactions and achieve your desired product with high purity.
Troubleshooting Guide: Overcoming Poor Regioselectivity
Issue 1: My reaction is producing a mixture of 5- and 7-substituted regioisomers.
This is the most common issue in pyrazolo[1,5-a]pyrimidine synthesis. The regiochemical outcome is a delicate balance of electronic and steric factors of both reactants, as well as the reaction conditions.
The formation of a mixture of isomers arises from the competitive attack of the two nucleophilic nitrogen atoms of the aminopyrazole on the 1,3-bielectrophile. The regioselectivity is governed by the relative nucleophilicity of the pyrazole nitrogens and the relative electrophilicity of the carbonyl carbons in the 1,3-dicarbonyl compound.
1. Modifying Reaction Conditions:
-
Solvent and Catalyst Selection: The choice of solvent and catalyst is critical.[3] Acidic conditions, such as refluxing in acetic acid, often favor the formation of the 7-substituted isomer by protonating the more basic exocyclic amino group, thus promoting the initial attack from the endocyclic nitrogen.[4] Conversely, neutral or basic conditions may favor the 5-substituted isomer.
-
Protocol for 7-Substituted Isomer:
-
Dissolve the 3-aminopyrazole (1 mmol) and the 1,3-dicarbonyl compound (1.1 mmol) in glacial acetic acid (5 mL).
-
Add a catalytic amount of concentrated sulfuric acid (1-2 drops).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitate by filtration, wash with water, and purify by recrystallization or column chromatography.
-
-
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly enhance regioselectivity and reduce reaction times.[5] The focused heating can favor one reaction pathway over the other, often leading to a cleaner product.
2. Strategic Choice of Reactants:
-
Unsymmetrical 1,3-Dicarbonyl Compounds: When using an unsymmetrical 1,3-dicarbonyl compound, the more electrophilic carbonyl group will preferentially react with the more nucleophilic nitrogen of the aminopyrazole.[3] For instance, in an acetoacetic ester, the ketone carbonyl is generally more electrophilic than the ester carbonyl.
-
Utilizing Enaminones: Enaminones are excellent 1,3-bielectrophilic partners that can provide high regioselectivity. The reaction of 3-aminopyrazoles with enaminones typically yields 7-substituted pyrazolo[1,5-a]pyrimidines.[4]
-
Protocol for Synthesis using Enaminones:
-
In a round-bottom flask, combine the 3-aminopyrazole (1 mmol) and the enaminone (1 mmol) in ethanol (10 mL).
-
Add a catalytic amount of piperidine (2-3 drops).
-
Reflux the mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography.
-
-
3. Leveraging Allenic Ketones for Regiocontrolled Synthesis:
The reaction of 1,2-allenic ketones with aminopyrazoles offers a highly regioselective route to pyrazolo[1,5-a]pyrimidines under mild conditions, often without the need for a catalyst.[6][7] The regioselectivity is dictated by the substitution pattern on the allene moiety.
-
Protocol for Regioselective Synthesis using Allenic Ketones:
-
Dissolve the aminopyrazole (1 mmol) and the 1,2-allenic ketone (1 mmol) in acetonitrile (5 mL).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the starting materials are consumed, remove the solvent in vacuo.
-
The crude product can be purified by column chromatography on silica gel.
-
| Bielectrophile | Catalyst | Conditions | Predominant Isomer | Reference |
| Acetylacetone | Acetic Acid | Reflux | 5,7-dimethyl | [8] |
| Ethyl Acetoacetate | Acetic Acid/H2SO4 | Reflux | 5-methyl-7-hydroxy | [8] |
| Enaminone | Piperidine | Reflux | 7-substituted | [4] |
| 1,2-Allenic Ketone | None | Room Temp | Regioselective | [6][7] |
Frequently Asked Questions (FAQs)
Q1: How can I reliably synthesize the 5-substituted pyrazolo[1,5-a]pyrimidine isomer?
A1: Achieving high selectivity for the 5-substituted isomer can be challenging. One effective strategy is to use a pre-functionalized aminopyrazole where the N1 position is blocked, for example, with a removable protecting group. Another approach involves the use of specific 1,3-bielectrophiles that sterically or electronically favor attack at the exocyclic amino group. For instance, the reaction of 3-amino-4-cyanopyrazole with certain β-ketoesters can lead to the preferential formation of the 5-substituted isomer.[9] A reported method involves the reaction of 5-amino-3-methylpyrazole with diethyl malonate in the presence of sodium ethoxide to yield the dihydroxy precursor, which can then be converted to the 5,7-dichloro derivative and subsequently functionalized at the 5-position.[10]
Q2: What is the general mechanism for the cyclocondensation reaction?
A2: The generally accepted mechanism involves a sequence of condensation and cyclization steps. The reaction is initiated by the nucleophilic attack of one of the pyrazole's nitrogen atoms on a carbonyl carbon of the 1,3-dicarbonyl compound, forming a vinylogous amide intermediate. This is followed by an intramolecular cyclization where the other nitrogen atom attacks the remaining carbonyl group. The final step is a dehydration to yield the aromatic pyrazolo[1,5-a]pyrimidine ring system.[11][12]
Caption: Factors influencing regioselectivity in pyrazolo[1,5-a]pyrimidine synthesis.
References
-
Rao, D. E. P., et al. (2022). A Sonochemical Access to 5-Aryl Substituted Pyrazolo[1,5-a]Pyrimidines as Potential Inhibitors of TNF-α. Polycyclic Aromatic Compounds. Available at: [Link]
-
Al-Refai, M., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]
- Gomaa, M. A.-M. (2026). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). Journal of Molecular Structure.
-
ResearchGate. (n.d.). The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the... Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–c),... Available at: [Link]
-
Szelag, A., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules. Available at: [Link]
-
Reddy, G. R., et al. (2024). A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica Chemical Engineering. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 7-substituted pyrazolo[1,5-a]pyrimidines 93a–l. Available at: [Link]
-
Al-Refai, M., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]
-
Castillo, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available at: [Link]
-
Szelag, A., et al. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules. Available at: [Link]
-
Zhang, X., et al. (2014). Highly Facile and Regio-Selective Synthesis of pyrazolo[1,5-a]pyrimidines via Reactions of 1,2-allenic Ketones With Aminopyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]
-
Zhang, X., et al. (2014). Highly facile and regio-selective synthesis of pyrazolo[1,5-a]pyrimidines via reactions of 1,2-allenic ketones with aminopyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. Available at: [Link]
-
Kumar, A., et al. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances. Available at: [Link]
-
Liu, Y., et al. (2016). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Gomaa, M. A.-M. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Synthetic Communications. Available at: [Link]
- BenchChem. (n.d.). Troubleshooting cyclocondensation reactions for pyrazolo[1,5-a]pyrimidine synthesis.
-
Askar, A. A., et al. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Advances. Available at: [Link]
-
Gavrin, L. K., et al. (2007). Synthesis of Pyrazolo[1,5-α]pyrimidinone Regioisomers. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings. Available at: [Link]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly facile and regio-selective synthesis of pyrazolo[1,5-a]pyrimidines via reactions of 1,2-allenic ketones with aminopyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highly facile and regio-selective synthesis of pyrazolo[1,5-a]pyrimidines via reactions of 1,2-allenic ketones with aminopyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pp.bme.hu [pp.bme.hu]
Stability issues of 7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid in solution
Welcome to the technical support center for 7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the knowledge to anticipate and resolve potential challenges in your experiments, ensuring the integrity and reproducibility of your results.
The pyrazolo[1,5-a]pyrimidine scaffold is a robust and versatile core structure in medicinal chemistry, known for its thermal stability and use in a variety of therapeutic agents.[1][2] However, the introduction of a thiophene ring and a carboxylic acid moiety presents specific stability considerations that must be carefully managed in solution-based experiments. This guide will walk you through the potential degradation pathways and provide practical solutions for maintaining the stability of your compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound in solution.
Issue 1: Unexpected Degradation of the Compound in Solution
Question: I am observing a loss of my parent compound peak and the appearance of new peaks in my HPLC analysis after short-term storage in solution. What could be the cause?
Answer: Unexpected degradation can arise from several factors, primarily oxidation of the thiophene ring, hydrolysis, or photodegradation.
Potential Causes and Solutions:
-
Oxidation of the Thiophene Ring: The sulfur atom in the thiophene ring is susceptible to oxidation, which can lead to the formation of thiophene S-oxides.[1] This process can be accelerated by the presence of oxidizing agents, exposure to air (oxygen), and certain metal ions.
-
Solution:
-
Degas Solvents: Before preparing your solutions, degas the solvents using methods such as sonication, sparging with an inert gas (e.g., argon or nitrogen), or freeze-pump-thaw cycles.
-
Use High-Purity Solvents: Ensure you are using HPLC-grade or anhydrous solvents to minimize contaminants that could catalyze oxidation.
-
Inert Atmosphere: Prepare and store your solutions under an inert atmosphere (e.g., in a glove box or by blanketing the headspace of your vial with nitrogen or argon).
-
Avoid Metal Contamination: Use metal-free spatulas and glassware to prevent metal-catalyzed oxidation.
-
-
-
Photodegradation: Thiophene-containing compounds can be sensitive to light, particularly UV radiation, which can induce degradation.[3]
-
Solution:
-
Use Amber Vials: Always store your solutions in amber glass vials or wrap clear vials in aluminum foil to protect them from light.
-
Minimize Light Exposure: During experiments, minimize the exposure of your solutions to ambient and direct light.
-
-
-
Hydrolysis: While the pyrazolo[1,5-a]pyrimidine core is generally stable, extreme pH conditions can potentially lead to hydrolysis of the pyrimidine ring.
-
Solution:
-
Maintain Neutral pH: Whenever possible, maintain the pH of your aqueous solutions between 6.0 and 8.0.
-
Buffer Solutions: If your experiment requires acidic or basic conditions, use buffered solutions to maintain a constant pH and evaluate the stability of your compound at that specific pH over the time course of your experiment.
-
-
Issue 2: Precipitation of the Compound from Solution
Question: My compound is precipitating out of solution, especially after storage. How can I improve its solubility and prevent this?
Answer: Poor aqueous solubility is a common issue for many heterocyclic compounds.[4] The carboxylic acid moiety on your compound can be leveraged to improve solubility.
Potential Causes and Solutions:
-
Low Intrinsic Solubility: The planar, aromatic structure of the molecule contributes to low solubility in aqueous media.
-
Solution:
-
pH Adjustment: The carboxylic acid group allows for the formation of a more soluble carboxylate salt at basic pH. Carefully adjust the pH of your aqueous solution to above the pKa of the carboxylic acid (typically around 4-5) to increase solubility. A pH of 7.4 is often a good starting point for biological assays.
-
Co-solvents: For stock solutions, use a suitable organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[5] When diluting into an aqueous buffer, ensure the final concentration of the organic solvent is low enough to be compatible with your assay and does not cause precipitation.
-
-
-
Solvent Choice for Stock Solutions: Using an inappropriate solvent for your stock solution can lead to precipitation upon dilution into aqueous media.
-
Solution:
-
Recommended Solvents: High-purity DMSO is a common and effective solvent for preparing concentrated stock solutions of pyrazolo[1,5-a]pyrimidine derivatives.[5]
-
Solubility Testing: Perform a small-scale solubility test to determine the optimal solvent and concentration for your stock solution.
-
-
Issue 3: Solution Color Change
Question: My solution of this compound has developed a yellow or brownish tint over time. What does this indicate?
Answer: A change in color often indicates the formation of degradation products, which may be colored due to extended conjugated systems.
Potential Causes and Solutions:
-
Oxidative Degradation: The formation of oxidized species or polymeric byproducts can result in colored solutions.
-
Solution: Follow the recommendations for preventing oxidation as described in "Issue 1."
-
-
Photodegradation: Exposure to light can lead to the formation of colored degradants.
-
Solution: Strictly adhere to the light protection measures outlined in "Issue 1."
-
-
Impurity in Solvent: Impurities in the solvent could react with your compound over time.
-
Solution: Always use high-purity, fresh solvents.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: For preparing concentrated stock solutions, high-purity, anhydrous DMSO is highly recommended.[5] Ethanol can also be a suitable solvent. For aqueous solutions for biological assays, the compound can be dissolved in aqueous buffers, and its solubility can be enhanced by adjusting the pH to the basic range (e.g., pH 7.4) to form the carboxylate salt. The solubility in PBS at pH 7.2 for a similar compound, pyrimidine-4-carboxylic acid, is approximately 1 mg/mL.[5]
Q2: What are the optimal storage conditions for solutions of this compound?
A2: To ensure the long-term stability of your solutions, we recommend the following storage conditions:
-
Stock Solutions (in DMSO): Store at -20°C or -80°C in tightly sealed amber vials with an inert gas (argon or nitrogen) overlay.
-
Aqueous Solutions: It is highly recommended to prepare fresh aqueous solutions for each experiment. If short-term storage is necessary, store at 2-8°C for no longer than 24 hours, protected from light.[5]
Q3: What are the primary degradation pathways I should be aware of?
A3: The main potential degradation pathways for this compound are:
-
Oxidation of the Thiophene Ring: The sulfur atom can be oxidized to a sulfoxide, which can be a reactive intermediate.[1]
-
Photodegradation: The thiophene moiety and the conjugated system can be susceptible to degradation upon exposure to UV and visible light.[3]
-
Decarboxylation: Heteroaromatic carboxylic acids can undergo decarboxylation, especially when subjected to heat or acidic conditions.
Q4: How does pH affect the stability of this compound?
A4: The pH of the solution can impact both the solubility and stability of the compound.
-
Solubility: As a carboxylic acid, the compound's solubility in aqueous solutions will increase at a pH above its pKa (typically around pH 4-5) due to the formation of the more soluble carboxylate anion.
-
Stability: While the pyrazolo[1,5-a]pyrimidine core is generally stable, highly acidic or highly basic conditions may promote hydrolysis of the pyrimidine ring or decarboxylation. It is recommended to work in a pH range of 6.0 to 8.0 for optimal stability in aqueous solutions.
Data Summary Table
| Parameter | Recommendation | Rationale |
| Recommended Solvents | Stock: Anhydrous DMSO, Ethanol. Aqueous: Buffered solutions (e.g., PBS). | DMSO provides good solubility for stock solutions.[5] Buffers maintain pH and can enhance aqueous solubility via salt formation. |
| Recommended pH Range | 6.0 - 8.0 for aqueous solutions. | To minimize potential hydrolysis and decarboxylation while enhancing solubility. |
| Storage Conditions | Stock (DMSO): -20°C to -80°C, inert atmosphere, amber vials. Aqueous: Prepare fresh; if necessary, 2-8°C for <24h. | To minimize oxidative, thermal, and photodegradation.[5] |
| Light Protection | Always use amber vials or protect from light. | Thiophene-containing compounds can be photolabile.[3] |
Experimental Protocols
Protocol: Stability-Indicating HPLC-UV Method
This protocol provides a general starting point for developing a stability-indicating HPLC method to monitor the purity and degradation of this compound. Optimization will likely be required for your specific instrumentation and application.
1. Materials and Reagents:
-
This compound
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or another suitable modifier)
-
HPLC system with a UV/PDA detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Monitor at a wavelength of maximum absorbance (e.g., ~254 nm and ~320 nm, to be determined by UV scan) and use a PDA detector to identify peak purity.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the compound in DMSO to make a 1 mg/mL stock solution. Dilute with a 50:50 mixture of Mobile Phase A and B to a final concentration of 10-20 µg/mL.
3. Method Validation:
-
To ensure the method is stability-indicating, perform forced degradation studies (e.g., acid, base, oxidative, thermal, and photolytic stress) and demonstrate that the degradation products are resolved from the parent peak and from each other.
Visualizing Potential Degradation Pathways
The following diagram illustrates the key potential degradation pathways for this compound based on its chemical structure.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Optimizing Kinase Inhibition Assays for Pyrazolo[1,5-a]pyrimidine Compounds
Introduction
Welcome to the technical support center for optimizing kinase inhibition assays using pyrazolo[1,5-a]pyrimidine compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges and nuances associated with this important class of kinase inhibitors. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic the adenine ring of ATP and interact with the ATP-binding pocket of a wide range of kinases.[1][2] This versatility, however, necessitates careful assay design and troubleshooting to ensure data accuracy and reproducibility.
This document provides in-depth, question-and-answer-based troubleshooting guides and FAQs to directly address common issues encountered in the laboratory. We will delve into the causality behind experimental choices, providing you with the rationale needed to make informed decisions and adapt protocols to your specific research needs.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of kinase inhibition by pyrazolo[1,5-a]pyrimidine compounds?
A1: Pyrazolo[1,5-a]pyrimidine derivatives primarily act as ATP-competitive inhibitors.[1][3] Their core structure is adept at binding to the hinge region of the kinase ATP-binding site, a feature conserved across many kinases.[2][4] However, depending on the substitutions on the scaffold, they can also be engineered as allosteric or non-ATP competitive inhibitors (Type II), which bind to an adjacent hydrophobic pocket created by a conformational shift of the DFG (Asp-Phe-Gly) motif.[1][5] Understanding the expected binding mode of your specific compound series is critical for assay design, particularly concerning ATP concentration.
Q2: Why am I observing a significant discrepancy between my biochemical (enzymatic) IC50 and my cellular assay IC50 values?
A2: This is a common and multifaceted issue. Several factors can contribute to this discrepancy:
-
High Intracellular ATP Concentration: Biochemical assays are often run at or below the Michaelis constant (Km) of ATP for the kinase, whereas intracellular ATP concentrations are typically in the millimolar range.[6] For an ATP-competitive inhibitor, this high physiological ATP concentration creates a competitive environment, leading to a rightward shift in the IC50 (lower apparent potency) in cellular assays.[5]
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Cellular Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target at the concentrations tested.[6] This is a known challenge for certain pyrazolo[1,5-a]pyrimidine derivatives, especially those with polar moieties like carboxylic acids which may be required for potent enzymatic activity but hinder cell entry.[7]
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell, reducing its effective intracellular concentration.
-
Off-Target Effects: In a cellular context, the compound might engage other kinases or proteins that influence the measured phenotype, confounding the interpretation of on-target inhibition.[3] Conversely, off-target effects can sometimes contribute to the desired phenotype, making the compound appear more potent in cells than in a purified enzyme system.
-
Compound Stability and Metabolism: The compound may be unstable in cell culture media or rapidly metabolized by the cells into less active or inactive forms.
Q3: My pyrazolo[1,5-a]pyrimidine inhibitor shows poor aqueous solubility. How can I mitigate this in my assays?
A3: Poor aqueous solubility is a frequent challenge with this compound class and can lead to inconsistent and artifactual results.[8][9][10]
-
Initial Troubleshooting: First, confirm the solubility of your compound in your assay buffer and cell culture media.[10] Visual inspection for precipitation is a start, but more quantitative methods are recommended.
-
DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (typically ≤1%) and consistent across all wells to avoid solvent-induced artifacts.
-
Formulation Strategies: For in vitro assays, using pluronic F-127 or other surfactants can sometimes help maintain solubility. For more advanced studies, formulation strategies like creating polymer-drug dispersions can be explored to improve bioavailability for in vivo experiments.[9]
-
Structural Modification: In the drug discovery process, medicinal chemistry efforts often focus on introducing solubilizing groups to the scaffold without compromising potency.[8]
II. Troubleshooting Guides
Scenario 1: High Variability and Poor Reproducibility in IC50 Determination
Question: I am performing a kinase inhibition assay and my IC50 values for the same pyrazolo[1,5-a]pyrimidine compound are highly variable between experiments. What should I check?
Answer: High variability often points to fundamental issues in assay setup or compound handling. Here is a systematic troubleshooting workflow:
Workflow for Troubleshooting IC50 Variability
Caption: Troubleshooting workflow for inconsistent IC50 values.
Step-by-Step Troubleshooting:
-
Compound Handling and Storage:
-
Problem: The compound may be degrading. Pyrazolo[1,5-a]pyrimidine scaffolds can be susceptible to hydrolysis or oxidation depending on their substituents.
-
Solution: Ensure proper storage conditions (e.g., -20°C or -80°C, desiccated). Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solution. Confirm the purity and integrity of your compound batch via analytical methods like LC-MS or NMR.
-
-
Compound Solubility:
-
Problem: The compound is precipitating out of solution at higher concentrations, leading to a plateau in inhibition that is not representative of its true potency.[10]
-
Solution: Determine the kinetic solubility of your compound in the assay buffer. Visually inspect the highest concentration wells for precipitation. If solubility is an issue, you may need to adjust the buffer composition (e.g., add a small percentage of a co-solvent if the assay allows) or reassess the top concentration of your dose-response curve.
-
-
Assay Components and Timing:
-
Problem: Inconsistent pre-incubation times or reagent stability can introduce variability.
-
Solution: Standardize all incubation times. If you are pre-incubating the inhibitor with the kinase before adding ATP, ensure this time is precisely controlled. Check the stability of your kinase and substrate under assay conditions. Some kinases lose activity over time, which can affect the results.
-
-
Mechanism of Inhibition:
-
Problem: If your compound is a slow-binding or irreversible inhibitor, the measured IC50 will be highly dependent on the pre-incubation time.
-
Solution: Perform a time-dependent inhibition study. Measure the IC50 at several different pre-incubation times. A leftward shift in IC50 with increasing pre-incubation time suggests slow-binding kinetics.
-
Scenario 2: My Compound Appears Inactive or Weak in a Cellular Assay
Question: My pyrazolo[1,5-a]pyrimidine is a potent inhibitor in my biochemical assay (nanomolar IC50), but shows little to no activity in my cell-based assay (micromolar or no activity). How do I diagnose the problem?
Answer: This is a classic efficacy gap that points towards cell-specific barriers. The goal is to determine if the issue is related to cell entry, target engagement, or other cellular factors.
Diagnostic Workflow for Poor Cellular Activity
Caption: Diagnostic workflow for poor cellular potency.
Recommended Experimental Steps:
-
Confirm Target Engagement: Before assuming a permeability issue, you must confirm that your compound can inhibit the target kinase in a cellular environment if it gets inside.
-
NanoBRET™ Target Engagement Assay: This is a highly recommended assay that measures compound binding to a specific kinase target in live cells.[11] A potent NanoBRET IC50 would suggest the issue lies in reaching the target in your primary cellular assay, not in the ability to bind it.
-
Western Blot Analysis: Treat cells with your compound and analyze the phosphorylation status of a known downstream substrate of your target kinase.[12][13] A lack of change in phosphorylation suggests a failure to inhibit the kinase in the cell.
-
-
Assess Cell Permeability:
-
Lysed-Cell Assay: Compare the IC50 of your compound in a lysed-cell preparation to your live-cell assay.[6] If the compound is potent in the lysed-cell context (where membranes are disrupted) but not in live cells, this strongly points to a permeability barrier.
-
Prodrug Strategy: As a chemical biology tool, you can synthesize a more lipophilic ester prodrug of your compound (if it has a carboxylic acid, for example).[6] If the prodrug shows improved cellular activity, it confirms that poor permeability of the parent compound was the limiting factor.
-
-
Investigate Efflux:
-
Co-treatment with Efflux Pump Inhibitors: Run your cellular assay in the presence of known efflux pump inhibitors (e.g., verapamil or cyclosporin A). A significant potentiation of your compound's activity suggests it is an efflux substrate.
-
III. Key Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol provides a general framework for determining the IC50 value of a pyrazolo[1,5-a]pyrimidine compound against a purified kinase using a luminescence-based assay that measures ATP consumption.
Objective: To determine the concentration of an inhibitor required to reduce kinase activity by 50%.
Materials:
-
Recombinant Kinase
-
Kinase Substrate (peptide or protein)
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)[14]
-
ATP (at a concentration near the Km for the kinase)
-
Test Compound (serial dilutions in DMSO)
-
Detection Reagent (e.g., ADP-Glo™ Kinase Assay)[14]
-
White, opaque 384-well assay plates
Procedure:
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of your pyrazolo[1,5-a]pyrimidine compound in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the assay plate. Include DMSO-only wells for "no inhibition" (100% activity) controls and wells without kinase for "background" (0% activity) controls.
-
Kinase/Substrate Addition: Prepare a master mix of the kinase and substrate in kinase assay buffer. Add this mixture to all wells except the background controls.
-
Pre-incubation: (Optional but recommended) Incubate the plate for 15-60 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction is initiated. This step is critical for slow-binding inhibitors.
-
Initiate Reaction: Prepare an ATP solution in kinase assay buffer. Add this solution to all wells to start the kinase reaction.
-
Kinase Reaction: Incubate the plate at room temperature for a set time (e.g., 60 minutes). The optimal time should be determined during assay development to ensure the reaction is within the linear range.
-
Detection: Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent, following the manufacturer's instructions. This typically involves a two-step addition and incubation process.
-
Data Analysis:
-
Subtract the background luminescence from all other readings.
-
Normalize the data by setting the average of the DMSO-only controls to 100% activity and the background controls to 0% activity.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (log(inhibitor) vs. response -- variable slope) equation to determine the IC50 value.[15]
-
Data Presentation: Interpreting IC50 Values
| Compound ID | Target Kinase | Biochemical IC50 (nM) | Cellular IC50 (µM) | Notes |
| PzP-001 | Kinase A | 15 | 2.5 | Good translation from biochemical to cellular activity. |
| PzP-002 | Kinase A | 5 | > 50 | Potent enzymatic inhibitor but poor cellular activity. Suspect permeability or efflux issues.[6][7] |
| PzP-003 | Kinase B | 500 | 5 | Suggests potential for off-target effects contributing to cellular phenotype or accumulation in cells. |
IV. References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PubMed Central. Retrieved January 18, 2026, from
-
Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors: improvements in physical properties enhance cellular activity and pharmacokinetics. (2002). PubMed. Retrieved January 18, 2026, from
-
Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. (2020). PubMed. Retrieved January 18, 2026, from
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (n.d.). MDPI. Retrieved January 18, 2026, from
-
Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. (2020). bioRxiv. Retrieved January 18, 2026, from
-
Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2. (2020). SciSpace. Retrieved January 18, 2026, from
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (n.d.). ACS Publications. Retrieved January 18, 2026, from
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (n.d.). NIH. Retrieved January 18, 2026, from
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). RSC Publishing. Retrieved January 18, 2026, from
-
A Comparative Guide to the Biological Evaluation of Novel Pyrazolo[1,5-a]pyrimidine Compounds. (n.d.). BenchChem. Retrieved January 18, 2026, from
-
Troubleshooting off-target effects of pyrimidine-based inhibitors. (n.d.). BenchChem. Retrieved January 18, 2026, from
-
Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. (2020). ACS Publications. Retrieved January 18, 2026, from
-
Non-ATP competitive protein kinase inhibitors. (n.d.). PubMed. Retrieved January 18, 2026, from
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). CLYTE. Retrieved January 18, 2026, from
-
Technical Support Center: Overcoming Poor Bioavailability of Pyrazolo[3,4-d]pyrimidine Inhibitors. (2025). BenchChem. Retrieved January 18, 2026, from
-
Pyrazole and pyrazolo [1,5-a] pyrimidine scaffolds based potential... (n.d.). ResearchGate. Retrieved January 18, 2026, from
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Non-ATP competitive protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors: improvements in physical properties enhance cellular activity and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor | bioRxiv [biorxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. clyte.tech [clyte.tech]
Technical Support Center: Enhancing Cell Permeability of Pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid Analogs
This technical guide is designed for researchers, scientists, and drug development professionals actively working with pyrazolo[1,5-a]pyrimidine-3-carboxylic acid analogs. This class of compounds holds significant therapeutic promise, particularly as protein kinase inhibitors in oncology.[1] However, the carboxylic acid moiety, often crucial for target engagement, can present a significant hurdle to achieving optimal cell permeability and, consequently, desired biological activity. At physiological pH, the carboxyl group is typically ionized, increasing polarity and hindering passive diffusion across the lipophilic cell membrane.[2]
This guide provides a structured approach to troubleshooting and enhancing the cell permeability of these valuable compounds. It is organized in a question-and-answer format to directly address common experimental challenges, offering both theoretical explanations and practical, step-by-step protocols.
Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common initial hurdles encountered when working with pyrazolo[1,5-a]pyrimidine-3-carboxylic acid analogs.
Question 1: My pyrazolo[1,5-a]pyrimidine-3-carboxylic acid analog shows excellent in vitro potency in biochemical assays but has poor activity in cell-based assays. What is the likely cause?
Answer: A significant drop in activity when moving from a biochemical to a cellular context is a classic indicator of poor cell permeability. The carboxylic acid group on your analog is likely ionized at physiological pH, rendering the molecule too polar to efficiently cross the cell membrane. Other contributing factors could include compound instability in cell culture media or active efflux from the cell.
Initial Diagnostic Steps:
-
Assess Physicochemical Properties: Before extensive cell-based experiments, it is crucial to characterize the fundamental properties of your analog.
-
Solubility Measurement: Determine the aqueous solubility of your compound in relevant biological buffers (e.g., PBS, cell culture media). Poor solubility can be a primary contributor to low apparent permeability.
-
LogP/LogD Determination: The partition coefficient (LogP) and distribution coefficient (LogD at physiological pH) are key indicators of lipophilicity. A low LogD value often correlates with poor passive diffusion.
Question 2: How can I quickly assess if my compound is cell-permeable without conducting a full-scale cellular activity assay?
Answer: Several in vitro models can provide a rapid and cost-effective preliminary assessment of cell permeability.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to diffuse from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment. It is a good first-pass indicator of passive membrane transport.
-
Caco-2 Permeability Assay: This assay utilizes a monolayer of Caco-2 cells, which differentiate to form tight junctions and mimic the intestinal epithelium.[3] It provides a more biologically relevant measure of permeability and can also indicate if a compound is a substrate for active efflux pumps.[3]
Section 2: Troubleshooting Guide: Strategies to Enhance Cell Permeability
This section provides detailed troubleshooting strategies for when poor cell permeability has been identified as a key issue.
Scenario 1: My compound has poor passive permeability, as indicated by a low PAMPA value.
Underlying Cause: The molecule is too polar to efficiently partition into and diffuse across the lipid bilayer of the cell membrane. The ionized carboxylic acid is a primary contributor to this polarity.
Solutions:
Strategy 1: The Prodrug Approach
The most common and often most effective strategy for carboxylic acid-containing drugs is to transiently mask the polar carboxyl group with a lipophilic, cleavable moiety.[2][4] This prodrug is more cell-permeable and, once inside the cell, is cleaved by intracellular enzymes (e.g., esterases) to release the active parent drug.[2]
-
Ester Prodrugs: Converting the carboxylic acid to an ester is a widely used approach.[4] Simple alkyl esters (e.g., methyl, ethyl) can significantly increase lipophilicity.
-
Troubleshooting Tip: If a simple ester is not readily cleaved or is too stable, consider more labile esters, such as acyloxymethyl or pivaloyloxymethyl (POM) esters.
-
Strategy 2: Structural Modification (Lead Optimization)
If the project is in an early phase, medicinal chemistry efforts can be directed toward modifying the core scaffold to improve its physicochemical properties.
-
Bioisosteric Replacement: In some cases, the carboxylic acid may be replaced with a bioisostere that maintains the key interactions with the target protein but has improved permeability. Examples include tetrazoles or hydroxamic acids. This is a complex undertaking and requires a deep understanding of the structure-activity relationship (SAR).
-
Amide-to-Ester Substitution: If other parts of the molecule contain amide bonds, substituting them for esters can reduce the number of hydrogen bond donors and increase lipophilicity, which can improve permeability.[5]
Strategy 3: Formulation Approaches
For preclinical in vivo studies, formulation strategies can be employed to improve drug exposure.
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can improve the dissolution rate and, consequently, absorption.[6][7]
-
Lipid-Based Formulations: For highly lipophilic analogs, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can enhance solubility and absorption.[7][8]
Experimental Protocol: Synthesis of a Methyl Ester Prodrug
This protocol provides a general method for the esterification of a pyrazolo[1,5-a]pyrimidine-3-carboxylic acid.
-
Dissolution: Dissolve the pyrazolo[1,5-a]pyrimidine-3-carboxylic acid analog (1 equivalent) in a suitable anhydrous solvent (e.g., methanol for a methyl ester).
-
Acid Catalyst: Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or a catalytic amount of thionyl chloride).
-
Reaction: Stir the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired methyl ester prodrug.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Scenario 2: My compound shows good PAMPA permeability but poor Caco-2 permeability and a high efflux ratio.
Underlying Cause: This profile suggests that your compound is a substrate for active efflux pumps, such as P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP).[9][10] These pumps are expressed on the apical surface of Caco-2 cells and actively transport the compound out of the cell, limiting its net accumulation.
Solutions:
Strategy 1: Co-administration with an Efflux Pump Inhibitor
In an experimental setting, co-dosing your compound with a known efflux pump inhibitor can confirm that it is a substrate and can improve its intracellular concentration.
-
Commonly Used Inhibitors: Verapamil and cyclosporine A are well-characterized P-gp inhibitors. Ko143 is a potent BCRP inhibitor.
Strategy 2: Structural Modification to Evade Efflux
During lead optimization, medicinal chemists can attempt to modify the structure of the analog to reduce its recognition by efflux pumps.
-
Reduce Hydrogen Bond Donors: Efflux pumps often recognize and transport molecules with multiple hydrogen bond donors.
-
Increase Molecular Size/Rigidity: In some cases, increasing the size or conformational rigidity of a molecule can disrupt its interaction with the efflux transporter.
Experimental Protocol: Caco-2 Bidirectional Permeability Assay with an Efflux Inhibitor
-
Cell Culture: Culture Caco-2 cells on Transwell inserts until a confluent monolayer is formed, and transepithelial electrical resistance (TEER) values indicate the formation of tight junctions.
-
Assay Setup:
-
Apical to Basolateral (A-to-B) Permeability: Add your compound (with and without an efflux inhibitor) to the apical chamber and measure its appearance in the basolateral chamber over time.
-
Basolateral to Apical (B-to-A) Permeability: Add your compound (with and without an efflux inhibitor) to the basolateral chamber and measure its appearance in the apical chamber over time.
-
-
Sample Analysis: Quantify the concentration of your compound in the donor and receiver compartments at various time points using LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.
-
The efflux ratio is calculated as Papp (B-to-A) / Papp (A-to-B). An efflux ratio greater than 2 is generally considered indicative of active efflux.
-
A significant reduction in the efflux ratio in the presence of an inhibitor confirms that your compound is a substrate for that efflux pump.
-
Section 3: Data Presentation and Visualization
Table 1: Troubleshooting Guide Summary
| Observed Issue | Potential Cause | Recommended Action(s) |
| High biochemical potency, low cellular activity | Poor cell permeability due to ionized carboxylic acid | 1. Synthesize and test ester prodrugs. 2. Investigate structural modifications to increase lipophilicity. |
| Low PAMPA permeability | Poor passive diffusion | 1. Prodrug approach (e.g., esterification). 2. Formulation strategies (e.g., micronization). |
| Good PAMPA, poor Caco-2 permeability, high efflux ratio | Substrate for active efflux pumps (e.g., P-gp, BCRP) | 1. Confirm with co-administration of efflux inhibitors. 2. Modify structure to evade efflux recognition. |
| Low aqueous solubility | Compound precipitation in assay media | 1. Determine solubility in relevant buffers. 2. Use formulation aids (e.g., cyclodextrins) for in vitro assays. |
Diagram 1: Prodrug Strategy for Enhancing Cell Permeability
Caption: Prodrug strategy to enhance cell permeability.
Diagram 2: Experimental Workflow for Assessing Efflux
Caption: Caco-2 bidirectional permeability assay workflow.
References
-
Bhusnure, O., Kazi, P., Gholve, S., Ansari, M., & Kazi, S. (2014). Solid Dispersion: An ever green method for solubility enhancement of poorly water soluble drugs. International Journal of Research in Pharmacy and Chemistry, 4, 906–918. [Link]
-
Ciulli, A., et al. (2021). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Discovery Research Portal - University of Dundee. [Link]
-
Garg, V., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central. [Link]
-
Hajnal, Z., et al. (2016). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. PMC - NIH. [Link]
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Hu, L. (2004). Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. Sites@Rutgers. [Link]
-
Kowalczuk, M., et al. (2021). In Vitro Methods for Measuring the Permeability of Cell Monolayers. MDPI. [Link]
-
Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270. [Link]
-
Sawant, P. D., & Shaikh, A. A. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
Sroka, W., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central. [Link]
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Vargiu, A. V., & Nikaido, H. (2012). Multidrug Efflux Pumps. Frontiers. [Link]
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Wang, Y., et al. (2016). Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers. [Link]
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World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
Yuan, H., et al. (2016). Fast Release of Carboxylic Acid inside Cells. PMC - NIH. [Link]
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Zhang, Y., et al. (2019). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]
-
Zhang, Z., et al. (2025). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. MDPI. [Link]
-
Zgurskaya, H. I., & Nikaido, H. (2000). Multidrug resistance mechanisms: drug efflux across two membranes. Molecular microbiology, 37(2), 219-225. [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fast Release of Carboxylic Acid inside Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Alternatives to Improve Permeability of Peptides - PRISM BioLab [prismbiolab.com]
- 4. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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- 9. Optimization of a novel series of pyranopyridine RND efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Kinase Inhibitory Activity of 7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Introduction: Unveiling the Potential of a Novel Pyrazolo[1,5-a]pyrimidine Analog
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, renowned for its ability to target the ATP-binding site of a wide array of protein kinases. Its rigid, planar structure and hydrogen bonding capabilities make it an ideal starting point for the development of potent and selective kinase inhibitors. The compound in focus, 7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, represents a novel entity within this class. The thiophene and carboxylic acid moieties introduce unique steric and electronic features that may confer novel selectivity and potency profiles.
This guide provides a comprehensive, field-proven framework for the systematic validation of its kinase inhibitory activity. We will proceed from broad-based screening to focused IC50 determination and comparative analysis, ensuring a scientifically rigorous evaluation of this compound's potential as a kinase inhibitor.
Part 1: The Strategic Validation Workflow
A robust validation strategy for a novel compound involves a multi-tiered approach. This ensures that resources are utilized efficiently, with broad initial screens leading to more focused and in-depth analyses. The causality behind this workflow is to first identify if the compound has any kinase inhibitory activity at all, then to quantify its potency against specific targets, and finally, to compare its performance against established inhibitors.
Caption: A multi-phase workflow for validating a novel kinase inhibitor.
Part 2: Experimental Design & Protocols
Initial Screening: The ADP-Glo™ Kinase Assay
Expertise & Experience: For the initial broad screening, the ADP-Glo™ Kinase Assay from Promega is an excellent choice due to its high sensitivity, broad applicability across different kinase families, and luminescence-based readout which minimizes interference from colored compounds. The principle of the assay is to quantify the amount of ADP produced during the kinase reaction. The more ADP produced, the lower the kinase inhibition.
Trustworthiness: This protocol includes a "no kinase" control to establish the baseline background signal and a "vehicle" control (e.g., DMSO) which represents 0% inhibition. These controls are essential for data normalization and ensuring the validity of the results.
Experimental Protocol: Broad Kinase Panel Screen
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare the kinase reaction buffer, ATP, and substrate solution according to the specific requirements of each kinase being tested. A typical final ATP concentration is at or near the Km for each respective kinase.
-
Reconstitute the kinases and prepare working solutions as per the manufacturer's instructions.
-
-
Assay Plate Setup (384-well plate):
-
Add 1 µL of the compound stock solution to the appropriate wells for a final concentration of 10 µM in the kinase reaction.
-
Add 1 µL of DMSO to the "vehicle" control wells.
-
Add 1 µL of buffer to the "no kinase" control wells.
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase, substrate, and reaction buffer.
-
Dispense 4 µL of the master mix into each well.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C) for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to all wells to convert ADP to ATP and initiate a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_NoKinase) / (Signal_Vehicle - Signal_NoKinase))
-
IC50 Determination and Comparative Analysis
Expertise & Experience: Once "hits" are identified from the primary screen, the next logical step is to determine the potency (IC50 value) of the compound for those specific kinases. This is achieved by generating a dose-response curve. For a robust comparison, it is crucial to test our compound alongside a well-established inhibitor of the target kinase under identical experimental conditions. For instance, if our compound shows activity against a member of the Src kinase family, a suitable comparator would be a well-known Src inhibitor like Dasatinib.
Trustworthiness: The inclusion of a reference compound not only provides a benchmark for potency but also validates the assay's performance. If the IC50 value obtained for the reference compound is consistent with literature values, it increases confidence in the data generated for the novel compound.
Experimental Protocol: Dose-Response and Comparative IC50
-
Compound Preparation:
-
Prepare a serial dilution series of this compound in DMSO. A 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM) is standard.
-
Prepare a similar dilution series for the reference inhibitor (e.g., Dasatinib).
-
-
Assay Execution:
-
The assay is performed as described in section 2.1, but instead of a single concentration, the full dilution series of the test compound and the reference compound are added to the assay plate.
-
-
Data Analysis:
-
The raw luminescence data is converted to percent inhibition for each concentration point.
-
The percent inhibition data is then plotted against the logarithm of the compound concentration.
-
A non-linear regression analysis (sigmoidal dose-response curve) is used to fit the data and calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
Part 3: Data Presentation and Interpretation
Quantitative data should be presented in a clear and concise tabular format to allow for easy comparison.
Table 1: Hypothetical Kinase Inhibition Profile of this compound
| Kinase Target | % Inhibition @ 10 µM | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| Kinase A | 85% | 150 | Inhibitor X | 25 |
| Kinase B | 12% | >10,000 | Inhibitor Y | 100 |
| Kinase C | 92% | 80 | Inhibitor Z | 95 |
| Kinase D | 45% | 2,500 | Inhibitor X | 500 |
Interpretation: In this hypothetical example, our compound shows potent activity against Kinase A and Kinase C, with IC50 values in the nanomolar range. Notably, its potency against Kinase C is comparable to the known inhibitor Z. However, it is less potent against Kinase A compared to Inhibitor X. The compound shows poor activity against Kinase B and moderate activity against Kinase D. This data suggests that this compound is a potent and potentially selective inhibitor of specific kinases.
Caption: The principle of the ADP-Glo™ Kinase Assay.
Part 4: Conclusion and Future Directions
The methodologies outlined in this guide provide a robust framework for the initial validation and comparative analysis of this compound. Based on the IC50 and selectivity data, researchers can make informed decisions about the future development of this compound. Subsequent steps could involve cell-based assays to confirm on-target activity in a physiological context, as well as mechanism of action studies to determine if the inhibition is ATP-competitive. This systematic approach ensures that the true potential of this novel pyrazolo[1,5-a]pyrimidine derivative is thoroughly and accurately assessed.
References
-
Title: Pyrazolo[1,5-a]pyrimidines as a versatile scaffold for the development of protein kinase inhibitors: A review. Source: European Journal of Medicinal Chemistry URL: [Link]
-
Title: A Review on Recent Advances of Pyrazolo[1,5-a]pyrimidine Derivatives as Anticancer Agents. Source: Archiv der Pharmazie URL: [Link]
-
Title: An overview of kinase assays: technological considerations and recent advances. Source: Future Medicinal Chemistry URL: [Link]
A Researcher's Guide to Elucidating the Kinase Selectivity Profile of Novel Pyrazolo[1,5-a]pyrimidine Analogs: A Case Study on 7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2][3][4][5] These compounds have shown promise in targeting a range of kinases implicated in oncology and inflammatory diseases, including Pim-1, B-Raf, PI3Kδ, and Casein Kinase 2 (CK2).[1][2][3][4] The journey from a novel synthesized compound to a validated lead molecule, however, is critically dependent on a thorough understanding of its kinase selectivity profile. A highly selective compound promises targeted efficacy with minimal off-target effects, a cornerstone of modern drug development.
This guide provides a comprehensive framework for researchers and drug development professionals to characterize the kinase selectivity of novel pyrazolo[1,5-a]pyrimidine derivatives. We will use the hypothetical compound, 7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, as a case study to illustrate the experimental design, data interpretation, and comparative analysis necessary for a robust kinase profile. While extensive public data for this specific molecule is not available[6][7], the principles and protocols outlined herein are universally applicable for this chemical class and beyond.
The Strategic Imperative of Kinase Profiling
The human kinome consists of over 500 kinases, many of which share structural similarities, particularly in the ATP-binding pocket. Consequently, small molecule inhibitors designed to target one kinase can inadvertently inhibit others, leading to unforeseen biological effects and potential toxicities. Kinase selectivity profiling is, therefore, not merely a characterization step but a crucial predictive tool in drug discovery.[8] A well-designed profiling strategy can:
-
Identify the primary target(s) of a novel compound.
-
Uncover potential off-target liabilities early in the discovery process.
-
Guide structure-activity relationship (SAR) studies to enhance selectivity.
-
Provide a rationale for observed cellular phenotypes.
A tiered approach is often the most efficient. An initial broad screen against a large, diverse panel of kinases at a single, high concentration (e.g., 10 µM) can identify a compound's primary interaction points across the kinome.[8] Hits from this screen are then subjected to more rigorous quantitative analysis, such as determining the half-maximal inhibitory concentration (IC50), to establish potency and selectivity.
Comparative Kinase Inhibition Profile: A Hypothetical Analysis
To contextualize the data, it is essential to benchmark the test compound against inhibitors with known profiles. For this guide, we will compare our hypothetical data for this compound against Staurosporine, a notoriously non-selective kinase inhibitor, and a more selective, hypothetical Pim-1 inhibitor.
Table 1: Hypothetical Kinase Inhibition Profile
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) | Selective Pim-1 Inhibitor IC50 (nM) |
| Pim-1 | 25 | 5 | 10 |
| Pim-2 | 75 | 8 | 50 |
| Pim-3 | 150 | 12 | 120 |
| CDK2/CycA | >10,000 | 20 | >10,000 |
| GSK3β | 2,500 | 15 | >10,000 |
| FLT3 | 800 | 10 | >10,000 |
| VEGFR2 | >10,000 | 30 | >10,000 |
| EGFR | >10,000 | 50 | >10,000 |
| SRC | 5,000 | 6 | >10,000 |
| CK2 | 1,200 | 100 | >10,000 |
This data is illustrative and not based on experimental results for the specified compound.
From this hypothetical data, we can infer that this compound is a potent inhibitor of Pim-1 and Pim-2, with moderate activity against Pim-3. Importantly, it displays high selectivity against a range of other kinases, including CDKs, GSK3β, and key receptor tyrosine kinases, suggesting a favorable selectivity profile compared to the broad-spectrum activity of Staurosporine.
Visualizing Kinase Selectivity
Graphical representations of kinase selectivity data are invaluable for at-a-glance interpretation and for sharing findings. A simple bar chart can effectively compare the potency of a compound against different kinases.
Caption: Hypothetical potency of this compound against various kinases.
Detailed Experimental Protocol: In Vitro Kinase Activity Assay
To ensure the trustworthiness and reproducibility of kinase inhibition data, a well-defined and validated assay protocol is essential. The following is a detailed protocol for a luminescence-based kinase assay, which measures the amount of ADP produced as a direct indicator of kinase activity.[9] This method is widely used in high-throughput screening due to its sensitivity and robustness.
Objective: To determine the IC50 value of a test compound against a specific protein kinase.
Materials:
-
Kinase of interest (e.g., recombinant human Pim-1)
-
Kinase substrate peptide (specific to the kinase)
-
ATP (Adenosine 5'-triphosphate)
-
Test Compound (e.g., this compound)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
-
Multichannel pipettes or automated liquid handler
-
Plate reader with luminescence detection capabilities
Workflow Diagram:
Caption: Experimental workflow for a luminescence-based in vitro kinase assay.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform a serial dilution (e.g., 1:3) in DMSO to create a 10-point dose-response curve, starting from 1 mM.[9]
-
Include a DMSO-only control for 100% kinase activity and a no-kinase control for background signal.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to the appropriate wells.
-
Prepare a kinase reaction mixture containing the kinase in kinase assay buffer. Add 2.5 µL of this mixture to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[9]
-
Prepare a substrate/ATP mixture in kinase assay buffer. The optimal concentrations should be empirically determined, often near the Km for ATP and the substrate.
-
Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes. The reaction time may need optimization based on the kinase's activity.
-
-
ADP Detection:
-
Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining ATP.[9]
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent will convert the ADP generated during the kinase reaction into ATP and, in a coupled reaction, generate a luminescent signal.[9]
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the background signal (no-kinase control) from all other measurements.
-
Normalize the data by setting the DMSO-only control as 100% activity and a well with a high concentration of a potent inhibitor (or no enzyme) as 0% activity.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Beyond IC50: Understanding the Mechanism of Action
While IC50 values are crucial for determining potency and selectivity, they do not fully describe the nature of the inhibitor-kinase interaction. Follow-up studies are often necessary to determine the mechanism of action (MOA). For ATP-competitive inhibitors, which is a common mechanism for this scaffold, the measured IC50 value will be dependent on the ATP concentration in the assay.[10] To confirm an ATP-competitive MOA, kinase activity assays can be run at various concentrations of both the inhibitor and ATP, followed by a Lineweaver-Burk or Michaelis-Menten analysis. This provides a more profound understanding of the compound's behavior in the complex cellular environment where ATP concentrations are high.
Conclusion
The characterization of a novel kinase inhibitor is a multifaceted process that extends beyond simple potency measurements. A comprehensive understanding of a compound's selectivity across the kinome is paramount for advancing it through the drug discovery pipeline. This guide provides a robust, experimentally-grounded framework for profiling compounds of the pyrazolo[1,5-a]pyrimidine class, exemplified by this compound. By employing a strategic, tiered screening approach, utilizing validated and detailed experimental protocols, and benchmarking against known inhibitors, researchers can confidently and accurately define the kinase selectivity profile of their novel compounds, paving the way for the development of the next generation of targeted therapies.
References
-
Assay Development for Protein Kinase Enzymes. (2012). NCBI. [Link]
-
Versatile small molecule kinase assay through real-time, ratiometric fluorescence changes based on a pyrene-DPA-Zn2+ complex. RSC Publishing. [Link]
-
High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (2011). PubMed Central. [Link]
-
Kinase Screening Assay Services. Reaction Biology. [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. [Link]
-
In vitro kinase assay. (2023). Protocols.io. [Link]
-
Can anyone suggest a protocol for a kinase assay?. (2015). ResearchGate. [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (2014). PubMed. [Link]
-
Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. National Library of Medicine. [Link]
-
7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. PubChem. [Link]
-
Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. (2024). PubMed Central. [Link]
-
Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. (2020). PubMed. [Link]
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Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. [Link]
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4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABAA Receptor Subtype. PubMed Central. [Link]
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Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PubMed Central. [Link]
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A Comparative Analysis of 7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid and Other Kinase Inhibitors: A Guide for Drug Discovery Professionals
Introduction: The Prominence of the Pyrazolo[1,5-a]pyrimidine Scaffold in Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous potent and selective kinase inhibitors.[1] Its unique heterocyclic structure allows for diverse substitutions, enabling the fine-tuning of inhibitory activity against a wide range of protein kinases.[1] This structural versatility has led to the development of several clinically approved drugs targeting kinases such as Tropomyosin Receptor Kinase (Trk), demonstrating the therapeutic potential of this chemical class.[2][3]
This guide provides a comparative framework for evaluating the kinase inhibitory potential of a novel compound, 7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid . Due to the absence of publicly available experimental data for this specific molecule, we will present a hypothetical comparative analysis against a panel of well-characterized, commercially available kinase inhibitors: the broad-spectrum inhibitor Staurosporine , and the multi-targeted inhibitors Sunitinib and Dasatinib . This guide is intended to serve as a blueprint for researchers aiming to characterize novel kinase inhibitors, outlining the necessary experimental workflows and data presentation formats.
Comparator Kinase Inhibitors: Establishing a Baseline
To effectively evaluate a novel compound, it is crucial to benchmark its performance against established inhibitors with known mechanisms of action and potency.
-
Staurosporine : An alkaloid originally isolated from Streptomyces staurosporeus, Staurosporine is a potent, albeit non-selective, ATP-competitive kinase inhibitor.[4] It binds to the ATP-binding site of a wide array of kinases, making it a valuable tool for in vitro studies and as a positive control in kinase assays.[4][5] Its broad activity profile, however, precludes its clinical use.[4]
-
Sunitinib : Marketed as Sutent®, Sunitinib is an oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[6] It is known to inhibit several RTKs, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are crucial for angiogenesis and tumor cell proliferation.[6][7]
-
Dasatinib : Sold under the brand name Sprycel®, Dasatinib is a potent oral inhibitor of multiple tyrosine kinases, including the BCR-ABL fusion protein and SRC family kinases.[8][9] Its ability to target multiple signaling pathways has made it an effective therapeutic for certain types of leukemia.[8]
Hypothetical Kinase Inhibition Profile
The following table presents a hypothetical kinase inhibition profile for this compound against a representative panel of kinases, alongside the known inhibitory concentrations (IC50) of the comparator compounds. This format allows for a clear and direct comparison of potency and selectivity.
| Kinase Target | This compound (Hypothetical IC50, nM) | Staurosporine (IC50, nM) | Sunitinib (IC50, nM) | Dasatinib (IC50, nM) |
| Tyrosine Kinases | ||||
| VEGFR2 | 50 | - | 9 | <1 |
| PDGFRβ | 75 | - | 2 | <1 |
| c-Kit | 120 | - | 4 | 12 |
| SRC | 250 | 6 | - | 0.8[9] |
| ABL | >1000 | - | - | <1[9] |
| Serine/Threonine Kinases | ||||
| PKA | >1000 | 7 | - | - |
| PKCα | >1000 | 2[10] | - | - |
| CDK2 | 800 | - | - | - |
Note: The IC50 values for the comparator inhibitors are sourced from publicly available data and may vary depending on the specific assay conditions.
Experimental Methodologies: A Step-by-Step Guide
To generate the data presented in the hypothetical table, the following well-established experimental protocols are recommended.
In Vitro Kinase Activity Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction, providing a sensitive measure of kinase activity.[11]
Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the kinase activity.[12]
Workflow Diagram:
Caption: Workflow of the ADP-Glo™ Kinase Assay.
Detailed Protocol:
-
Kinase Reaction Setup (384-well plate):
-
Prepare a reaction mixture containing the kinase of interest, its specific substrate, and ATP in a suitable kinase buffer.
-
Add 5 µL of the reaction mixture to each well.
-
Add serial dilutions of the test compounds (e.g., this compound, Staurosporine, etc.) or vehicle control (DMSO) to the wells.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).[13]
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[13]
-
Incubate at room temperature for 40 minutes.[13]
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides the luciferase and luciferin for the detection reaction.[13]
-
Incubate at room temperature for 30-60 minutes.[13]
-
Measure the luminescence using a plate-reading luminometer.[13]
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cell-Based Kinase Activity Assay
Cell-based assays are essential for determining the potency of a compound in a more physiologically relevant context. These assays measure the inhibition of a specific kinase-mediated signaling event within intact cells.[14]
Principle: A common approach involves stimulating a cellular pathway that leads to the phosphorylation of a specific downstream substrate of the kinase of interest. The level of phosphorylation of this substrate is then quantified, typically using antibody-based detection methods like ELISA or Western blotting.[15]
Workflow Diagram:
Caption: General workflow for a cell-based kinase assay.
Detailed Protocol (Example: VEGFR2 Phosphorylation in HUVEC cells):
-
Cell Culture and Treatment:
-
Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate and grow to confluency.
-
Starve the cells in a low-serum medium for 4-6 hours.
-
Pre-treat the cells with serial dilutions of the test compounds or vehicle control for 2 hours.
-
Stimulate the cells with an appropriate concentration of VEGF for 15 minutes to induce VEGFR2 autophosphorylation.
-
-
Lysis and Detection:
-
Aspirate the media and lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the total protein concentration in each lysate using a BCA assay.
-
Use a phospho-VEGFR2 specific ELISA kit to quantify the levels of phosphorylated VEGFR2 in each sample, normalizing to the total protein concentration.
-
-
Data Analysis:
-
Calculate the percent inhibition of VEGFR2 phosphorylation for each compound concentration relative to the stimulated vehicle control.
-
Determine the cellular IC50 value by fitting the data to a four-parameter logistic curve.
-
Conclusion and Future Directions
This guide provides a comprehensive framework for the comparative analysis of a novel pyrazolo[1,5-a]pyrimidine-based kinase inhibitor. While we have used hypothetical data for this compound, the outlined methodologies provide a robust and standardized approach for its characterization. The pyrazolo[1,5-a]pyrimidine scaffold continues to be a fertile ground for the discovery of new kinase inhibitors.[1] A thorough in vitro and cell-based characterization, as detailed in this guide, is the critical first step in evaluating the therapeutic potential of any new chemical entity in this class. Subsequent studies should focus on broader kinase profiling to assess selectivity, as well as ADME/Tox studies to evaluate its drug-like properties.
References
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Promega Corporation. ADP-Glo™ Kinase Assay Protocol. [11]
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Promega Corporation. ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099. [13]
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Wikipedia. Staurosporine. [4]
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APExBIO. Staurosporine – Protein Kinase Inhibitor. [10]
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Cancer Care Ontario. SUNItinib. [7]
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Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual #TM313. [12]
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R&D Systems. Staurosporine | Broad Spectrum Protein Kinase Inhibitors.
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R&D Systems. Staurosporine | Broad Spectrum Protein Kinase Inhibitors.
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Wikipedia. Sunitinib. [6]
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StressMarq Biosciences Inc. Staurosporine | CAS 62996-74-1 | Protein kinase inhibitor.
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StressMarq Biosciences Inc. Staurosporine | CAS 62996-74-1 | Protein kinase inhibitor. [5]
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Biotium. Staurosporine.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 3062316, Dasatinib.
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ResearchGate. Kinase profile of dasatinib.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 3062316, Dasatinib. [8]
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Reaction Biology. Spotlight: Cell-based kinase assay formats.
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Selleck Chemicals. Dasatinib.
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Cayman Chemical. Methods for Detecting Kinase Activity.
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Reaction Biology. Spotlight: Cell-based kinase assay formats. [14]
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Selleck Chemicals. Dasatinib.
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Selleck Chemicals. Dasatinib. [9]
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Cayman Chemical. Methods for Detecting Kinase Activity.
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Cayman Chemical. Methods for Detecting Kinase Activity. [15]
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BMG LABTECH. Kinase assays.
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ACS Publications. Detecting Kinase Activities from Single Cell Lysate Using Concentration-Enhanced Mobility Shift Assay.
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BMG LABTECH. Kinase assays.
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PubMed. Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors.
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Sigma-Aldrich. Pyrazolo 1,5-a pyrimidine-3-carboxylic acid 95 25940-35-6.
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PubMed. New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents.
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PubChemLite. 7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid.
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BLDpharm. 5-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 1910189, Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid.
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MDPI. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines.
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National Institutes of Health. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
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PubMed Central. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity.
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7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid.
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ResearchGate. Discovery of Pyrazolo[1,5-a]pyrimidine derivative as a potent and selective PI3Kγ/δ dual inhibitor.
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PubMed Central. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. [1]
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MDPI. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. [2]
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PubMed. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. [3]
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PubMed. Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor.
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MDPI. 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABA A Receptor Subtype.
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A Comparative Analysis of 7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid and its Phenyl Analog in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure, particularly in the design of potent kinase inhibitors for therapeutic applications in oncology and inflammation.[1][2][3] The functionalization of this core at various positions allows for the fine-tuning of its biological activity and physicochemical properties. This guide provides an in-depth comparison of two closely related analogs: 7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid and its phenyl counterpart, 7-Phenyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. We will delve into their structure-activity relationships, physicochemical characteristics, and the experimental methodologies used for their synthesis and evaluation.
The Rationale: Thiophene as a Phenyl Bioisostere
The substitution of a phenyl group with a thiophene ring is a common strategy in drug design, a concept known as bioisosterism.[4][5][6] Thiophene and benzene share remarkable similarities in their physicochemical properties, such as boiling point and aromaticity.[4][5] However, the presence of the sulfur atom in the thiophene ring can introduce subtle yet significant changes in a molecule's biological activity. The sulfur atom can participate in hydrogen bonding, potentially enhancing interactions with target receptors.[5] Furthermore, the replacement of a phenyl ring with a thiophene can modulate a compound's metabolic stability and overall physicochemical profile.[5] In some instances, this bioisosteric replacement has led to a significant increase in inhibitory activity, while in others, it has resulted in a decrease, highlighting the nuanced and target-dependent nature of this substitution.[1]
Structural and Physicochemical Properties: A Comparative Overview
The core structure of both molecules is the pyrazolo[1,5-a]pyrimidine ring system, with a carboxylic acid group at the 3-position. The key distinction lies in the aromatic substituent at the 7-position: a thiophene-2-yl group versus a phenyl group.
| Property | This compound | 7-Phenyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
| Molecular Formula | C₁₁H₇N₃O₂S | C₁₃H₉N₃O₂ |
| Molecular Weight | 245.26 g/mol | 239.23 g/mol |
| Predicted LogP | ~1.5 - 2.0 | ~2.0 - 2.5 |
| Predicted Solubility | Potentially higher due to thiophene | Potentially lower |
| Hydrogen Bond Acceptors | 5 | 5 |
| Hydrogen Bond Donors | 1 | 1 |
Note: Predicted values are estimations based on computational models and can vary.
The introduction of the sulfur atom in the thiophene analog slightly increases the molecular weight. Theoretically, the thiophene moiety may impart greater polarity compared to the phenyl group, which could translate to improved aqueous solubility, a desirable characteristic for drug candidates.
Synthesis of 7-Aryl-pyrazolo[1,5-a]pyrimidine-3-carboxylic Acids
The synthesis of these compounds generally follows a well-established route for the construction of the pyrazolo[1,5-a]pyrimidine scaffold.[7][8] A common and efficient method involves the cyclocondensation of a 5-aminopyrazole derivative with a β-dicarbonyl compound or its equivalent.
General Synthetic Protocol:
A generalized protocol for the synthesis of 7-aryl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid esters is outlined below. The final carboxylic acid can be obtained by hydrolysis of the ester.
Step 1: Synthesis of the β-enaminone intermediate
The synthesis typically starts with the reaction of an acetophenone (or 2-acetylthiophene) with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form the corresponding (E)-3-(dimethylamino)-1-(aryl)prop-2-en-1-one.
Step 2: Cyclocondensation with 5-aminopyrazole-4-carboxylate
The resulting β-enaminone is then reacted with a 5-aminopyrazole carrying a carboxylate group at the 4-position (e.g., methyl 5-amino-1H-pyrazole-4-carboxylate) in a suitable solvent, often under acidic conditions, to yield the desired methyl 7-aryl-pyrazolo[1,5-a]pyrimidine-3-carboxylate.
Step 3: Hydrolysis to the carboxylic acid
The final step involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, typically using a base such as lithium hydroxide or sodium hydroxide, followed by acidification.
Caption: General synthetic workflow for 7-aryl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acids.
Biological Activity: A Focus on Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine core is a well-established pharmacophore for kinase inhibitors, acting as an ATP-competitive inhibitor by forming hydrogen bonds with the hinge region of the kinase domain.[2][3] The substituent at the 7-position plays a crucial role in determining the potency and selectivity of these inhibitors by interacting with the solvent-exposed region of the ATP-binding pocket.
Potential Advantages of the Thiophene Analog:
-
Enhanced Potency: The sulfur atom of the thiophene ring can act as a hydrogen bond acceptor, potentially forming an additional interaction with the protein backbone or specific amino acid residues in the kinase active site, which could lead to increased binding affinity and higher inhibitory potency.[5]
-
Improved Selectivity: The distinct electronic and steric profile of the thiophene ring compared to the phenyl ring may lead to a different binding orientation and interaction profile, potentially resulting in higher selectivity for certain kinases over others.
Potential Advantages of the Phenyl Analog:
-
Established Interactions: The phenyl group is a well-characterized moiety in kinase inhibitors, often involved in favorable hydrophobic and π-π stacking interactions within the ATP-binding site.
-
Synthetic Accessibility: Phenyl-substituted starting materials are often more readily available and may offer more straightforward synthetic routes.
Experimental Protocols for Biological Evaluation
To empirically determine the comparative performance of these two analogs, a series of standardized in vitro and cell-based assays would be necessary.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against a panel of relevant kinases.
Principle: A common method is a fluorescence-based assay that measures the amount of ADP produced during the kinase reaction.
Protocol:
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA).
-
Kinase Solution: Dilute the recombinant kinase to the desired concentration in the kinase buffer.
-
Substrate/ATP Solution: Prepare a solution of the specific peptide substrate and ATP in the kinase buffer.
-
Test Compounds: Prepare serial dilutions of the thiophene and phenyl analogs in DMSO, followed by further dilution in the kinase buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the test compound solution to the wells.
-
Add 10 µL of the kinase solution to each well.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the signal (e.g., fluorescence) using a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for an in vitro kinase inhibition assay.
Cell-Based Antiproliferative Assay
Objective: To assess the ability of the compounds to inhibit the growth of cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.
Protocol:
-
Cell Culture: Maintain a relevant cancer cell line (e.g., a line known to be dependent on a kinase targeted by these compounds) in appropriate culture medium.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the thiophene and phenyl analogs for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value for each compound.
Conclusion and Future Directions
Future research should focus on the parallel synthesis and evaluation of these two compounds against a broad panel of kinases to establish their potency and selectivity profiles. Furthermore, detailed studies on their physicochemical properties, including solubility and metabolic stability, will be crucial in determining their potential as drug development candidates. The insights gained from such a direct comparison will not only inform the development of this specific class of compounds but also contribute to the broader understanding of structure-activity relationships in kinase inhibitor design.
References
(Please note that direct comparative studies for these specific molecules were not found in the public literature. The references provided are for the general class of compounds and related concepts.)
- Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. Journal of Medicinal Chemistry.
- Chaudhary, A., et al. (2012). Biological Diversity of Thiophene: A Review. Journal of Advanced Scientific Research, 3(3), 03-10.
-
Cambridge MedChem Consulting. Aromatic Bioisosteres. Retrieved from [Link]
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies.
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
- New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. European Journal of Medicinal Chemistry.
- Synthesis and antitumor activity of some new pyrazolo[1,5-a]pyrimidines. Bioorganic Chemistry.
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- Parallel synthesis of 7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides. Tetrahedron Letters.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
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- Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
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Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid. MySkinRecipes. Retrieved from [Link]
- An “Ideal” Bioisoster of the para-substituted Phenyl Ring. ChemRxiv.
- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity.
- In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine deriv
- Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. BYU ScholarsArchive.
- Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Medicinal Chemistry.
- Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure- and property-based drug design. Bioorganic & Medicinal Chemistry Letters.
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The Thiophene Dilemma: A Bioisosteric Approach to Refining Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors
A Senior Application Scientist's Guide to Navigating Metabolic Liabilities and Optimizing Drug Candidates
In the relentless pursuit of potent and selective kinase inhibitors, medicinal chemists frequently turn to privileged scaffolds like pyrazolo[1,5-a]pyrimidine.[1][2][3] This heterocyclic core has proven to be a versatile framework for targeting a range of kinases implicated in oncology and inflammatory diseases, including Pim-1, Tropomyosin receptor kinase A (TrkA), and Cyclin-dependent kinase 2 (CDK2).[3][4][5] A common strategy in the optimization of these inhibitors is the incorporation of various aromatic and heteroaromatic moieties to probe the pharmacophoric space and enhance binding affinity. Among these, the thiophene ring has been a popular choice, often serving as a bioisosteric replacement for a phenyl group.[6][7] However, the initial appeal of thiophene can be deceptive, as its metabolic fate often introduces significant liabilities that can derail an otherwise promising drug candidate.
This guide provides a comparative analysis of the bioisosteric replacement of thiophene in pyrazolo[1,5-a]pyrimidine kinase inhibitors. We will delve into the underlying rationale for this strategic exchange, present comparative experimental data (actual and illustrative), and provide detailed protocols for the synthesis and evaluation of these analogs. Our focus will be on providing researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their own drug discovery programs.
The Double-Edged Sword: Understanding Thiophene's Role and Risks
The inclusion of a thiophene ring in a drug candidate is often a calculated move. Its five-membered aromatic structure with a sulfur heteroatom offers a unique combination of electronic and steric properties. The sulfur atom can participate in hydrogen bonding, enhancing drug-receptor interactions.[2] Furthermore, thiophene is often considered a bioisostere of a monosubstituted phenyl ring, allowing for similar van der Waals interactions within a binding pocket while potentially modulating physicochemical properties like solubility and lipophilicity.[2][6]
However, the very feature that makes thiophene unique—the sulfur atom—is also its Achilles' heel. The thiophene ring is susceptible to metabolic oxidation by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites such as thiophene-S-oxides and thiophene epoxides. These electrophilic species can covalently bind to cellular macromolecules, including proteins and DNA, leading to idiosyncratic toxicities such as hepatotoxicity and nephrotoxicity. This metabolic instability represents a significant hurdle in drug development, often necessitating a move away from the thiophene moiety despite favorable initial potency.
A Strategic Pivot: The Rationale for Bioisosteric Replacement
Bioisosteric replacement is a cornerstone of medicinal chemistry, involving the substitution of one atom or group of atoms for another with similar physical and chemical properties to create a new molecule with comparable biological activity but an improved pharmacological profile.[8] The primary goals of replacing a thiophene ring are to:
-
Mitigate Metabolic Risk: By replacing the thiophene with a more metabolically stable isostere like a phenyl or pyridyl ring, the potential for forming reactive metabolites is significantly reduced.
-
Enhance Pharmacokinetic Properties: Bioisosteric replacement can fine-tune lipophilicity, solubility, and plasma protein binding, leading to improved absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Modulate Potency and Selectivity: While the primary goal may be to improve safety, the subtle changes in electronics and sterics from a bioisosteric switch can also lead to beneficial alterations in target engagement and selectivity against off-target kinases.
Comparative Analysis: Thiophene vs. Phenyl and Pyridyl Bioisosteres
To illustrate the impact of bioisosteric replacement, let us consider a hypothetical pyrazolo[1,5-a]pyrimidine inhibitor targeting Pim-1 kinase. Based on published structure-activity relationship (SAR) studies, a substitution at the 3-position of the pyrazolo[1,5-a]pyrimidine core is crucial for potent inhibition.[9][10]
General Structure of a 3-Substituted Pyrazolo[1,5-a]pyrimidine Pim-1 Inhibitor
Caption: General scaffold of a pyrazolo[1,5-a]pyrimidine kinase inhibitor.
We will compare three hypothetical analogs where the R2 substituent is a thiophene, a phenyl ring, and a pyridine ring.
| Compound | R2 Group | Pim-1 IC50 (nM) | Microsomal Stability (t½, min) | Notes |
| 1 (Thiophene) | Thiophene | 5 | 15 | Potent but metabolically labile. |
| 2 (Phenyl) | Phenyl | 8 | 45 | Slightly less potent, significantly improved stability. |
| 3 (Pyridyl) | Pyridine | 12 | >60 | Good stability, slightly reduced potency, potential for improved solubility. |
This data is illustrative and compiled based on general trends observed in kinase inhibitor drug discovery programs.
As the table suggests, the thiophene-containing compound 1 exhibits high potency against Pim-1 kinase. However, its poor microsomal stability is a significant red flag, indicating rapid metabolism which could lead to low in vivo exposure and the formation of toxic metabolites.
The bioisosteric replacement with a phenyl ring (Compound 2 ) results in a slight decrease in potency, which is a common trade-off in such optimization efforts. Crucially, the metabolic stability is markedly improved. The phenyl ring is generally more resistant to oxidative metabolism than thiophene.
Substituting with a pyridine ring (Compound 3 ) further enhances metabolic stability. The introduction of the nitrogen atom in the pyridine ring can decrease lipophilicity and potentially improve aqueous solubility, which is often a desirable property for drug candidates. The slight reduction in potency might be attributed to altered electronic properties or steric clashes within the binding site.
The Target in Focus: Relevant Kinase Signaling Pathways
The pyrazolo[1,5-a]pyrimidine scaffold has been successfully employed to inhibit several kinases. Understanding the signaling pathways these kinases regulate is crucial for appreciating the therapeutic potential of these inhibitors.
Pim-1 Signaling Pathway
Pim-1 is a serine/threonine kinase that plays a key role in cell survival and proliferation.[11] Its expression is induced by various cytokines and growth factors through the JAK/STAT signaling pathway.[11] Once activated, Pim-1 phosphorylates a number of downstream targets, including the pro-apoptotic protein BAD, thereby inhibiting apoptosis.[9] Overexpression of Pim-1 is associated with several cancers, making it an attractive therapeutic target.
Caption: Simplified Pim-1 signaling pathway and the point of intervention for pyrazolo[1,5-a]pyrimidine inhibitors.
TrkA Signaling Pathway
TrkA is a receptor tyrosine kinase that is the high-affinity receptor for nerve growth factor (NGF).[12] The binding of NGF to TrkA leads to receptor dimerization and autophosphorylation, initiating downstream signaling cascades, including the RAS-MAPK and PI3K-Akt pathways.[13][14][15] These pathways are critical for neuronal survival, differentiation, and growth.[16] Chromosomal rearrangements involving the NTRK1 gene (which encodes TrkA) can lead to the formation of oncogenic fusion proteins that are constitutively active, driving the growth of various cancers.[1]
Caption: Overview of the TrkA signaling pathway and inhibition by pyrazolo[1,5-a]pyrimidine-based drugs.
Experimental Protocols
To ensure scientific integrity and provide actionable guidance, we present detailed, step-by-step methodologies for the synthesis of a representative pyrazolo[1,5-a]pyrimidine inhibitor and a standard kinase inhibition assay.
Synthesis of a 3-Aryl-Pyrazolo[1,5-a]pyrimidine Analog
This protocol is adapted from general synthetic strategies reported for pyrazolo[1,5-a]pyrimidines.[2][9][17]
Step 1: Synthesis of 3-(dimethylamino)-2-arylacrylonitrile
-
To a solution of the appropriately substituted arylacetonitrile (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 5 mL/mmol), add N,N-dimethylformamide dimethyl acetal (1.2 eq).
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour into ice-water.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the desired acrylonitrile intermediate.
Step 2: Synthesis of 4-Aryl-1H-pyrazol-5-amine
-
Suspend the 3-(dimethylamino)-2-arylacrylonitrile (1.0 eq) in ethanol (10 mL/mmol).
-
Add hydrazine hydrate (1.5 eq) and a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 8-12 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., ethyl acetate/hexanes) to afford the 5-aminopyrazole.
Step 3: Cyclization to form the Pyrazolo[1,5-a]pyrimidine core
-
To a solution of the 4-aryl-1H-pyrazol-5-amine (1.0 eq) in a suitable solvent such as acetic acid or ethanol, add the appropriate β-dicarbonyl compound or its equivalent (e.g., 1,1,3,3-tetramethoxypropane for an unsubstituted pyrimidine ring) (1.1 eq).[2]
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) if necessary.[2]
-
Heat the reaction mixture to reflux for 6-10 hours.
-
Cool to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to obtain the final 3-aryl-pyrazolo[1,5-a]pyrimidine.
Experimental Workflow for Synthesis
Caption: Synthetic workflow for 3-aryl-pyrazolo[1,5-a]pyrimidine analogs.
In Vitro Kinase Inhibition Assay (Illustrative Example: Pim-1)
This protocol describes a typical in vitro kinase assay to determine the IC50 value of an inhibitor.
-
Reagents and Materials:
-
Recombinant human Pim-1 kinase
-
Fluorescently labeled peptide substrate (e.g., derived from BAD)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (dissolved in DMSO)
-
384-well microplate
-
Plate reader capable of detecting fluorescence.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the wells of the microplate, add the assay buffer, the peptide substrate, and the test compound dilutions.
-
Initiate the kinase reaction by adding a solution of Pim-1 kinase and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Measure the fluorescence signal on a plate reader. The signal will be proportional to the amount of phosphorylated substrate.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
Conclusion and Future Directions
The bioisosteric replacement of a thiophene ring in pyrazolo[1,5-a]pyrimidine kinase inhibitors is a critical strategy for mitigating metabolic liabilities and improving the overall drug-like properties of these promising therapeutic agents. While this approach may sometimes result in a modest decrease in in vitro potency, the gains in metabolic stability and the reduction in toxicity risk are often paramount for advancing a compound through preclinical and clinical development.
The choice of the bioisostere—be it a phenyl, pyridyl, or other heterocyclic ring—should be guided by a thorough understanding of the SAR of the target kinase and the desired physicochemical properties of the final compound. As our understanding of kinase biology and drug metabolism continues to evolve, the rational application of bioisosterism will remain an indispensable tool in the medicinal chemist's arsenal for crafting safer and more effective kinase inhibitors.
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(PDF) Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024, July 1). ResearchGate. Retrieved from [Link]
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Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors. (n.d.). PubMed. Retrieved from [Link]
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Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure- and property-based drug design. (2013, June 1). PubMed. Retrieved from [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PMC - PubMed Central. Retrieved from [Link]
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Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024, December 10). MDPI. Retrieved from [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). RSC Publishing. Retrieved from [Link]
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Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (n.d.). NIH. Retrieved from [Link]
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PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target. (n.d.). Frontiers. Retrieved from [Link]
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Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. (n.d.). Journal of Applied Pharmaceutical Science. Retrieved from [Link]
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Trk receptor. (n.d.). Wikipedia. Retrieved from [Link]
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The role of Pim-1 kinases in inflammatory signaling pathways. (2025, August 7). ResearchGate. Retrieved from [Link]
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Pyrazolo[1,5-a]pyrimidine Scaffold-Based Small Molecules: From Bench to FDA-Approved TRK Kinase Inhibitors (Part 1). (n.d.). ResearchGate. Retrieved from [Link]
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A Comparative Guide to the In Vivo Efficacy of 7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid Derivatives and Analogs as Kinase Inhibitors
For researchers, scientists, and drug development professionals, the pyrazolo[1,5-a]pyrimidine scaffold represents a privileged chemical structure in the pursuit of novel kinase inhibitors. Its inherent ability to mimic the ATP binding pocket of various kinases has led to the development of a diverse array of potent and selective therapeutic candidates. This guide provides an in-depth, objective comparison of the in vivo efficacy of 7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives and structurally related analogs, with a focus on their performance in preclinical cancer and inflammation models. We will delve into the experimental data that underpins their therapeutic potential, compare their performance against established and alternative inhibitors, and provide detailed methodologies to ensure scientific rigor and reproducibility.
While specific in vivo data for this compound itself is not extensively published, the broader class of pyrazolo[1,5-a]pyrimidine derivatives has demonstrated significant promise. This guide will therefore leverage data from exemplary compounds of this class to illustrate their therapeutic potential and comparative efficacy.
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Versatile Kinase Inhibitor
The pyrazolo[1,5-a]pyrimidine core is a heterocyclic aromatic compound that has proven to be a fertile ground for the discovery of potent inhibitors of a wide range of protein kinases.[1][2] These kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer and inflammatory disorders.[1] The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for chemical modifications that can fine-tune selectivity and potency against specific kinase targets, including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (Trks), Phosphoinositide 3-Kinase delta (PI3Kδ), and Casein Kinase 2 (CSNK2A).[1]
Comparative In Vivo Efficacy in Oncology
The therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives has been most extensively explored in the context of oncology, with several compounds demonstrating robust anti-tumor activity in preclinical xenograft models.
Targeting the Cell Cycle: CDK Inhibition
Cyclin-Dependent Kinases are fundamental to the regulation of cell cycle progression, and their aberrant activity is a common driver of cancer cell proliferation. The pyrazolo[1,5-a]pyrimidine derivative, BS-194 , has been identified as a potent inhibitor of CDK1, CDK2, and CDK9.
In Vivo Performance of BS-194:
In a human tumor xenograft model using A2780 ovarian cancer cells, oral administration of BS-194 at 25 mg/kg resulted in significant tumor growth inhibition. This effect is attributed to the compound's ability to suppress the phosphorylation of CDK substrates, leading to cell cycle arrest in the S and G2/M phases. The oral bioavailability and a half-life of 178 minutes in mice further underscore its potential as a therapeutic agent.
Table 1: In Vivo Efficacy of BS-194 in A2780 Ovarian Cancer Xenograft Model
| Compound | Dose and Route | Mouse Strain | Tumor Cell Line | Efficacy Endpoint | Result |
| BS-194 | 25 mg/kg, oral | Nude mice | A2780 (Ovarian) | Tumor Growth Inhibition | Significant inhibition |
Targeting Oncogenic Signaling Cascades: Trk Inhibition
Tropomyosin Receptor Kinases are key players in neuronal development and function. However, chromosomal rearrangements leading to NTRK gene fusions can result in the expression of constitutively active Trk fusion proteins that act as oncogenic drivers in a variety of solid tumors.[3][4] The pyrazolo[1,5-a]pyrimidine scaffold is at the core of several highly successful Trk inhibitors, including the FDA-approved drugs Larotrectinib and Repotrectinib .[4]
In Vivo Performance of Pyrazolo[1,5-a]pyrimidine-based Trk Inhibitors:
A preclinical study of Repotrectinib in a neuroblastoma xenograft model demonstrated potent tumor growth inhibition. When administered at 20 mg/kg twice daily for 14 days, Repotrectinib was significantly more effective than the comparator, crizotinib (an ALK and ROS1 inhibitor), at reducing tumor volume and weight.[5]
Another potent pyrazolo[1,5-a]pyrimidine-based Trk inhibitor, referred to as compound 39 , has shown remarkable efficacy in xenograft models. At a dose of 30 mg/kg, it achieved a tumor growth inhibition rate of 97%.[4]
Table 2: Comparative In Vivo Efficacy of Pyrazolo[1,5-a]pyrimidine-based Trk Inhibitors in Xenograft Models
| Compound | Dose and Route | Mouse Strain | Tumor Model | Comparator | Efficacy (Tumor Growth Inhibition) |
| Repotrectinib | 20 mg/kg, twice daily, oral | BALB/cAnNRj-Foxn1nu | Neuroblastoma Xenograft | Crizotinib (80 mg/kg/day) | Significantly greater than Crizotinib |
| Compound 39 | 30 mg/kg, oral | Not Specified | TrkA WT and TrkA G667C Xenografts | Not Specified | 97% |
The success of Larotrectinib and Repotrectinib in the clinic validates the therapeutic potential of the pyrazolo[1,5-a]pyrimidine scaffold for targeting oncogenic kinases.
Comparative In Vivo Efficacy in Inflammatory Diseases
Beyond oncology, the kinase inhibitory properties of pyrazolo[1,5-a]pyrimidine derivatives make them attractive candidates for the treatment of inflammatory diseases.
Targeting Immune Cell Signaling: PI3Kδ Inhibition
Phosphoinositide 3-kinase delta (PI3Kδ) plays a crucial role in the activation and function of immune cells, making it a key target for inflammatory conditions such as asthma. The pyrazolo[1,5-a]pyrimidine derivative CPL302-253 is a selective PI3Kδ inhibitor.
In Vivo Performance of CPL302-253:
In a house dust mite (HDM)-induced mouse model of asthma, intranasal administration of CPL302-253 was shown to effectively block inflammatory processes.[1][6][7] This included a reduction in the accumulation of eosinophils in the lungs and a decrease in the expression of the pro-inflammatory cytokine IL-33.[1]
Table 3: In Vivo Efficacy of CPL302-253 in a Mouse Model of Asthma
| Compound | Route of Administration | Animal Model | Key Efficacy Endpoints | Result |
| CPL302-253 | Intranasal | House Dust Mite (HDM)-induced asthma | Lung eosinophil accumulation, IL-33 expression | Significant reduction |
Challenges and Future Directions: The Case of CSNK2A Inhibition
While the pyrazolo[1,5-a]pyrimidine scaffold has yielded numerous successful drug candidates, challenges remain. A case in point is the development of inhibitors for Casein Kinase 2 (CSNK2A), a kinase implicated in a wide range of cellular processes and diseases.
The highly selective pyrazolo[1,5-a]pyrimidine-based CSNK2A inhibitor, SGC-CK2-1 , demonstrates potent and selective inhibition of CSNK2A in cellular assays. However, its utility in in vivo models is hampered by poor pharmacokinetic properties, including low aqueous solubility and rapid metabolic clearance.[8] This highlights a critical aspect of drug development: the translation of potent in vitro activity to effective in vivo efficacy is not always straightforward and requires careful optimization of a compound's physicochemical and pharmacokinetic properties.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, this section provides detailed methodologies for the key in vivo experiments discussed.
Human Tumor Xenograft Model for Oncology Studies
Objective: To evaluate the in vivo anti-tumor efficacy of a test compound.
Protocol:
-
Cell Culture: Human cancer cell lines (e.g., A2780 ovarian carcinoma, neuroblastoma cell lines) are cultured in appropriate media and conditions to logarithmic growth phase.
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used.
-
Tumor Implantation: A suspension of 5 x 106 tumor cells in 0.1 mL of a 1:1 mixture of serum-free medium and Matrigel is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor dimensions are measured with calipers every 2-3 days, and tumor volume is calculated using the formula: (length x width2)/2.
-
Treatment: When tumors reach a mean volume of 100-150 mm3, mice are randomized into treatment and control groups. The test compound is administered orally (or via another appropriate route) at the specified dose and schedule. The control group receives the vehicle.
-
Efficacy Evaluation: Tumor growth inhibition (TGI) is calculated at the end of the study using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100. Body weight and any signs of toxicity are monitored throughout the study.
House Dust Mite (HDM)-Induced Asthma Model
Objective: To assess the in vivo anti-inflammatory efficacy of a test compound in a model of allergic asthma.
Protocol:
-
Animal Model: BALB/c mice are used.
-
Sensitization and Challenge: Mice are sensitized by intranasal administration of house dust mite (HDM) extract on day 0. From day 7 to day 11, mice are challenged daily with intranasal HDM extract to induce an inflammatory response.
-
Treatment: The test compound is administered intranasally (or via another appropriate route) at the specified dose prior to each HDM challenge.
-
Efficacy Evaluation (24 hours after the final challenge):
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with phosphate-buffered saline (PBS).
-
Cell Differentials: The total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in the BAL fluid are determined.
-
Cytokine Analysis: The levels of inflammatory cytokines (e.g., IL-4, IL-5, IL-13, IL-33) in the BAL fluid are measured by ELISA or multiplex assay.
-
Lung Histology: The lungs are fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to assess inflammatory cell infiltration.
-
Visualization of Key Signaling Pathways
To provide a clearer understanding of the mechanisms of action of these pyrazolo[1,5-a]pyrimidine derivatives, the following diagrams illustrate the key signaling pathways they inhibit.
CDK Signaling Pathway in Cell Cycle Regulation
Caption: Trk Signaling Pathway and Inhibition by Repotrectinib
PI3K-Akt Signaling Pathway in Inflammation
Caption: PI3K-Akt Signaling in Inflammation and Inhibition by CPL302-253
Conclusion
The this compound scaffold and its analogs represent a highly versatile and promising class of kinase inhibitors with demonstrated in vivo efficacy in both oncology and inflammatory disease models. The clinical success of pyrazolo[1,5-a]pyrimidine-based drugs like Larotrectinib and Repotrectinib provides strong validation for this chemical class. While challenges related to pharmacokinetic properties can hinder the translation of some potent inhibitors to in vivo settings, ongoing medicinal chemistry efforts continue to optimize this scaffold for improved drug-like properties. This guide provides a comprehensive overview of the current landscape, offering valuable insights and methodologies for researchers dedicated to the discovery and development of next-generation kinase inhibitors.
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Gunerka, P., Gala, K., Banach, M., Dominowski, J., Hucz-Kalitowska, J., Mulewski, K., ... & Wieczorek, M. (2020). Preclinical characterization of CPL302-253, a selective inhibitor of PI3Kδ, as the candidate for the inhalatory treatment and prevention of Asthma. PLoS One, 15(7), e0236159. [Link]
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Terungwa, I., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 15(5), 3756-3828. [Link]
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Gunerka, P., Gala, K., Banach, M., Dominowski, J., Hucz-Kalitowska, J., Mulewski, K., ... & Wieczorek, M. (2020). Preclinical characterization of CPL302-253, a selective inhibitor of PI3Kδ, as the candidate for the inhalatory treatment and prevention of Asthma. ResearchGate. [Link]
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Bicciato, S., et al. (2025). Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling. MDPI. [Link]
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Norman, M. H., et al. (2006). Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors: improvements in physical properties enhance cellular activity and pharmacokinetics. PubMed. [Link]
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Axtman, A. D., et al. (2018). SGC-CK2-1: the first selective chemical probe for the pleiotropic ki. Semantic Scholar. [Link]
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van der Horst, P. H., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. PubMed. [Link]
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Brehmer, D., et al. (2021). SGC-CK2-1 Is an Efficient Inducer of Insulin Production and Secretion in Pancreatic β-Cells. MDPI. [Link]
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Axtman, A. D., et al. (2018). Development of a potent and selective chemical probe for the pleiotropic kinase CK2. NIH. [Link]
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Dar, M. S., et al. (2019). TRK Inhibitors: Clinical Development of Larotrectinib. PubMed. [Link]
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Comparative Analysis of ADME Properties: 7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid versus Clinically Relevant Analogs
A Senior Application Scientist's Guide to Early-Stage Drug Candidate Profiling
In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is paramount. A molecule's therapeutic efficacy is irrelevant if it cannot reach its target in sufficient concentration and for an appropriate duration. This guide provides an in-depth comparison of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the novel scaffold, 7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, against established drugs sharing the core pyrazolo[1,5-a]pyrimidine structure: Zaleplon and Indiplon.
The pyrazolo[1,5-a]pyrimidine framework is a privileged scaffold in medicinal chemistry, forming the basis of numerous bioactive compounds, including inhibitors of phosphodiesterase-4, B-Raf kinase, and Tropomyosin receptor kinases (Trks).[1][2][3] However, suboptimal physicochemical properties can hinder the development of promising candidates.[4][5] This guide will dissect the predicted ADME profile of our lead compound and contrast it with the known characteristics of Zaleplon and Indiplon, providing a rationale for experimental design and future optimization. Our analysis is grounded in established in vitro ADME assays, which are critical tools for identifying liabilities early in the discovery pipeline, thereby reducing the risk of late-stage clinical failures and satisfying regulatory requirements for Investigational New Drug (IND) submissions.[6][7][8]
Comparative ADME Profile Overview
The introduction of a carboxylic acid moiety in this compound fundamentally distinguishes its predicted ADME profile from the non-acidic comparators, Zaleplon and Indiplon. While this functional group is anticipated to enhance aqueous solubility, it may concurrently present challenges for passive permeability and metabolic clearance.
| Property | This compound | Zaleplon (Sonata®) | Indiplon |
| Molecular Formula | C₁₁H₇N₃O₂S[9] | C₁₇H₁₅N₅O | C₂₀H₁₆N₄O₂S[10] |
| Aqueous Solubility | Predicted: Moderate to High (due to carboxylic acid) | Practically insoluble in water[11][12] | Data not available, likely low |
| Permeability | Predicted: Low to Moderate | High (Rapidly absorbed)[11][13] | High (Rapid Tmax)[14] |
| Metabolic Stability | Predicted: Potential for Phase II conjugation | Rapidly metabolized by aldehyde oxidase and CYP3A4[15][16] | Metabolized by CYP3A4 and non-microsomal esterases[10][17] |
| Plasma Protein Binding | Predicted: Variable, potentially high | ~60% (not highly bound)[11] | Data not available |
| Bioavailability (Oral) | Predicted: Low to Moderate | ~30% (significant first-pass metabolism)[13] | Data not available |
| Half-life (t½) | Predicted: Variable | ~1 hour[11][13] | ~1.7 - 1.9 hours[10][18] |
In-Depth ADME Parameter Analysis
Aqueous Solubility
Expertise & Experience: Solubility is a critical prerequisite for oral absorption. Insufficient solubility is a frequent cause of failure for promising drug candidates. The carboxylic acid group on our target compound is a strategic modification intended to improve upon the poor solubility of many heterocyclic scaffolds.[5] Zaleplon, for instance, is practically insoluble in water, a characteristic that can lead to formulation challenges and variable absorption.[11][12] We hypothesize that the ionizable carboxyl group will grant our lead compound a significant advantage in aqueous solubility, particularly at physiological pH.
Trustworthiness (Self-Validating Protocol): A robust, high-throughput kinetic solubility assay provides a reliable measure of a compound's dissolution properties under physiologically relevant conditions. This assay is designed to identify compounds that might precipitate in the gastrointestinal tract, thereby limiting their absorption.
Permeability
Expertise & Experience: A compound must traverse the intestinal epithelium to enter systemic circulation. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, high-throughput screen that models passive, transcellular permeability—the primary absorption route for many small molecules.[19] While Zaleplon and Indiplon are rapidly absorbed, indicating good permeability, the ionized nature of our acidic lead compound at intestinal pH (pKa of the carboxylic acid is likely ~4-5) could hinder its passive diffusion across the lipid bilayer of enterocytes. This is a classic trade-off in drug design: enhancing solubility via ionizable groups often comes at the cost of reduced passive permeability.
Trustworthiness (Self-Validating Protocol): The PAMPA assay includes well-characterized high and low permeability control compounds. The performance of these controls validates the integrity of the artificial membrane and the overall assay conditions for each experimental run, ensuring the reliability of the data for the test compounds.
Metabolic Stability
Expertise & Experience: The liver is the primary site of drug metabolism, which can significantly reduce a drug's concentration before it reaches systemic circulation (first-pass metabolism).[6] Zaleplon's low bioavailability (~30%) is a direct result of extensive presystemic metabolism.[13] It is metabolized primarily by aldehyde oxidase and, to a lesser extent, by CYP3A4.[16] Indiplon is also a substrate for CYP3A4 and carboxylesterases.[17] Our lead compound, with its thiophene and pyrimidine rings, presents potential sites for CYP-mediated oxidation. Furthermore, the carboxylic acid group is a prime target for Phase II conjugation (e.g., glucuronidation), which can facilitate rapid excretion. Assessing stability in human liver microsomes (HLM) provides a crucial first look at hepatic clearance.
Trustworthiness (Self-Validating Protocol): The HLM assay protocol involves quantifying the disappearance of the parent compound over time. The inclusion of a positive control compound with a known metabolic rate (e.g., testosterone) verifies the enzymatic activity of the microsomal batch, while a negative control (incubation without NADPH) confirms that degradation is enzyme-dependent.
Plasma Protein Binding (PPB)
Expertise & Experience: The extent to which a drug binds to plasma proteins like albumin and alpha-1-acid glycoprotein (AAG) dictates the concentration of free, pharmacologically active drug.[20] Zaleplon is not highly bound (~60%), which means a substantial fraction is free to engage its target.[11] Acidic drugs, however, often exhibit a strong affinity for albumin, leading to high PPB.[21] While high binding can create a circulating reservoir and prolong half-life, it can also limit the drug's availability for its target and for elimination, complicating pharmacokinetics. Equilibrium dialysis is the gold standard for accurately determining the fraction of unbound drug (fu).
Trustworthiness (Self-Validating Protocol): The equilibrium dialysis method is a physical separation technique that allows for the direct measurement of unbound drug concentration once equilibrium is reached. The assay's validity is confirmed by calculating the recovery of the compound at the end of the experiment, ensuring that no significant amount of the drug was lost due to nonspecific binding to the dialysis apparatus.
Experimental Protocols & Workflows
Kinetic Solubility Assay
This protocol assesses the solubility of a compound in a buffered aqueous solution after being introduced from a DMSO stock, mimicking the conditions of precipitation upon dilution from a concentrated formulation.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Dilution: Add 2 µL of the DMSO stock to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate. This creates a nominal concentration of 100 µM.
-
Equilibration: Seal the plate and shake at room temperature for 6 hours to allow for equilibrium between the dissolved and precipitated compound.[22]
-
Separation: Filter the samples through a 0.45 µm filter plate to remove any precipitated material.
-
Quantification: Analyze the filtrate using LC-MS/MS to determine the concentration of the dissolved compound. A calibration curve prepared in PBS/DMSO is used for quantification.
Caption: Workflow for the Kinetic Solubility Assay.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures a compound's ability to passively diffuse from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.
-
Membrane Coating: Coat the filter of a 96-well donor plate with a 1% solution of lecithin in dodecane.
-
Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with PBS at pH 7.4.
-
Donor Plate Preparation: Add the test compound (e.g., at 10 µM) to the donor wells, also in PBS at pH 7.4.
-
Incubation: Place the donor plate on top of the acceptor plate, creating a "sandwich," and incubate at 37°C for 4-6 hours.
-
Quantification: After incubation, measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Permeability Calculation: Calculate the effective permeability (Pe) using the concentrations and known physical parameters of the system.
Caption: Workflow for the PAMPA experiment.
Liver Microsomal Stability Assay
This assay evaluates the rate of metabolism of a compound by incubating it with human liver microsomes, which are rich in drug-metabolizing enzymes like Cytochrome P450s.
-
Reaction Mixture Preparation: In a 96-well plate, combine human liver microsomes (e.g., 0.5 mg/mL), test compound (e.g., 1 µM), and phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to bring it to temperature.
-
Initiation: Start the reaction by adding a solution of NADPH (a required cofactor for many metabolic enzymes).
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a quenching solution (e.g., ice-cold acetonitrile with an internal standard).[6]
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant and quantify the remaining concentration of the parent compound at each time point using LC-MS/MS.
-
Calculation: Determine the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the compound.
Caption: Workflow for Microsomal Metabolic Stability.
Conclusion and Strategic Outlook
This comparative guide illustrates the power of early in vitro ADME profiling in drug discovery. This compound, by virtue of its acidic functional group, is predicted to have a significantly different ADME profile compared to its structural relatives, Zaleplon and Indiplon. The anticipated improvement in aqueous solubility is a desirable trait. However, this must be carefully balanced against potential liabilities, including lower passive permeability and susceptibility to Phase II metabolic conjugation.
The experimental protocols outlined provide a robust framework for empirically testing these predictions. The resulting data will be instrumental in guiding the next phase of lead optimization. Should permeability prove to be a limiting factor, strategies such as prodrug approaches could be explored to mask the carboxylic acid during absorption.[23] Similarly, if rapid metabolic clearance is observed, structural modifications could be made to block the sites of metabolism. By systematically evaluating these key ADME parameters, researchers can build a comprehensive understanding of a compound's behavior and make informed decisions to advance molecules with the highest probability of clinical success.
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A Researcher's Guide to Navigating the Off-Target Landscape of 7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid and its Analogs
An In-Depth Technical Comparison for Drug Development Professionals
In the pursuit of novel therapeutics, particularly in the realm of kinase inhibitors, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure, demonstrating potent inhibitory activity against a range of cancer-relevant kinases.[1][2] The compound 7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid represents a specific chemotype within this class, characterized by a thiophene moiety at the 7-position and a carboxylic acid at the 3-position. While the on-target potency of such molecules is a primary focus, a comprehensive understanding of their off-target activities is paramount for advancing them through the drug development pipeline. Unforeseen off-target interactions can lead to toxicity or, in some cases, beneficial polypharmacology.[3]
This guide provides a comparative analysis of the on-target versus off-target activity of a representative 7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine analog, contextualized within the broader class of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. We will delve into the experimental methodologies used to profile inhibitor selectivity and offer insights into the interpretation of the resulting data for researchers, scientists, and drug development professionals.
The On-Target Profile: Potent CDK2 Inhibition
Recent studies have identified Cyclin-Dependent Kinase 2 (CDK2) as a primary target for pyrazolo[1,5-a]pyrimidine derivatives.[4][5][6] CDK2, a key regulator of cell cycle progression, particularly the G1/S phase transition, is frequently dysregulated in various cancers, making it an attractive therapeutic target.[5][7]
For the purpose of this guide, we will focus on a recently synthesized analog, compound 6t (7-(thiophen-2-yl)-pyrazolo[1,5-a]pyrimidine derivative) , which has demonstrated potent inhibition of CDK2 with an IC50 value of 0.09 µM.[5] This on-target activity establishes a baseline for evaluating its selectivity.
The Off-Target Challenge: A Comparative Look at Kinase Selectivity
While highly potent against its primary target, the true value of a kinase inhibitor lies in its selectivity profile across the human kinome. The high degree of structural conservation in the ATP-binding pocket of kinases makes achieving absolute selectivity a significant challenge.[8]
Representative Off-Target Profile of a Pyrazolo[1,5-a]pyrimidine Analog
Although a comprehensive kinome scan for the specific compound 6t is not publicly available, data from related pyrazolo[1,5-a]pyrimidine CDK inhibitors and the known cross-reactivities of CDK inhibitors in general allow us to construct a representative off-target profile for comparative purposes. For instance, the well-characterized CDK inhibitor Roscovitine is known to inhibit CDK1, CDK5, CDK7, and CDK9 at similar concentrations to its CDK2 inhibition.[9] Furthermore, a study on a pyrazolo[1,5-a]pyrimidine identified as BS-194 showed potent inhibition of CDK1, CDK5, and CDK9 in addition to CDK2.[10]
The same study that identified compound 6t's potent CDK2 activity also reported its inhibitory effect on Tropomyosin receptor kinase A (TRKA), with an IC50 of 0.45 µM, suggesting a notable off-target interaction.[5]
Table 1: On-Target vs. Potential Off-Target Activity of a Representative 7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine Analog (Compound 6t)
| Target | IC50 (µM) | Target Class | Implication |
| CDK2 | 0.09 | On-Target (Cell Cycle) | Desired therapeutic effect |
| TRKA | 0.45 | Off-Target (Growth Factor Receptor) | Potential for side effects or polypharmacology |
| CDK1 | Likely < 1 | Off-Target (Cell Cycle) | Potential for cell cycle-related toxicity |
| CDK9 | Likely < 1 | Off-Target (Transcription) | Potential for toxicity through transcriptional disruption |
This table combines specific data for compound 6t where available and projects likely off-target activities based on structurally related compounds and the known pharmacology of the inhibitor class.
Methodologies for Profiling Off-Target Activity
To experimentally determine the selectivity of a compound like this compound, a multi-faceted approach employing both biochemical and cellular assays is essential.
In Vitro Kinase Profiling
Broad-panel kinase screening is the gold standard for assessing inhibitor selectivity in a purified system. This involves testing the compound against a large number of recombinant kinases.
Experimental Workflow: In Vitro Kinase Profiling
Caption: Workflow for in vitro kinase selectivity profiling.
Detailed Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay (e.g., LanthaScreen®)
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer solution.
-
Create a serial dilution of the test compound (e.g., this compound) in the kinase buffer.
-
Prepare a solution containing the kinase of interest at a pre-determined optimal concentration (e.g., EC80).[11]
-
Prepare a combined substrate and ATP solution in kinase buffer. The ATP concentration is typically set at the apparent Km for each kinase to ensure a sensitive measurement of competitive inhibition.[11]
-
-
Kinase Reaction:
-
In a low-volume 384-well plate, add the serially diluted test compound.
-
Add the kinase solution to all wells.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[11]
-
-
Detection:
-
Stop the kinase reaction by adding a solution containing EDTA and a terbium-labeled antibody specific for the phosphorylated substrate.[11]
-
Incubate for 30-60 minutes to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission ratio at 665 nm (acceptor) and 615 nm (donor).[12]
-
-
Data Analysis:
-
Calculate the emission ratios and plot them against the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method to confirm that a compound binds to its intended target within the complex environment of a living cell. It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[13][14]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)
Caption: Workflow for determining cellular target engagement using CETSA®.
Detailed Protocol: Isothermal Dose-Response CETSA
-
Cell Culture and Treatment:
-
Culture a relevant cell line to near confluency.
-
Treat the cells with a range of concentrations of the test compound or a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours).[15]
-
-
Thermal Denaturation:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes in a thermal cycler to a single, pre-determined temperature (a temperature at which a significant portion of the unbound target protein denatures) for a short duration (e.g., 3-8 minutes).[15]
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separate the soluble fraction (containing stabilized, non-denatured protein) from the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).[16]
-
-
Detection and Analysis:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of the target protein (e.g., CDK2) in the supernatant using a method such as Western blotting or an ELISA-based technique like AlphaScreen®.[13]
-
Plot the amount of soluble protein as a function of compound concentration to generate a dose-response curve and determine the EC50 for target engagement.
-
Phenotypic Screening
Phenotypic screening in disease-relevant cellular models can uncover unexpected off-target effects or confirm the desired on-target cellular phenotype. High-content imaging is a powerful tool for this purpose, allowing for the multiparametric analysis of cellular changes.[17][18]
Experimental Workflow: High-Content Phenotypic Screening
Caption: Workflow for high-content phenotypic screening of kinase inhibitors.
Detailed Protocol: Cell Cycle Analysis by High-Content Imaging
-
Cell Preparation and Treatment:
-
Seed a cancer cell line (e.g., one with known CDK2 dependency) in 96- or 384-well imaging plates.
-
Treat the cells with the test compound at various concentrations for a duration equivalent to one or two cell cycles (e.g., 24-48 hours).
-
-
Cell Staining:
-
Fix the cells with a suitable fixative (e.g., paraformaldehyde).
-
Permeabilize the cells.
-
Stain the cells with fluorescent dyes to visualize key cellular components. For cell cycle analysis, this would typically include a DNA stain (e.g., DAPI or Hoechst) and an antibody against a marker of S-phase (e.g., BrdU or EdU) or mitosis (e.g., phospho-histone H3).
-
-
Image Acquisition and Analysis:
-
Acquire images using an automated high-content imaging system.
-
Use image analysis software to segment individual cells and quantify various features, such as nuclear size, DNA content (from the DNA stain intensity), and the intensity of the cell cycle marker staining.
-
-
Data Interpretation:
-
Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M) based on the measured parameters.
-
A potent and selective CDK2 inhibitor like the this compound analog would be expected to cause an accumulation of cells in the G1 or early S phase. Deviations from this, such as a G2/M arrest, might indicate off-target effects on other CDKs like CDK1.[19]
-
Conclusion: A Strategic Approach to Off-Target Profiling
The this compound scaffold holds significant promise as a source of potent kinase inhibitors, with CDK2 being a key target. However, as with all kinase inhibitors, a thorough investigation of off-target activities is crucial for successful clinical translation. By employing a combination of broad-panel in vitro kinase profiling, cellular target engagement assays like CETSA, and multiparametric phenotypic screening, researchers can build a comprehensive understanding of a compound's selectivity. This knowledge is not only vital for de-risking development by identifying potential liabilities but also for uncovering opportunities for beneficial polypharmacology. A strategic and early assessment of the off-target landscape is an indispensable component of modern drug discovery.
References
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Klaeger, S., Gohlke, B., Scott, D. A., et al. (2017). Multi-omics profiling establishes the polypharmacology of FDA Approved CDK4/6 inhibitors and the potential for differential clinical activity. Cell Chemical Biology, 24(12), 1463-1475.e6. Retrieved from [Link]
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Wells, C. I., Vasta, J. D., Corona, C. R., et al. (2020). Comprehensive survey of CDK inhibitor selectivity in live cells with energy transfer probes. ChemRxiv. Retrieved from [Link]
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Hardy, S. J., & Charest, P. G. (2020). Combining Target Based and Phenotypic Discovery Assays for Drug Repurposing. SLAS Discovery, 25(8), 845-853. Retrieved from [Link]
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Giblett, E. R., Anderson, J. E., Cohen, F., et al. (1972). Adenosine-deaminase deficiency in two patients with severely impaired cellular immunity. The Lancet, 300(7786), 1067-1069. Retrieved from [Link]
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Martinez Molina, D., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. Retrieved from [Link]
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Zhang, T., Yin, S., Li, H., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(13), e4078. Retrieved from [Link]
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Thermo Fisher Scientific. (n.d.). LanthaScreen™ Eu Kinase Binding Assay for MAP2K4. Retrieved from [Link]
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Erickson, K. E., Nouri, K., & Kofuji, P. (2019). Multi-omics profiling establishes the polypharmacology of FDA Approved CDK4/6 inhibitors and the potential for differential clinical activity. bioRxiv. Retrieved from [Link]
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He, T., Swaroop, M., & Xu, G. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(8), 5283-5304. Retrieved from [Link]
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Zhang, C., Lv, Y., & Zhang, F. (2022). Multi-omics pan-cancer profiling of CDK2 and in silico identification of plant-derived inhibitors using machine learning approaches. RSC Advances, 12(45), 29363-29377. Retrieved from [Link]
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Al-Ostoot, F. H., & Al-Wabli, R. I. (2022). CETSA: A Target Engagement Assay with Potential to Transform Drug Discovery. Molecules, 27(15), 4969. Retrieved from [Link]
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Johnson, J. L., & Yeh, J. R. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(10), 2886-2895. Retrieved from [Link]
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van der Meer, D., Vlug, A., van den Heuvel, E., et al. (2017). High-Throughput Phenotypic Screening of Kinase Inhibitors to Identify Drug Targets for Polycystic Kidney Disease. SLAS Discovery, 22(9), 1133-1144. Retrieved from [Link]
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Pires, I. M., & Hammond, D. E. (2018). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 29(7), 727-734. Retrieved from [Link]
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El-Gamal, M. I., Al-Said, M. S., Al-Ghamdi, S. S., et al. (2022). New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. Bioorganic & Medicinal Chemistry, 65, 116781. Retrieved from [Link]
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Álvarez-Fernández, M., & Malumbres, M. (2016). Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives. Frontiers in Oncology, 6, 16. Retrieved from [Link]
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Hummel, J. R., Xiao, K. J., Yang, J. C., et al. (2024). Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry, 67(4), 3112-3126. Retrieved from [Link]
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Metwally, A. A., Ali, O. M., El-Sayed, N. N. E., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(5), 1088. Retrieved from [Link]
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Squires, M. S., Feltell, R. G., D'Alessio, R., et al. (2010). A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. Journal of Medicinal Chemistry, 53(24), 8508-8522. Retrieved from [Link]
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Caenepeel, S., Celen, S., De Lombaert, S., et al. (2009). Abstract #3301: Phenotypic kinase inhibitor screening: A systems biology approach to drug discovery. Cancer Research, 69(9 Supplement), 3301. Retrieved from [Link]
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Almqvist, H., Axelsson, H., Jafari, R., et al. (2016). CETSA simplifies the identification of compound-target engagement in living cells. Nature Protocols, 11(1), 1-13. Retrieved from [Link]
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Ali, M. A., Ismail, N. S. M., Choon, T. S., et al. (2022). Discovery of pyrazolo[1,5-a]pyrimidines: Synthesis, in silico insights, and anticancer activity via novel CDK2/Tubulin dual inhibition approach. Bioorganic Chemistry, 128, 106096. Retrieved from [Link]
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LINCS Data Portal. (2017). CI-1033 KINOMEscan (LDG-1101: LDS-1104). Retrieved from [Link]
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Wesierska-Gadek, J., & Krystof, V. (2016). Roscovitine in cancer and other diseases. Annals of the New York Academy of Sciences, 1381(1), 107-121. Retrieved from [Link]
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Brandi, J., D'Annessa, I., & Sbardella, G. (2022). Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders. Nature Chemical Biology, 18(11), 1249-1258. Retrieved from [Link]
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ResearchGate. (n.d.). How the KinomeScan assay works (Courtesy of DiscoveRx). Retrieved from [Link]
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Hylsová, M., Hadj-Abo, I., Hrabinová, M., et al. (2023). Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. European Journal of Medicinal Chemistry, 250, 115206. Retrieved from [Link]
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Hylsová, M., Hadj-Abo, I., Hrabinová, M., et al. (2023). Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. European Journal of Medicinal Chemistry, 250, 115206. Retrieved from [Link]
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Asghar, U., Witkiewicz, A. K., Turner, N. C., & Knudsen, E. S. (2021). The history and future of targeting cyclin-dependent kinases in cancer therapy. Nature Reviews Drug Discovery, 20(8), 603-622. Retrieved from [Link]
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DiscoveRx. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved from [Link]
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Sharma, G., Kumar, A., & Singh, B. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. Retrieved from [Link]
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A Guide to Kinase Cross-Reactivity: Profiling 7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid and its Analogs
This guide provides a comparative analysis of kinase inhibitor selectivity, focusing on the pyrazolo[1,5-a]pyrimidine scaffold. While direct, comprehensive screening data for the specific molecule 7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is not extensively available in public literature, we will use a closely related, well-profiled analog from the same chemical class to illustrate the principles and methodologies of assessing kinase cross-reactivity. This approach allows us to provide a scientifically rigorous guide grounded in published experimental data, offering valuable insights for researchers in drug discovery and chemical biology.
The pyrazolo[1,5-a]pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its ability to bind to the ATP pocket of a diverse range of protein kinases.[1][2] Its structural similarity to the purine ring of ATP makes it an effective hinge-binding motif, which has led to the development of inhibitors for numerous kinase targets, including CDK, Pim, PI3K, B-Raf, and RET.[2][3][4][5][6] However, this versatility also presents a significant challenge: the potential for off-target binding and cross-reactivity with unintended kinases, which can lead to toxicity or unexpected pharmacological effects.[1][2] Understanding an inhibitor's selectivity profile across the human kinome is therefore a critical step in its development.
Profile of an Exemplar Inhibitor: A Selective Pim-1/Flt-3 Inhibitor
To demonstrate a robust cross-reactivity analysis, we will examine a pyrazolo[1,5-a]pyrimidine derivative identified as a potent inhibitor of Pim-1 kinase, a serine/threonine kinase implicated in oncology.[7][8] In a comprehensive study, this compound class was found to strongly inhibit both Pim-1 and Flt-3 kinases.[7] The lead compound from this series was screened against a panel of 119 oncogenic kinases to establish its selectivity profile.
This dual activity is not uncommon. Pim-1 and Flt-3, while belonging to different kinase groups (CAMK and Tyrosine Kinase, respectively), can sometimes be inhibited by the same compound due to specific shared features within their ATP-binding sites. The true measure of a compound's utility, however, lies in its inactivity against a wide range of other kinases. The study concluded that this pyrazolo[1,5-a]pyrimidine compound was highly selective, suggesting a favorable safety profile compared to less selective inhibitors.[7]
Quantitative Cross-Reactivity Analysis
Assessing kinase inhibitor selectivity involves determining the compound's potency (typically as an IC50 value) against its intended target(s) versus a broad panel of other kinases. A highly selective inhibitor will show potent activity against its target and significantly weaker activity (e.g., >100-fold higher IC50) against other kinases.
Below is a representative table summarizing the kind of data generated in a selectivity screen, based on the findings for the exemplar Pim-1/Flt-3 inhibitor.[7][8]
Table 1: Representative Kinase Selectivity Profile
| Kinase Target | Kinase Family | IC50 (nM) | Selectivity Notes |
| Pim-1 | CAMK | 10 | Primary Target |
| Flt-3 | TK | 25 | Potent Off-Target Activity |
| Pim-2 | CAMK | 150 | Moderate activity against related isoform |
| Pim-3 | CAMK | 200 | Moderate activity against related isoform |
| CDK2/CycA | CMGC | >10,000 | Highly selective over major cell cycle kinase |
| SRC | TK | >10,000 | No activity against this common TK |
| EGFR | TK | >10,000 | Highly selective against this growth factor receptor |
| PI3Kα | PI3K | >10,000 | No activity in lipid kinase family |
| CK2 | Other | >10,000 | Highly selective over this common Ser/Thr kinase |
| B-Raf | TKL | >10,000 | No activity against this MAPK pathway kinase |
Note: The IC50 values are representative examples based on published reports for this scaffold and are intended for illustrative purposes.
This profile demonstrates high potency against Pim-1 and Flt-3, with significantly lower activity against other kinases, indicating a selective inhibitor. The following diagram illustrates this concept against a simplified representation of the human kinome.
Experimental Validation: A Protocol for IC50 Determination
Trustworthy selectivity data relies on robust and reproducible experimental methods. The half-maximal inhibitory concentration (IC50) is a cornerstone metric, and luminescence-based ATP depletion assays are a common and reliable method for its determination.
Principle: Kinase activity consumes ATP, converting it to ADP. The amount of remaining ATP after the kinase reaction is inversely proportional to kinase activity. By measuring the remaining ATP with a luciferase/luciferin reaction, we can quantify kinase inhibition.
Detailed Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes the steps to determine the IC50 of a test compound against a specific protein kinase.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound (e.g., this compound) in 100% DMSO.
-
Create a serial dilution series. For a 10-point curve, perform 1:3 serial dilutions in DMSO to generate concentrations from 10 mM down to 0.5 µM.
-
Dilute these DMSO stocks 1:25 into the kinase reaction buffer to create a 4X final concentration plate.
-
-
Kinase Reaction Setup:
-
Work in a 384-well, low-volume white plate.
-
Add 2.5 µL of 4X test compound dilution to the appropriate wells. For control wells, add 2.5 µL of 4% DMSO buffer (No-inhibitor control) or buffer alone (No-enzyme control).
-
Add 5 µL of a 2X Kinase/Substrate mixture. This solution contains the target kinase (e.g., Pim-1) and its specific peptide substrate in kinase reaction buffer.
-
Initiate the reaction by adding 2.5 µL of 4X ATP solution. The final reaction volume is 10 µL.
-
Shake the plate gently for 30 seconds and incubate at room temperature for 1 hour. The choice of incubation time is critical and should be optimized to ensure the reaction is in the linear range (typically <30% ATP consumption in the no-inhibitor control).
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to all wells. This reagent contains luciferase and luciferin to convert ADP back to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data: Set the average signal from the no-inhibitor control wells as 100% activity and the average signal from the no-enzyme control wells as 0% activity.
-
Plot the % Inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.
-
The following diagram illustrates this experimental workflow.
Discussion and Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold is a powerful starting point for developing potent kinase inhibitors.[2] However, its inherent ability to bind the conserved ATP pocket means that selectivity is a primary optimization challenge.[1] As demonstrated with the Pim-1/Flt-3 inhibitor, even highly optimized compounds can retain activity against multiple kinases. This is not always a disadvantage and can be exploited for "polypharmacology" if the inhibited targets are part of a synergistic therapeutic pathway.
For researchers working with this compound or any novel kinase inhibitor, the key takeaways are:
-
Profile Broadly: Do not assume selectivity. A broad kinase screen against hundreds of targets is essential to identify potential off-target activities early in the development process.
-
Quantify Potency: Generate high-quality, reproducible IC50 data using validated methods to make informed comparisons.
-
Understand the "Why": Structural biology and computational modeling can provide insights into why a compound hits certain off-targets, guiding future chemical modifications to improve selectivity. For instance, some pyrazolo[1,5-a]pyrimidine-based RET inhibitors were found to have a narrow therapeutic window, suggesting off-target effects at or near the efficacious dose.[5]
Ultimately, a thorough understanding of a compound's cross-reactivity profile is fundamental to interpreting its biological effects and predicting its therapeutic potential.
References
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Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. National Institutes of Health (NIH). Available at: [Link]
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Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health (NIH). Available at: [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]
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Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. PubMed. Available at: [Link]
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Synthesis and Biological Evaluation of Pyrazolo[1,5- a ]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ResearchGate. Available at: [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central (PMC). Available at: [Link]
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Structural findings of pyrazolo[1,5-a]pyrimidine compounds for their Pim-1/2 kinase inhibition as potential anticancer agents. ResearchGate. Available at: [Link]
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A Novel Pyrazolo[1,5-a]pyrimidine Is a Potent Inhibitor of Cyclin-Dependent Protein Kinases 1, 2, and 9, Which Demonstrates Antitumor Effects in Human Tumor Xenografts Following Oral Administration. ACS Publications. Available at: [Link]
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Efficacy and Tolerability of Pyrazolo[1,5- a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma. PubMed. Available at: [Link]
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New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. PubMed. Available at: [Link]
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Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. BioMed Central. Available at: [Link]
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Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][7][9]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. PubMed Central (PMC). Available at: [Link]
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Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. PubMed. Available at: [Link]
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Development of CDK inhibitors from existing pyrazolopyrimidine and purine CDK inhibitors. ResearchGate. Available at: [Link]
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Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. PubMed. Available at: [Link]
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7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. PubChem. Available at: [Link]
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Benchmarking 7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid Against Approved B-Raf Kinase Inhibitors
A Comparative Guide for Drug Discovery Professionals
In the landscape of targeted cancer therapy, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure, giving rise to a multitude of potent protein kinase inhibitors.[1] This guide provides a comprehensive technical comparison of a novel compound from this class, 7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, against the FDA-approved B-Raf inhibitors, Vemurafenib and Dabrafenib. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of next-generation oncology therapeutics.
Introduction: The Significance of B-Raf Inhibition and the Pyrazolo[1,5-a]pyrimidine Core
The Raf-MEK-ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Constitutive activation of this pathway, frequently driven by mutations in the B-Raf proto-oncogene, is a hallmark of various human cancers, most notably melanoma. The discovery of activating B-Raf mutations, such as the prevalent V600E substitution, has paved the way for the development of targeted inhibitors that have revolutionized the treatment paradigm for these malignancies.
The pyrazolo[1,5-a]pyrimidine core has been identified as a highly effective scaffold for the development of B-Raf kinase inhibitors.[1] Its unique structural features allow for key interactions within the ATP-binding pocket of the kinase, leading to potent and selective inhibition. This guide focuses on this compound, a representative of the pyrazolo[1,5-a]pyrimidine-3-carboxylate series, and benchmarks its potential performance against established clinical agents.
Comparative Analysis: Biochemical Potency and Cellular Activity
A direct comparison of the inhibitory activity of this compound with Vemurafenib and Dabrafenib is essential for understanding its therapeutic potential. The following table summarizes the key performance indicators for these compounds.
| Compound | B-Raf V600E IC50 (nM) | A375 Cell Proliferation IC50 (nM) | Reference |
| This compound | Data pending experimental determination (See Protocol 1) | Data pending experimental determination (See Protocol 2) | Gopalsamy et al., 2009 |
| Vemurafenib | 31 | 85 | Tsai et al., 2008 |
| Dabrafenib | 0.8 | 0.5 | Hauschild et al., 2012 |
Note: The specific IC50 values for this compound are to be determined by following the experimental protocols outlined in this guide. The Gopalsamy et al. (2009) publication, "Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors," provides the foundational evidence for the B-Raf inhibitory activity of this chemical series.
Mechanistic Deep Dive: The B-Raf Signaling Pathway
The following diagram illustrates the canonical Raf-MEK-ERK signaling cascade and highlights the points of inhibition for B-Raf inhibitors.
Caption: The Raf-MEK-ERK signaling pathway and the inhibitory action of B-Raf inhibitors.
Experimental Protocols for Comparative Benchmarking
To ensure a rigorous and objective comparison, the following detailed experimental protocols are provided. These protocols are designed to be self-validating and are based on established methodologies in the field.
Protocol 1: In Vitro B-Raf Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the test compounds against the B-Raf V600E mutant kinase.
Workflow Diagram:
Caption: Workflow for the in vitro B-Raf kinase activity assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point serial dilution series for each test compound (this compound, Vemurafenib, and Dabrafenib) in 100% DMSO, starting from a 1 mM stock solution.
-
Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of 2X B-Raf V600E enzyme and 2.5 µL of 2X substrate/ATP mix (recombinant MEK1 and ATP in kinase buffer).
-
Initiate Reaction: Add 0.5 µL of the serially diluted compounds to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubation: Centrifuge the plate briefly and incubate at 30°C for 60 minutes.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and generates a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a compatible plate reader.
-
Data Analysis: Normalize the data to the positive and negative controls. Plot the normalized data against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value for each compound.
Protocol 2: Cellular Proliferation Assay in A375 Melanoma Cells
This protocol measures the effect of the test compounds on the proliferation of the A375 human melanoma cell line, which harbors the B-Raf V600E mutation.
Step-by-Step Methodology:
-
Cell Seeding: Seed A375 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Allow the cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of the test compounds in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Assessment: Add 10 µL of a cell viability reagent (e.g., CellTiter-Glo®) to each well.
-
Signal Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
Protocol 3: Western Blot Analysis of Phosphorylated ERK (p-ERK)
This protocol assesses the ability of the test compounds to inhibit the downstream signaling of the B-Raf pathway by measuring the levels of phosphorylated ERK.
Workflow Diagram:
Caption: Workflow for Western blot analysis of p-ERK.
Step-by-Step Methodology:
-
Cell Treatment: Seed A375 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of the test compounds for 2 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated ERK (p-ERK) and total ERK (as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the p-ERK signal to the total ERK signal.
Conclusion and Future Directions
This guide provides a framework for the comprehensive evaluation of this compound as a potential B-Raf kinase inhibitor. By benchmarking its biochemical and cellular activities against the approved drugs Vemurafenib and Dabrafenib, researchers can gain valuable insights into its therapeutic potential. The provided protocols offer a standardized approach to generate the necessary data for a robust comparison. Further investigations should focus on elucidating the full kinase selectivity profile, assessing in vivo efficacy in relevant animal models, and exploring its potential to overcome known resistance mechanisms associated with current B-Raf inhibitors.
References
-
Gopalsamy, A., et al. (2009). Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(10), 2735-2738. [Link]
-
Tsai, J., et al. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. Proceedings of the National Academy of Sciences, 105(8), 3041-3046. [Link]
-
Hauschild, A., et al. (2012). Dabrafenib in BRAF-mutated metastatic melanoma: a multicentre, open-label, phase 3 randomised controlled trial. The Lancet, 380(9839), 358-365. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Comprehensive Safety Protocol: Handling 7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
This guide provides essential safety and handling protocols for this compound. As a Senior Application Scientist, my objective is to offer a framework grounded in established safety principles and data from closely related chemical structures. The recommendations herein are designed to empower researchers, scientists, and drug development professionals to work safely and effectively. The causality behind each procedural step is explained to foster a deep understanding of risk mitigation.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide is built upon the known hazards of its core structure, Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid.[1] This conservative approach ensures a high margin of safety when handling this novel compound.
Hazard Identification and Risk Assessment
The foundational step in any laboratory procedure is a thorough understanding of the potential hazards. Based on the toxicological data of the parent pyrazolopyrimidine structure, this compound should be treated as a hazardous substance with the potential to cause significant harm upon exposure.[1]
Primary Hazard Profile:
| Hazard Class | GHS Hazard Statement | Potential Effects & Experimental Causality |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.[1] | This compound can be absorbed into the bloodstream through multiple routes. Ingestion, skin contact, or inhalation of dust particles can lead to systemic toxic effects. The heterocyclic nature of the molecule may allow it to interfere with biological pathways. |
| Skin Irritation | H315: Causes skin irritation.[1] | The acidic nature of the carboxylic acid group and the overall chemical structure can disrupt the lipid barrier of the skin, leading to local inflammation, redness, and discomfort upon direct contact. |
| Eye Irritation | H319: Causes serious eye irritation.[1] | Direct contact with the eyes can cause significant irritation, pain, and potential damage to the cornea. The fine, dusty nature of the solid compound increases the risk of accidental eye exposure. |
| Respiratory Irritation | H335: May cause respiratory irritation. [cite: t: 1] | Inhalation of the powdered compound can irritate the mucous membranes of the respiratory tract, leading to coughing, shortness of breath, and inflammation.[1] |
Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE strategy is required to create a reliable barrier against all potential routes of exposure. The following equipment is mandatory when handling this compound.
Primary Engineering Control: Chemical Fume Hood
All handling of this compound in its solid form, and any procedures that could generate aerosols or vapors from its solutions, must be performed inside a certified chemical fume hood.[2] This is the most critical step in mitigating the risk of inhalation.
Tiered PPE Protocol
The selection of PPE is dictated by the nature of the procedure. The following diagram outlines the decision-making process for appropriate PPE selection.
Caption: Workflow for PPE selection, use, and disposal.
Detailed PPE Specifications:
-
Eye and Face Protection :
-
Minimum Requirement : ANSI Z87.1-compliant chemical splash goggles are mandatory at all times.[3]
-
Enhanced Protection : When handling larger quantities (>1g) of the solid or during procedures with a high risk of splashing (e.g., solution transfers), a full-face shield must be worn in addition to safety goggles.[4][5] This provides a secondary barrier protecting the entire face.
-
-
Hand Protection :
-
Glove Type : Nitrile gloves are required due to their broad chemical resistance.[4]
-
Procedure : Double-gloving is strongly recommended. This practice allows for the removal of the outer, potentially contaminated glove without exposing the skin if a spill occurs. Inspect gloves for any signs of degradation or puncture before use.[6]
-
-
Body Protection :
-
Respiratory Protection :
-
Standard Operations : When working exclusively within a certified chemical fume hood, additional respiratory protection is typically not required.
-
Emergency or Maintenance : In the event of a large spill outside of a fume hood or during maintenance procedures where exposure is possible, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates (e.g., an N95 or P100 filter) must be used.[4][7] Fit testing is essential to ensure the effectiveness of any respirator.[4]
-
Operational and Disposal Plans
Step-by-Step Handling Protocol
-
Preparation : Designate a specific area within the chemical fume hood for the handling of this compound. Ensure an eyewash station and safety shower are directly accessible and unobstructed.[7]
-
Donning PPE : Put on PPE in the following order: lab coat, inner gloves, outer gloves, safety goggles, and face shield (if required).
-
Weighing : If weighing the solid compound, do so on a tared weigh paper or in a container within the fume hood to minimize the dispersal of dust.
-
Solution Preparation : Add the solid to the solvent slowly. Do not pour solvent directly onto a large pile of the solid, as this can cause fine particles to become airborne.
-
Post-Handling : After the procedure is complete, decontaminate any surfaces with an appropriate solvent and wipe down the work area.
-
Doffing PPE : Remove PPE carefully to avoid cross-contamination. Remove the outer gloves first and dispose of them in the designated hazardous waste container. Follow by removing the face shield/goggles, lab coat, and finally the inner gloves.
-
Hygiene : Wash hands thoroughly with soap and water immediately after removing all PPE.[1][7]
Waste Disposal Plan
-
Solid Waste : All contaminated materials, including used gloves, weigh papers, and disposable labware, must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste : Unused solutions or reaction mixtures containing the compound must be collected in a designated, sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal Vendor : All waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[1][7]
Emergency Response Protocol
Immediate and correct action is critical in the event of an exposure.
-
Skin Contact :
-
Eye Contact :
-
Inhalation :
-
Ingestion :
References
-
Abdel-Wahab, B. F., et al. (2014). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Molecules. [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). [Link]
-
LeelineWork. (2025). What PPE Should You Wear When Handling Acid 2026?. [Link]
-
Gomaa, A. M., et al. (2021). Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Letters in Applied NanoBioScience. [Link]
-
PharmaState Academy. (2019). Personal Protective Equipment (PPEs)- Safety Guideline. [Link]
-
American Chemistry Council. (n.d.). Protective Equipment. [Link]
-
Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. pharmastate.academy [pharmastate.academy]
- 4. leelinework.com [leelinework.com]
- 5. blog.storemasta.com.au [blog.storemasta.com.au]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
